TPP3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
QICKAPSQTFPGLCFMDSSCRKYCIKEKFTGGHCSKLQRKCLCTKPC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tripeptidyl-peptidase 3 (DPP3) for Researchers, Scientists, and Drug Development Professionals
An Overview of a Multifaceted Enzyme Implicated in Cardiovascular Homeostasis, Oxidative Stress, and Oncology
Tripeptidyl-peptidase 3 (DPP3), a ubiquitously expressed zinc-dependent metallopeptidase, has emerged from a relatively obscure housekeeping enzyme to a protein of significant interest in cardiovascular disease, oncology, and cellular stress responses. Initially characterized by its ability to cleave dipeptides from the N-terminus of various oligopeptides, recent research has unveiled its critical roles in modulating key signaling pathways, including the renin-angiotensin system (RAS) and the Keap1-Nrf2 oxidative stress response pathway.[1][2][3] This guide provides a comprehensive technical overview of DPP3, consolidating current knowledge on its biochemical properties, physiological functions, and pathological implications, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.
Core Properties and Function
DPP3, encoded by the DPP3 gene, is a cytosolic enzyme belonging to the M49 metallopeptidase family.[4][5] It plays a role in the terminal stages of intracellular protein turnover by hydrolyzing peptides ranging from three to ten amino acids in length.[6] The enzyme's active site contains a single zinc ion, crucial for its catalytic activity.
Substrate Specificity and Kinetics
DPP3 exhibits broad substrate specificity, with a preference for peptides containing arginine at the N-terminus.[7] Its most physiologically relevant substrates include key components of the renin-angiotensin system and endogenous opioid peptides. Kinetic studies have begun to quantify the efficiency of DPP3-mediated cleavage of these substrates.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Species | Reference(s) |
| Angiotensin-(1–7) | 12 | 5.5 (nmol/min/µg) | 4.58 x 10⁵ | Human | [8] |
| Angiotensin-(3–7) | 3 | 17.9 (nmol/min/µg) | 5.97 x 10⁶ | Human | [8] |
| Leu-enkephalin | 3.6 (K_d_) | - | - | Human | [9] |
| Arg-Arg-β-naphthylamide | - | - | - | - | [10] |
Table 1: Kinetic Parameters of Human DPP3 for Various Substrates. Note: k_cat_ for Angiotensin-(1-7) and Angiotensin-(3-7) were reported in nmol/min/µg protein. Further studies are needed to determine the precise k_cat_ in s⁻¹ for a comprehensive comparison. K_d_ (dissociation constant) is provided for Leu-enkephalin as a measure of binding affinity.
Inhibitors of DPP3
A growing number of inhibitors have been identified for DPP3, ranging from small molecules to antibodies. These inhibitors are crucial tools for studying the physiological roles of DPP3 and hold therapeutic potential.
| Inhibitor | Type | IC₅₀/K_i_ | Target Species | Reference(s) |
| Procizumab | Monoclonal Antibody | - | Human | [11] |
| JMV-390 | Small Molecule (Metallopeptidase inhibitor) | 1.4 nM (IC₅₀) | Human | [10] |
| Fluostatin A | Small Molecule (Streptomyces-derived) | 1.4 µM (IC₅₀), 14.2 µM (K_i_) | Human | [12][13] |
| Fluostatin B | Small Molecule (Streptomyces-derived) | 74 µM (IC₅₀) | Human | [12] |
| Kaempferol | Small Molecule (Flavonoid) | 32.9 µM (IC₅₀) | Human | [13] |
| Quercetin | Small Molecule (Flavonoid) | 74.1 µM (IC₅₀) | Human | [13] |
Table 2: Inhibitors of DPP3. Note: IC₅₀ and K_i_ values are provided as reported in the literature. The specific IC₅₀ for Procizumab has not been publicly disclosed.
Role in Key Signaling Pathways
DPP3's influence extends beyond simple peptide degradation, with significant non-catalytic roles in major signaling pathways.
The Renin-Angiotensin System (RAS)
DPP3 is a key regulator of the RAS, a critical hormonal cascade in blood pressure control and cardiovascular homeostasis. DPP3 efficiently degrades Angiotensin II, the primary effector of the RAS, as well as other angiotensin peptides.[14][15] By cleaving Angiotensin II, DPP3 can modulate vasoconstriction and renal function.[6][11] Elevated levels of circulating DPP3 have been associated with a blunted RAS response, potentially contributing to hypotension in conditions like septic shock.[16]
Caption: DPP3 degrades Angiotensin II, a key effector of the RAS.
The Keap1-Nrf2 Oxidative Stress Response Pathway
DPP3 plays a crucial, non-catalytic role in the cellular defense against oxidative stress through its interaction with the Keap1-Nrf2 pathway.[17][18] Under conditions of oxidative stress, DPP3 can bind to Keap1, a negative regulator of the transcription factor Nrf2. This interaction prevents the Keap1-mediated ubiquitination and subsequent degradation of Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.[17]
Caption: DPP3 promotes Nrf2-mediated antioxidant response.
Tissue Expression
DPP3 is widely expressed in human tissues, with particularly high levels observed in the adrenal gland, colon, and esophagus.[4][5][19] Its expression has also been noted in various immune cells. Quantitative data on DPP3 protein levels in different tissues is still emerging.
| Tissue | Expression Level | Method | Reference(s) |
| Placenta | Detected | Protein level | [19] |
| Erythrocytes | Detected | Protein level | [19] |
| Mucosa of transverse colon | High | Gene expression | [19] |
| Esophageal Cancer Tissue | Elevated vs. Normal | IHC, qRT-PCR | [5] |
| Plasma (Healthy) | 58.6 ± 20.5 U/L | Enzyme Capture Assay | [20][21] |
Table 3: Expression of DPP3 in Human Tissues and Plasma. Note: Expression levels are reported as detected, high, or elevated based on the cited studies. Quantitative data in U/L is available for plasma. Further research is required to establish standardized quantitative expression levels across a broader range of tissues.
Experimental Protocols
Fluorogenic DPP3 Activity Assay
This protocol is adapted from commercially available kits and is suitable for screening DPP3 inhibitors or measuring enzyme kinetics.
Materials:
-
Purified recombinant human DPP3
-
DPP3 assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic DPP3 substrate (e.g., Arg-Arg-β-naphthylamide or a commercially available proprietary substrate)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired working concentration in DPP3 assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1% DMSO).
-
Add a fixed volume of diluted test compound or vehicle control to the wells of the 96-well plate.
-
Add a fixed volume of diluted DPP3 enzyme to each well to initiate the reaction. The final enzyme concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Caption: Workflow for a fluorogenic DPP3 inhibitor screening assay.
Luminometric Immunoassay (LIA) for DPP3 Concentration
This protocol provides a general outline for a sandwich-type immunoassay to quantify DPP3 protein levels in biological samples.[20][22]
Materials:
-
Microtiter plates pre-coated with a capture anti-DPP3 antibody
-
DPP3 standards of known concentrations
-
Biological samples (e.g., plasma, serum, tissue lysates)
-
Detection anti-DPP3 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a luminescent tag
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the DPP3 standards in assay buffer.
-
Add standards and samples to the wells of the antibody-coated microtiter plate.
-
Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow DPP3 to bind to the capture antibody.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add the detection antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.
-
Wash the plate again to remove unbound detection antibody.
-
If using an enzyme-conjugated detection antibody, add the chemiluminescent substrate.
-
Immediately measure the luminescence using a luminometer.
-
Generate a standard curve by plotting the luminescence of the standards against their known concentrations.
-
Determine the concentration of DPP3 in the samples by interpolating their luminescence values on the standard curve.
Enzyme Capture Activity (ECA) Assay
This assay specifically measures the enzymatic activity of DPP3 captured from a biological sample.[20][22]
Materials:
-
Microtiter plates pre-coated with a capture anti-DPP3 antibody
-
DPP3 activity standards
-
Biological samples
-
Wash buffer
-
Fluorogenic DPP3 substrate
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Add DPP3 activity standards and samples to the wells of the antibody-coated microtiter plate.
-
Incubate to allow the capture of DPP3.
-
Wash the plate thoroughly to remove all other components of the sample.
-
Add the fluorogenic DPP3 substrate dissolved in assay buffer to each well.
-
Incubate at a constant temperature, protected from light.
-
Measure the fluorescence at appropriate intervals to determine the rate of substrate cleavage.
-
Generate a standard curve by plotting the activity of the standards against their known concentrations.
-
Determine the DPP3 activity in the samples from the standard curve.
Conclusion and Future Directions
Tripeptidyl-peptidase 3 is a multifaceted enzyme with significant implications for human health and disease. Its roles in regulating the renin-angiotensin system and the Keap1-Nrf2 pathway position it as a promising therapeutic target for cardiovascular diseases, conditions associated with oxidative stress, and certain cancers. The development of specific and potent inhibitors, such as the monoclonal antibody Procizumab, underscores the therapeutic potential of targeting DPP3.
Future research should focus on several key areas:
-
Elucidating the full spectrum of DPP3 substrates to better understand its physiological roles.
-
Developing more specific small molecule inhibitors to facilitate both research and therapeutic applications.
-
Establishing standardized quantitative assays for DPP3 expression and activity in various tissues to clarify its role as a biomarker.
-
Conducting further preclinical and clinical studies to validate DPP3 as a therapeutic target in various disease models.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of DPP3 and harness its therapeutic potential. The provided data and protocols should serve as valuable resources for designing and executing future studies in this exciting and rapidly evolving field.
References
- 1. DPP3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of DPP3 in modulating oncological features and oxidative stress response in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP3 expression promotes cell proliferation and migration in vitro and tumour growth in vivo, which is associated with poor prognosis of oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating Dipeptidyl Peptidase 3 Modulates Systemic and Renal Hemodynamics Through Cleavage of Angiotensin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting high circulating dipeptidyl peptidase 3 in circulatory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of dipeptidyl peptidase 3 as the Angiotensin-(1–7) degrading peptidase in human HK-2 renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Circulating Dipeptidyl Peptidase 3 Modulates Systemic and Renal Hemodynamics Through Cleavage of Angiotensin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dipeptidyl peptidase 3 modulates the renin–angiotensin system in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase 3 modulates the renin-angiotensin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New diagnostic tool for the management of patients with sepsis: Dipeptidyl Peptidase 3 (DPP3) - sphingotec.com [sphingotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Interdisciplinary Study of the Effects of Dipeptidyl-Peptidase III Cancer Mutations on the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. researchgate.net [researchgate.net]
- 21. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Dipeptidyl Peptidase III (DPP3): A Technical Guide to Substrate Specificity and Peptide Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase III (DPP3) is a ubiquitously expressed, zinc-dependent metalloprotease belonging to the M49 family. It plays a crucial role in intracellular peptide catabolism by sequentially cleaving dipeptides from the N-terminus of a variety of peptide substrates.[1] Beyond its general housekeeping functions, DPP3 has been implicated in specific physiological processes, including the regulation of blood pressure through the renin-angiotensin system and the cellular response to oxidative stress via the Keap1-Nrf2 pathway.[1] Its involvement in these critical signaling cascades has positioned DPP3 as a potential therapeutic target and biomarker for various diseases, including cardiovascular disorders and cancer.
This in-depth technical guide provides a comprehensive overview of DPP3 substrate specificity and the mechanisms of peptide cleavage. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to advance research and therapeutic development related to this important enzyme.
DPP3 Substrate Specificity
DPP3 exhibits a broad substrate specificity, acting on peptides typically ranging from four to ten amino acids in length.[2] The recognition and cleavage of substrates are governed by the structural features of both the enzyme and the peptide. The enzyme's bilobal structure, with the active site located in the cleft between the two domains, accommodates peptide substrates. Key structural determinants for substrate binding include a binding site for the N-terminus of the peptide and a series of conserved arginine residues that anchor the C-terminus. This structural arrangement ensures the correct positioning of the scissile peptide bond for catalysis by the zinc ion in the active site.
Quantitative Analysis of Substrate Cleavage
The efficiency of DPP3-mediated peptide cleavage is determined by the kinetic parameters Km and kcat, which reflect the enzyme's affinity for the substrate and its turnover rate, respectively. The catalytic efficiency is represented by the kcat/Km ratio. Below are tables summarizing the kinetic parameters for human DPP3 with various peptide substrates.
| Substrate (Human DPP3) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Angiotensin II | 1.64 ± 0.12 | - | - | [3] |
| Leu-enkephalin | 3.6 | - | - | [4] |
| Tynorphin | 2.67 ± 0.58 (Ki) | - | - | [4] |
| IVYPW (Tynorphin analog) | 0.100 ± 0.011 (Ki) | - | - | [4] |
| WVYPW (Tynorphin analog) | 0.126 ± 0.015 (Ki) | - | - | [4] |
| Arg-Arg-2-naphthylamide | 2.2 ± 0.1 | 20.5 ± 1.2 | 9.3 x 10⁶ | [5] |
Note: Some values are reported as inhibition constants (Ki) or dissociation constants (Kd) which are indicative of binding affinity.
| Substrate (Bacterial/Yeast DPP3) | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Arg₂-2NA | Caldithrix abyssi | 110.3 ± 15.9 | 0.23 ± 0.01 | 2.1 x 10³ | |
| Gly-Arg-2NA | Caldithrix abyssi | 1020 ± 220 | 0.25 ± 0.03 | 2.4 x 10² |
Key Signaling Pathways Involving DPP3
DPP3's physiological significance extends to its participation in crucial cellular signaling pathways.
The Keap1-Nrf2 Oxidative Stress Response Pathway
DPP3 is a key regulator of the Keap1-Nrf2 pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. DPP3 can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.
Caption: DPP3 interaction with the Keap1-Nrf2 pathway.
The Renin-Angiotensin System (RAS)
DPP3 plays a significant role in the renin-angiotensin system, a hormonal cascade that regulates blood pressure and fluid balance. DPP3 can degrade angiotensin II, a potent vasoconstrictor, thereby potentially counteracting its hypertensive effects.
References
Unraveling the Expression Landscape of DPP3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Dipeptidyl Peptidase 3 (DPP3) gene expression patterns across a multitude of human tissues. Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative expression data, detailed experimental methodologies for DPP3 analysis, and its involvement in key signaling pathways.
Executive Summary
Dipeptidyl Peptidase 3 (DPP3) is a zinc-dependent metallopeptidase that plays a crucial role in various physiological and pathological processes, including the regulation of blood pressure, inflammation, and cellular oxidative stress response.[1] Its ubiquitous expression underscores its fundamental biological importance.[2] Understanding the tissue-specific expression and activity of DPP3 is paramount for elucidating its functions and for the development of novel therapeutic strategies targeting this enzyme. This guide offers a centralized resource of quantitative data and standardized protocols to facilitate further research in this area.
Quantitative DPP3 mRNA Expression in Human Tissues
The following table summarizes the consensus normalized expression (NX) levels of DPP3 mRNA across a comprehensive set of human tissues. This data, derived from a combination of the Human Protein Atlas (HPA), the Genotype-Tissue Expression (GTEx) project, and the Functional Annotation of the Mammalian Genome 5 (FANTOM5) project, provides a quantitative baseline for DPP3 expression.
| Tissue | Consensus Normalized Expression (NX) |
| Reproductive | |
| Endometrium | 32.8 |
| Placenta | 28.9 |
| Cervix, uterine | 23.4 |
| Ovary | 18.9 |
| Testis | 18.2 |
| Vagina | 16.5 |
| Seminal vesicle | 13.9 |
| Breast | 10.1 |
| Gastrointestinal Tract | |
| Esophagus | 28.5 |
| Colon | 24.8 |
| Small intestine | 23.7 |
| Stomach | 22.8 |
| Duodenum | 22.1 |
| Rectum | 19.9 |
| Appendix | 18.1 |
| Urinary System | |
| Urinary bladder | 26.9 |
| Kidney | 16.7 |
| Respiratory System | |
| Lung | 22.6 |
| Bronchus | 21.1 |
| Nasopharynx | 17.8 |
| Endocrine System | |
| Thyroid gland | 22.2 |
| Adrenal gland | 20.9 |
| Pancreas | 11.2 |
| Pituitary gland | 10.5 |
| Nervous System | |
| Spinal cord | 21.9 |
| Choroid plexus | 19.8 |
| Cerebral cortex | 17.9 |
| Hippocampus | 17.3 |
| Cerebellum | 15.9 |
| Hematopoietic & Immune System | |
| Spleen | 20.5 |
| Lymph node | 19.5 |
| Bone marrow | 18.7 |
| Tonsil | 17.5 |
| Other Tissues | |
| Skin | 20.3 |
| Adipose tissue | 19.7 |
| Heart muscle | 19.3 |
| Skeletal muscle | 18.5 |
| Smooth muscle | 18.3 |
| Liver | 17.1 |
| Gallbladder | 16.2 |
| Salivary gland | 15.5 |
Data sourced from The Human Protein Atlas.[1]
Key Signaling Pathways Involving DPP3
DPP3 is a key player in at least two significant signaling pathways: the Keap1-Nrf2 antioxidant response pathway and the Renin-Angiotensin System (RAS).
Keap1-Nrf2 Signaling Pathway
DPP3 has been shown to interact with Keap1, a negative regulator of the transcription factor Nrf2. Under conditions of oxidative stress, DPP3 can contribute to the activation of the Nrf2-mediated antioxidant response, a critical cellular defense mechanism.
Renin-Angiotensin System (RAS)
DPP3 is known to degrade various bioactive peptides, including angiotensin II, a potent vasoconstrictor. By cleaving and inactivating angiotensin II, DPP3 can modulate blood pressure and renal function.[3]
References
Dipeptidyl Peptidase 3: A Comprehensive Technical Guide on its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 3 (DPP3), a cytosolic zinc-dependent metallopeptidase, has emerged as a molecule of significant interest in various fields of biomedical research, from cardiovascular physiology to oncology. This technical guide provides an in-depth overview of the discovery, history, and core biological functions of DPP3, with a focus on quantitative data, experimental methodologies, and the signaling pathways in which it plays a crucial role.
Initially identified in 1967 in the bovine pituitary, DPP3 is the third member of the dipeptidyl peptidase family. It is ubiquitously expressed in human tissues and is involved in the final stages of intracellular protein degradation. DPP3 catalyzes the cleavage of dipeptides from the N-terminus of its substrates, which are typically small peptides ranging from four to ten amino acids in length. Its preferred substrates include bioactive peptides such as angiotensin II and enkephalins, implicating it in the regulation of blood pressure and pain signaling. More recently, DPP3 has been identified as a modulator of the Keap1-Nrf2 oxidative stress response pathway. Elevated circulating levels of DPP3 have been associated with poor prognosis in critically ill patients, including those with cardiogenic shock and sepsis, highlighting its potential as both a biomarker and a therapeutic target.
Quantitative Data
Tissue Distribution and Expression of Human DPP3
The expression of Dipeptidyl peptidase 3 has been documented across a wide range of human tissues. The following table summarizes the expression levels based on data from The Human Protein Atlas and other proteomic and transcriptomic studies.
| Tissue | Expression Level | Method of Detection |
| Adrenal gland | High | Immunohistochemistry, RNA-Seq |
| Colon | High | Immunohistochemistry, RNA-Seq |
| Esophagus | High | Immunohistochemistry, RNA-Seq |
| Placenta | Detected | Protein level |
| Erythrocytes | Detected | Protein level |
| Brain | Medium | Immunohistochemistry, RNA-Seq |
| Heart muscle | Medium | Immunohistochemistry, RNA-Seq |
| Kidney | Medium | Immunohistochemistry, RNA-Seq |
| Liver | Medium | Immunohistochemistry, RNA-Seq |
| Lung | Medium | Immunohistochemistry, RNA-Seq |
| Spleen | Medium | Immunohistochemistry, RNA-Seq |
| Skeletal muscle | Low | Immunohistochemistry, RNA-Seq |
| Testis | Low | Immunohistochemistry, RNA-Seq |
Circulating DPP3 Levels
DPP3 is also present in various bodily fluids. The table below outlines the concentrations of circulating DPP3 in healthy individuals and in certain pathological conditions.
| Condition | Fluid | Concentration |
| Healthy Adults | Plasma | Median: 10 ng/mL (Upper normal range: 22 ng/mL) |
| Critically Ill Patients (resembling ICU population) | Plasma | Median: 14 ng/mL (Upper range: 30 ng/mL) |
| Septic Patients | Plasma | Significantly increased compared to healthy subjects |
| Cardiogenic Shock | Plasma | Higher levels correlate with more severe disease course |
Kinetic Parameters of Human DPP3
The catalytic efficiency of DPP3 varies depending on the substrate. While comprehensive kinetic data for all physiological substrates are not fully available, the following table summarizes the known kinetic and binding parameters for key substrates.
| Substrate | K_m | k_cat | k_cat/K_m (M⁻¹s⁻¹) | K_d |
| Angiotensin II | - | - | - | 1.64 µM[1] |
| Angiotensin-(1-7) | Lower than Ang-(3-7) | - | - | - |
| Angiotensin-(3-7) | Higher than Ang-(1-7) | Higher hydrolysis rate than Ang-(1-7) | - | - |
| Leu-enkephalin | - | - | - | - |
| Met-enkephalin | - | - | - | - |
| Arg-Arg-2-naphthylamide | Similar across wild-type and some mutants | - | Higher than Gly-Arg-2-naphthylamide | - |
Note: A dash (-) indicates that specific data was not available in the reviewed literature.
Key Signaling Pathways
Role of DPP3 in the Renin-Angiotensin System (RAS)
DPP3 plays a significant role in the Renin-Angiotensin System by degrading angiotensin peptides.[2] It has been shown to cleave angiotensin II, a potent vasoconstrictor, thereby potentially modulating blood pressure.[2][3] Furthermore, DPP3 can hydrolyze Angiotensin-(1-7), a component of the counter-regulatory axis of the RAS.[3]
Involvement of DPP3 in the Keap1-Nrf2 Signaling Pathway
DPP3 has a "moonlighting" function as a regulator of the cellular oxidative stress response. It can interact with Keap1, a negative regulator of the transcription factor Nrf2.[2] By binding to Keap1, DPP3 can promote the nuclear translocation of Nrf2, leading to the transcription of antioxidant response element (ARE)-dependent genes and thereby protecting cells from oxidative stress.[2]
Experimental Protocols
Fluorogenic DPP3 Activity Assay
This protocol describes a common method for measuring DPP3 activity using a fluorogenic substrate, such as Arg-Arg-AMC (Arginine-Arginine-7-amino-4-methylcoumarin).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0-9.0
-
Recombinant Human DPP3
-
Fluorogenic Substrate: H-Arg-Arg-AMC (10 mM stock in DMSO or water)
-
96-well black microplate
-
Fluorescent plate reader (Excitation: ~345-380 nm, Emission: ~445-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human DPP3 to the desired concentration (e.g., 0.1 ng/µL) in Assay Buffer.
-
Dilute the fluorogenic substrate to the desired final concentration (e.g., 200 µM) in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted DPP3 solution to each well of the 96-well plate.
-
Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 50 µL of the diluted substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescent plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence in kinetic mode for a set period (e.g., 5-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the substrate blank from the rates of the enzyme-containing wells.
-
A standard curve using free AMC can be generated to convert the fluorescence units into moles of product formed per unit of time.
-
Purification of Native Human DPP3 from Blood Cells
This protocol outlines a two-step procedure for the purification of native DPP3 from human blood cell lysate.
Materials:
-
Human blood cell lysate (BCL)
-
Monoclonal anti-DPP3 antibodies coupled to beads (e.g., Sepharose)
-
Ion-exchange chromatography column (e.g., a weak anion exchanger)
-
Binding/Wash Buffer for immuno-affinity chromatography
-
Elution Buffer for immuno-affinity chromatography (e.g., low pH buffer)
-
Equilibration/Wash Buffer for ion-exchange chromatography
-
Elution Buffer for ion-exchange chromatography (e.g., a salt gradient)
-
Neutralization Buffer
Procedure:
-
Immuno-affinity Chromatography (Capture Step):
-
Equilibrate the anti-DPP3 antibody-coupled beads with Binding/Wash Buffer.
-
Incubate the BCL with the equilibrated beads to allow DPP3 to bind.
-
Wash the beads extensively with Binding/Wash Buffer to remove unbound proteins.
-
Elute the bound DPP3 using the Elution Buffer. Immediately neutralize the eluate with Neutralization Buffer to preserve enzyme activity.
-
-
Ion-Exchange Chromatography (Polishing Step):
-
Equilibrate the ion-exchange column with Equilibration/Wash Buffer.
-
Load the neutralized eluate from the immuno-affinity step onto the column.
-
Wash the column with Equilibration/Wash Buffer to remove any remaining impurities.
-
Elute the purified DPP3 using a salt gradient with the Elution Buffer.
-
-
Analysis and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Measure the DPP3 activity of the purified fractions using a suitable activity assay.
-
Pool the pure, active fractions and store at -80°C in a suitable storage buffer.
-
Experimental Workflow for DPP3 Inhibitor Screening
The following diagram illustrates a typical workflow for the discovery and characterization of DPP3 inhibitors.
Conclusion
Dipeptidyl peptidase 3 has evolved from a relatively obscure peptidase to a molecule of considerable clinical and scientific interest. Its roles in cardiovascular regulation, oxidative stress, and as a prognostic marker in critical illness underscore its importance in human health and disease. This technical guide has provided a consolidated overview of the key quantitative data, experimental methodologies, and signaling pathways associated with DPP3. It is intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the functions of DPP3 and explore its potential as a therapeutic target. As research in this area continues, a deeper understanding of DPP3's complex biology will undoubtedly open new avenues for the diagnosis and treatment of a range of pathological conditions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Dipeptidyl Peptidase 3 (DPP3) in Oxidative Stress and the Keap1-Nrf2 Pathway
Abstract
Dipeptidyl peptidase 3 (DPP3), a ubiquitously expressed zinc-dependent exopeptidase, has emerged as a critical regulator of the cellular response to oxidative stress. Beyond its canonical role in peptide degradation, DPP3 functions as a key modulator of the Keap1-Nrf2 signaling pathway, a master regulator of antioxidant defenses. This technical guide provides a comprehensive overview of the intricate relationship between DPP3, oxidative stress, and the Keap1-Nrf2 axis. It details the molecular mechanisms of their interaction, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and explores the therapeutic and biomarker potential of DPP3 in diseases associated with oxidative stress.
Introduction: DPP3 and the Keap1-Nrf2 Pathway
Dipeptidyl peptidase 3 (DPP3) is a cytosolic enzyme belonging to the M49 family of metallopeptidases.[1] It is involved in various physiological processes, including protein turnover, pain modulation, and blood pressure regulation.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions. The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[4] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is targeted for ubiquitination and proteasomal degradation by Kelch-like ECH-associated protein 1 (Keap1).[5] Upon exposure to oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes.[4]
Recent research has unveiled a non-canonical mechanism of Nrf2 activation involving DPP3. It has been discovered that DPP3 can directly interact with Keap1, thereby modulating the stability and activity of Nrf2.[4][5] This guide will delve into the specifics of this interaction and its implications.
The Molecular Interaction between DPP3 and Keap1
The interaction between DPP3 and Keap1 is central to its role in regulating the oxidative stress response. DPP3 possesses a conserved "ETGE" motif, which is a known binding site for Keap1.[4][6] This motif allows DPP3 to act as a competitive inhibitor of the Keap1-Nrf2 interaction.[4]
Under conditions of oxidative stress, the interaction between DPP3 and Keap1 is enhanced.[5] This binding sequesters Keap1, preventing it from targeting Nrf2 for degradation. The newly synthesized and stabilized Nrf2 is then free to accumulate in the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating a robust antioxidant response.[7][8] Studies have shown that this DPP3-Keap1 interaction is inducible by stressors like hydrogen peroxide.[5][8]
Consequences of DPP3 Dysregulation in Oxidative Stress
The functional importance of DPP3 in managing oxidative stress is highlighted by studies using knockout (KO) animal models. The absence of DPP3 leads to a state of sustained oxidative stress.[9][10]
-
Bone Homeostasis: Dpp3 KO mice exhibit significant bone loss due to increased osteoclast activity.[9] This phenotype is associated with decreased Nrf2 activity and elevated levels of ROS in the bone microenvironment.[9][10] In vitro studies have confirmed that osteoclasts lacking Dpp3 have inherently increased resorptive activity and ROS production.[10]
-
Neuroprotection: In neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of cerebral ischemia/reperfusion injury, DPP3 expression is elevated.[7] Overexpression of DPP3 protects these neurons by mitigating apoptosis, oxidative stress, and inflammation through the modulation of Keap1/Nrf2 signaling.[7] Conversely, knockdown of DPP3 exacerbates neuronal injury.[7]
-
Cancer: The role of DPP3 in cancer is context-dependent. In some cancers, such as estrogen receptor-positive breast cancer, high levels of DPP3 correlate with increased Nrf2 activity and poor prognosis.[5][11] In esophageal squamous cell carcinoma, DPP3 knockdown leads to increased oxidative stress and reduced expression of Nrf2 target genes.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of DPP3 in oxidative stress and the Keap1-Nrf2 pathway.
Table 1: Effects of DPP3 Knockout on Oxidative Stress and Nrf2 Pathway Markers in Bone
| Parameter | Wild-Type (WT) | Dpp3 Knockout (KO) | Fold Change/Percentage Change | Reference |
| Nrf2 Expression (Vertebrae) | Higher | Significantly Reduced | - | [10] |
| HO-1 Expression (Vertebrae) | Higher | Significantly Reduced | - | [10] |
| ROS Production (Bone Marrow PMNs) | Lower | Significantly Higher | - | [10] |
| IL-6, IL-1β, TNFα mRNA (Bone Marrow) | Lower | Significantly Upregulated | - | [10] |
Table 2: Effects of DPP3 Overexpression/Knockdown in Cellular Models
| Cell Line/Model | Condition | Outcome | Quantitative Change | Reference |
| MCF7 Breast Cancer Cells | DPP3 Overexpression | NRF2 Abundance | ~2-3 fold increase | [5] |
| MCF7 Breast Cancer Cells | DPP3 Overexpression | NQO1 Expression | Strong Increase | [5] |
| HT22 Hippocampal Neurons | OGD/R + DPP3 Knockdown | Apoptosis, Oxidative Stress, Inflammation | Exacerbated | [7] |
| HT22 Hippocampal Neurons | OGD/R + DPP3 Upregulation | Apoptosis, Oxidative Stress, Inflammation | Alleviated | [7] |
| MEF Cells | Dpp3 Knockout | H₂O₂ and ROS Levels | Significantly Higher | [1][13] |
| MEF Cells | Dpp3 Knockout | Malondialdehyde (Lipid Peroxidation) | Increased | [1][13] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
DPP3 Activity Assay
A common method to measure DPP3 activity is a fluorogenic enzyme capture assay.
-
Principle: This assay immobilizes DPP3 from a sample onto a microtiter plate using a specific capture antibody. The activity of the captured enzyme is then measured by the cleavage of a fluorogenic substrate.[14][15][16]
-
Materials:
-
High-binding polystyrene microtiter plates.
-
Monoclonal anti-DPP3 antibody for capture.
-
Blocking buffer (e.g., with BSA).
-
Wash buffer.
-
Fluorogenic DPP3 substrate (e.g., Arg-Arg-β-naphthylamide).[14]
-
Reaction buffer.
-
Fluorometer.
-
-
Procedure:
-
Coat microtiter plates with anti-DPP3 antibody overnight at 4°C.[14]
-
Wash and block the plates to prevent non-specific binding.
-
Add plasma samples or standards to the wells and incubate to allow DPP3 to bind to the capture antibody.[15]
-
Wash the wells to remove unbound components.
-
Add the reaction buffer containing the fluorogenic substrate.
-
Incubate for a defined period (e.g., 1 hour at 37°C).[14]
-
Measure the fluorescence generated from the cleavage of the substrate. The signal is proportional to the DPP3 activity in the sample.
-
Nrf2 Activation Assays
Several methods can be employed to assess the activation of the Nrf2 pathway.
-
Western Blotting for Nrf2 and Target Proteins:
-
Principle: This technique is used to quantify the protein levels of total Nrf2, nuclear Nrf2, and its downstream targets like NQO1 and HO-1.[12]
-
Procedure:
-
Prepare cytoplasmic and nuclear extracts from cells or tissues.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for total lysate).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: Measures the mRNA expression levels of Nrf2 target genes.[12]
-
Procedure:
-
Isolate total RNA from samples.
-
Synthesize cDNA via reverse transcription.
-
Perform real-time PCR using primers specific for target genes (e.g., NQO1, GCLC, HMOX1) and a reference gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
-
Nrf2 Transcription Factor Activity Assay:
-
Principle: An ELISA-based method to measure the binding of active Nrf2 from nuclear extracts to a consensus DNA sequence (ARE) immobilized on a plate.[17]
-
Procedure:
-
Add nuclear extracts to wells of a microplate coated with ARE oligonucleotides.
-
Incubate to allow Nrf2 to bind to the ARE.
-
Wash away unbound proteins.
-
Add a primary antibody specific for Nrf2.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.[17]
-
-
Measurement of Oxidative Stress Markers
-
ROS Detection:
-
Principle: Utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), that become fluorescent upon oxidation by ROS.[12]
-
Procedure:
-
Load cells with DCFH-DA.
-
The probe is deacetylated intracellularly to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer.
-
-
Conclusion and Future Directions
DPP3 is a significant, non-redundant player in the cellular defense against oxidative stress, primarily through its direct interaction with Keap1 and subsequent activation of the Nrf2 antioxidant pathway.[9] The absence or downregulation of DPP3 is associated with increased oxidative stress and pathologies such as bone loss, while its upregulation can offer neuroprotection.[7][9] This dual role, particularly its association with poor prognosis in certain cancers, underscores the complexity of the Keap1-Nrf2 pathway and its regulation.[5]
For drug development professionals, DPP3 presents a potential therapeutic target. Modulating DPP3 activity or its interaction with Keap1 could be a strategy to either enhance the antioxidant response in diseases driven by oxidative stress or to sensitize cancer cells to therapy. Furthermore, circulating DPP3 levels are being investigated as a biomarker for the severity of acute clinical conditions, and its role in oxidative stress-related diseases may expand its diagnostic and prognostic utility.[3][16] Future research should focus on developing specific inhibitors or activators of the DPP3-Keap1 interaction and further elucidating its context-dependent roles in various human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. irb.hr [irb.hr]
- 3. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 induction supporting breast cancer cell survival is enabled by oxidative stress-induced DPP3-KEAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dipeptidyl-peptidase 3 protects oxygen-glucose deprivation/reoxygenation-injured hippocampal neurons by suppressing apoptosis, oxidative stress and inflammation via modulation of Keap1/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absence of Dipeptidyl Peptidase 3 Increases Oxidative Stress and Causes Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of DPP3 in modulating oncological features and oxidative stress response in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. raybiotech.com [raybiotech.com]
An In-depth Technical Guide on the Involvement of Dipeptidyl Peptidase 3 (DPP3) in Pain Modulation and Nociception
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipeptidyl Peptidase 3 (DPP3), a ubiquitously expressed zinc-dependent metallopeptidase, is emerging as a significant modulator in the complex symphony of nociception and pain signaling. Primarily a cytosolic enzyme, DPP3's critical role lies in its ability to hydrolyze and thereby inactivate endogenous opioid peptides, particularly enkephalins. By degrading these natural analgesics, DPP3 effectively diminishes the body's intrinsic pain-suppression capabilities. Accumulating evidence, from altered enzyme activity in clinical pain states to preclinical studies, highlights DPP3 as a promising therapeutic target. The development of specific DPP3 inhibitors presents a novel mechanistic approach for analgesic drug development, aiming to potentiate the endogenous opioid system and offer a new avenue for pain management. This document provides a comprehensive technical overview of DPP3's function in pain pathways, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms.
DPP3: Enzymatic Function and Substrates in Nociception
DPP3 (EC 3.4.14.4) is a member of the M49 metallopeptidase family that sequentially cleaves dipeptides from the N-terminus of various oligopeptides, typically those between three and ten amino acids in length.[1] Its catalytic activity is dependent on a zinc ion coordinated within its active site.[1][2]
While DPP3 has a broad substrate profile, its most relevant function in pain modulation is the degradation of endogenous opioid peptides. These peptides are the cornerstone of the body's natural pain-relief system, acting as neurotransmitters in the central and peripheral nervous systems to inhibit the transmission of pain signals.[3][4]
Key Substrates:
-
Enkephalins (Met- and Leu-enkephalin): These are the primary opioid substrates for DPP3. The enzyme cleaves the Gly-Gly bond in these pentapeptides, rendering them inactive.[4] By regulating local enkephalin concentrations, DPP3 directly influences the activation of opioid receptors and, consequently, the perception of pain.[3][5]
-
Endomorphins: These tetrapeptides are potent and highly selective agonists for the μ-opioid receptor. DPP3 has a high affinity for endomorphins, suggesting its involvement in modulating their potent analgesic effects.[5]
The substrates of DPP3 relevant to pain modulation are summarized in the table below.
| Substrate | Sequence | DPP3 Cleavage Site | Role in Nociception |
| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | Tyr-Gly↓Gly-Phe-Met | Endogenous opioid, activates δ- and μ-opioid receptors to produce analgesia. |
| Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | Tyr-Gly↓Gly-Phe-Leu | Endogenous opioid, primarily activates δ-opioid receptors for analgesia. |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH₂ | High affinity | Potent and selective μ-opioid receptor agonist with strong analgesic properties. |
| Endomorphin-2 | Tyr-Pro-Phe-Phe-NH₂ | High affinity | Potent and selective μ-opioid receptor agonist with strong analgesic properties. |
Signaling Pathway: DPP3 in the Endogenous Opioid System
In the dorsal horn of the spinal cord, nociceptive signals from the periphery are transmitted from primary afferent neurons to second-order projection neurons, which then relay the signal to the brain. Interspersed in this circuit are inhibitory interneurons that can release endogenous opioids like enkephalins.
When released, enkephalins bind to opioid receptors (e.g., μ- and δ-opioid receptors) on the presynaptic terminals of primary afferents and the postsynaptic membrane of projection neurons. This binding event leads to a cascade of inhibitory actions:
-
Presynaptically: It inhibits the opening of voltage-gated Ca²⁺ channels, reducing the release of excitatory neurotransmitters (like Substance P and glutamate).
-
Postsynaptically: It opens K⁺ channels, causing hyperpolarization and making the neuron less likely to fire an action potential.
DPP3's role is to terminate this natural analgesic signal. Located cytosolically and also found extracellularly, DPP3 rapidly degrades enkephalins in the synaptic cleft or intracellularly, preventing them from exerting their inhibitory effects.[3] This action allows the pain signal to propagate unimpeded. Therefore, high DPP3 activity is associated with reduced opioid-mediated analgesia and potentially heightened pain perception.
Quantitative Evidence of DPP3 Involvement in Pain
Quantitative analysis of DPP3 activity in various biological samples provides direct evidence for its role in pain states.
DPP3 Activity in Human Clinical Samples
Studies have measured DPP3 activity in cerebrospinal fluid (CSF) and plasma, revealing significant correlations with pain and critical illness. A key finding is the downregulation of DPP3 activity in patients experiencing acute pain, suggesting a compensatory physiological response to reduce the degradation of endogenous opioids.[3]
| Sample Type | Patient Group | DPP3 Activity | P-value | Source |
| Human CSF | Acute Pain | Significantly Lower vs. Normal | P < 0.05 | [3] |
| Human CSF | Chronic Pain | No Significant Difference vs. Normal | - | [3] |
| Human CSF | Normal (No Pain) | Baseline | - | [3] |
| Human Plasma | Healthy Cohort | 58.6 (±20.5) U/L | - | [6][7][8] |
| Human Plasma | Septic Patients | Significantly Increased vs. Healthy | - | [6][7] |
Inhibitory Potency of Analgesic Compounds against DPP3
While not developed as specific DPP3 inhibitors, some existing analgesic and anti-inflammatory drugs have been shown to inhibit DPP3 activity in vitro. This suggests that part of their mechanism of action could, serendipitously, involve the potentiation of the endogenous opioid system via DPP3 inhibition. The data below is from studies on goat brain DPP3, a functional homologue of the mammalian enzyme.[5]
| Compound | Drug Class | Inhibition Type | Kᵢ Value | Source |
| Nimesulide | NSAID | Mixed | 70 µM | [5] |
| Rofecoxib | NSAID (COX-2 Inhibitor) | Competitive | 0.19 mM | [5] |
| Paracetamol | Analgesic / Antipyretic | Competitive | 0.25 mM | [5] |
| Diclofenac | NSAID | Competitive | 0.3 mM | [5] |
Experimental Methodologies for Studying DPP3 in Pain Research
A multi-faceted approach combining biochemical assays, preclinical animal models, and behavioral testing is required to fully elucidate the role of DPP3 in nociception and to evaluate the efficacy of potential inhibitors.
Biochemical Assays for DPP3 Activity
Measuring DPP3's enzymatic activity is fundamental to understanding its function and for screening potential inhibitors.
Protocol: Fluorogenic DPP3 Activity Assay This method uses a synthetic dipeptide substrate conjugated to a fluorophore, which is quenched until cleaved by DPP3.
-
Reagent Preparation:
-
Prepare DPP Assay Buffer.
-
Dilute a fluorogenic substrate (e.g., Arg-Arg-AMC or Z-Arg-Arg-AMC) to the desired working concentration (e.g., 100 µM) in assay buffer.[4][6]
-
Prepare the test sample (e.g., purified recombinant DPP3, tissue lysate, or plasma) diluted in assay buffer to the desired concentration (e.g., 5 ng/µl).[6]
-
For inhibitor screening, prepare various concentrations of the test compound.
-
-
Assay Procedure:
-
Add 50 µL of the sample (or buffer for blank) to the wells of a black 96-well microplate.[4]
-
Add 25 µL of the test inhibitor or vehicle control.
-
Pre-incubate the plate at room temperature (or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 355 nm, Emission: 460 nm for AMC) kinetically over a period of 30-90 minutes.[4]
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence vs. time curve.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Animal Models of Pain
To study the in vivo effects of DPP3 modulation, various rodent models that mimic human pain conditions are employed.
Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain This model induces a peripheral nerve injury that results in persistent pain behaviors like allodynia and hyperalgesia.[1][9][10]
-
Anesthesia and Preparation: Anesthetize a rat (e.g., Sprague-Dawley) with isoflurane or an intraperitoneal injection of sodium pentobarbital.[1][9] Shave and sterilize the skin on the lateral surface of the mid-thigh.
-
Surgical Procedure: Make a small incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[9]
-
Ligation: Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.[1][9] The ligatures should only barely constrict the nerve, just enough to impede axoplasmic flow without arresting circulation.
-
Closure: Close the muscle layer with sutures and the skin incision with wound clips.
-
Post-Operative Care: Monitor the animal for recovery. Pain behaviors typically develop within a few days and persist for several weeks.[10] For sham controls, the nerve is exposed but not ligated.[9]
Behavioral Assays for Nociception
These assays quantify the pain response of the animal, allowing for the assessment of analgesic efficacy of DPP3 inhibitors.
Protocol: Von Frey Test for Mechanical Allodynia This test measures the animal's withdrawal threshold to a non-painful mechanical stimulus, a hallmark of neuropathic pain.
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[11]
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw (the paw ipsilateral to the nerve injury). Begin with a filament below the expected threshold.[12]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: Use a method like the "up-down" method to determine the 50% paw withdrawal threshold (in grams). This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous stimulus.
-
Data Analysis: Compare the withdrawal threshold of the injured paw between treated and vehicle groups. An effective analgesic will significantly increase the withdrawal threshold.
Protocol: Hargreaves Test for Thermal Hyperalgesia This test measures the latency to withdraw from a noxious heat stimulus.[13][14]
-
Acclimation: Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
Stimulation: Position a radiant heat source (an infrared emitter) beneath the glass floor, directly under the plantar surface of the hind paw.[13]
-
Measurement: Activate the heat source, which starts a timer. The timer automatically stops when the animal withdraws its paw. This time is the paw withdrawal latency (PWL).[13]
-
Cut-off: A pre-determined cut-off time (e.g., 20-35 seconds) is used to prevent tissue damage.[13][14]
-
Data Analysis: An analgesic effect is demonstrated by a significant increase in the PWL in the treated group compared to the vehicle control group.
DPP3 as a Therapeutic Target: Rationale and Strategy
The involvement of DPP3 in the degradation of enkephalins provides a compelling rationale for its inhibition as a pain management strategy. Unlike direct opioid receptor agonists (e.g., morphine), which are associated with significant side effects including tolerance, dependence, and respiratory depression, DPP3 inhibitors offer a more nuanced approach.
The therapeutic strategy is to enhance and prolong the action of endogenously released opioids at their sites of action. This localized and "on-demand" potentiation of the natural pain control system could potentially lead to effective analgesia with a much-improved side-effect profile.
Conclusion and Future Directions
Dipeptidyl Peptidase 3 is unequivocally involved in pain modulation through its catabolism of endogenous opioid peptides. The inverse relationship between DPP3 activity and acute pain levels in humans, combined with its well-defined enzymatic function, establishes it as a viable and promising target for the development of novel, non-addictive analgesics.
Future research should focus on:
-
Developing Potent and Selective Inhibitors: The discovery and optimization of small molecule inhibitors with high selectivity for DPP3 over other peptidases is paramount.
-
Advanced Preclinical Testing: Evaluating lead compounds in a wider range of pain models, including inflammatory, visceral, and cancer-related pain, to define their therapeutic scope.
-
Exploring Central vs. Peripheral Actions: Differentiating the analgesic effects stemming from DPP3 inhibition in the central nervous system versus the periphery.
-
Biomarker Development: Investigating circulating DPP3 activity as a potential biomarker to stratify patients or predict analgesic response.
By targeting the degradation of the body's own pain-killers, DPP3 inhibition represents a sophisticated and mechanistically distinct approach that could address the significant unmet needs in the field of pain medicine.
References
- 1. Chronic Constriction Injury Model [bio-protocol.org]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 4. Enzymatic activity determinations [bio-protocol.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 9. Establishment of the chronic constriction injury (CCI) neuropathic pain model in rats [bio-protocol.org]
- 10. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dipeptidyl Peptidase III (DPP3) in Endometrial Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the connection between Dipeptidyl Peptidase III (DPP3) levels and endometrial cancer. It is intended for researchers, scientists, and drug development professionals investigating novel biomarkers and therapeutic targets in gynecological malignancies. This document synthesizes key findings on DPP3's expression, prognostic significance, and underlying molecular mechanisms in endometrial cancer, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
Executive Summary
Emerging evidence strongly indicates a significant association between elevated levels of Dipeptidyl Peptidase III (DPP3) and endometrial cancer. Studies have demonstrated a marked increase in both DPP3 activity and protein expression in malignant endometrial tissues compared to normal endometrium. This upregulation is linked to more aggressive tumor characteristics and is being explored as a potential prognostic marker. Mechanistically, DPP3 has been shown to interact with the Keap1-Nrf2 signaling pathway, a key regulator of cellular response to oxidative stress, suggesting a role for DPP3 in promoting cancer cell survival and proliferation. This guide will delve into the specifics of these findings to facilitate further research and therapeutic development.
Quantitative Data on DPP3 Levels in Endometrial Cancer
The following tables summarize the key quantitative findings from studies investigating DPP3 levels in endometrial cancer.
Table 1: DPP3 Activity in Endometrial Tissues
| Tissue Type | Number of Samples (n) | Median DPP3 Activity (mU/mg protein) | p-value (vs. Normal) |
| Normal Endometrium | 65 | Not specified, used as baseline | - |
| Malignant Endometrium | 40 | Significantly Higher | 4.6 x 10-7 |
| Benign Gynaecological Tissues (Leiomyomas) | 8 | No significant difference | Not significant |
Data extracted from a study on DPP3 in gynaecological tissues, indicating a statistically significant increase in DPP3 activity in malignant endometrial tissue[1].
Table 2: DPP3 Protein Levels in Endometrial Tissues (Matched Pair Analysis)
| Tissue Type | Number of Paired Samples (n) | Finding | p-value |
| Normal vs. Cancerous Endometrium | 7 | Significantly increased DPP3 activity in transformed tissue | 0.022 |
| Normal vs. Cancerous Endometrium (Western Blot) | Not specified | Significantly increased level of DPP3 protein in endometrial cancer | 0.014 |
This table highlights a significant increase in both DPP3 activity and protein content in cancerous endometrial tissue when directly compared with normal tissue from the same patient[1].
Table 3: Correlation of DPP3 Activity and Content
| Tissue Type | Correlation Coefficient (r) | p-value |
| Normal Endometrium | 0.637 | 0.047 |
| Endometrial Cancer | 0.574 | < 0.007 |
A positive correlation between DPP3 activity and protein content was observed in both normal and cancerous endometrial tissues[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are composite protocols based on techniques described in the cited literature for the analysis of DPP3 in endometrial cancer.
Immunohistochemistry (IHC) for DPP3 in Endometrial Tissue
This protocol is adapted from methodologies used for detecting DPP3 in cancerous tissues[2].
-
Tissue Preparation:
-
Fix fresh endometrial tissue specimens in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15-20 minutes.
-
Wash slides with phosphate-buffered saline (PBS).
-
Block non-specific binding with a serum-free protein block for 30 minutes at room temperature.
-
Incubate with a primary antibody against human DPP3 (dilution to be optimized) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS and apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, monitoring for color development.
-
Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and percentage of positive cells in the tumor and adjacent normal tissue.
-
Western Blot for DPP3 in Endometrial Cancer Cell Lines
This protocol is a standard procedure for protein analysis, as referenced in studies on DPP3[1].
-
Protein Extraction:
-
Culture endometrial cancer cell lines (e.g., Ishikawa, HEC-1B) to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against human DPP3 (dilution to be optimized) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving DPP3 in cancer and the logical flow of its investigation.
Caption: DPP3-Keap1-Nrf2 Signaling Pathway in Cancer.
References
- 1. Dipeptidyl peptidase III in malignant and non-malignant gynaecological tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPP3 expression promotes cell proliferation and migration in vitro and tumour growth in vivo, which is associated with poor prognosis of oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The MAPK/ERK Signaling Pathway: A Technical Guide for Drug Discovery
An In-depth Exploration of a Core Cellular Signaling Cascade for Researchers, Scientists, and Drug Development Professionals.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a highly conserved signaling cascade that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a common feature in a multitude of human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2] This technical guide provides a detailed overview of the MAPK/ERK pathway, experimental protocols for its investigation, quantitative data for comparative analysis, and visualizations to aid in the understanding of this critical signaling network.
The Core Signaling Cascade
The MAPK/ERK pathway transmits signals from the cell surface to the nucleus through a series of sequential phosphorylation events.[3] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals such as growth factors (e.g., Epidermal Growth Factor, EGF).[3] This activation leads to the recruitment of adaptor proteins and the activation of the small GTPase Ras. Activated Ras then recruits and activates a cascade of three serine/threonine kinases: RAF (a MAP kinase kinase kinase or MAP3K), MEK (a MAP kinase kinase or MAP2K), and finally ERK (a MAP kinase or MAPK).[4] Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, ultimately leading to changes in gene expression and cellular response.[2]
Visualizing the MAPK/ERK Signaling Pathway
The following diagram illustrates the core components and interactions of the MAPK/ERK signaling pathway.
Caption: A diagram of the MAPK/ERK signaling cascade.
Quantitative Analysis of Pathway Activity
The activity of the MAPK/ERK pathway can be quantified through various experimental techniques. Western blotting, in particular, is a widely used method to measure the phosphorylation status of key pathway components, which directly correlates with their activation state.
Time-Course of EGF-Induced ERK Phosphorylation
The activation of the MAPK/ERK pathway is often transient. The following table summarizes the time-dependent phosphorylation of ERK in response to EGF stimulation as determined by Western blot analysis.
| Time after EGF Stimulation | Relative p-ERK Levels (Fold Change) |
| 0 min (unstimulated) | 1.0 |
| 1 min | 5.2[5] |
| 5 min | 8.5[5] |
| 10 min | 6.3 |
| 30 min | 2.1 |
| 60 min | 1.2 |
Note: The data presented are representative and can vary depending on the cell type and experimental conditions.
Dose-Response of MEK Inhibitors
Small molecule inhibitors targeting components of the MAPK/ERK pathway are of significant interest in drug development. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these inhibitors.
| MEK Inhibitor | Cell Line | IC50 (nM) |
| U0126 | PC-12 | ~100[6] |
| Trametinib | A549 | 0.92 |
| Selumetinib (AZD6244) | HT-29 | 2.7 |
| Pimasertib (AS-703026) | HCT116 | 1.5 |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate investigation of the MAPK/ERK pathway.
Western Blot Analysis of Phosphorylated ERK
This protocol describes the detection of phosphorylated ERK (p-ERK) in cell lysates as a measure of MAPK/ERK pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the desired stimuli (e.g., growth factors or inhibitors). Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK.
Co-Immunoprecipitation of RAF and RAS
This protocol details the co-immunoprecipitation (co-IP) of RAF and RAS to investigate their interaction, a key step in pathway activation.
Materials:
-
Non-denaturing cell lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Primary antibody against RAS (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Primary antibodies for Western blot: anti-RAF and anti-RAS
Procedure:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-RAS antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three to five times with wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against RAF and RAS to confirm their interaction.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the Western blot analysis of p-ERK.
Caption: A workflow diagram for Western blot analysis.
Advanced Techniques: Mass Spectrometry-based Phosphoproteomics
For a more global and unbiased analysis of phosphorylation events within the MAPK/ERK pathway and beyond, mass spectrometry (MS)-based phosphoproteomics is a powerful tool.
LC-MS/MS Protocol for Phosphoprotein Analysis
This protocol provides a general overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for identifying and quantifying protein phosphorylation.
Procedure:
-
Protein Extraction and Digestion: Extract proteins from cell or tissue samples and digest them into peptides using a protease such as trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[3]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them using a tandem mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. Quantitative analysis can be performed using label-free or stable isotope labeling methods.
Conclusion
The MAPK/ERK signaling pathway remains a critical area of research in both basic science and drug discovery. A thorough understanding of its components, regulation, and downstream effects is essential for the development of novel therapeutics targeting diseases driven by its aberrant activity. The experimental techniques and data presented in this guide provide a solid foundation for researchers to design and execute meaningful investigations into this fundamental cellular signaling cascade.
References
- 1. GraphViz Dot Venn Diagram Sized via PHP on AlmaLinux Tutorial | Robert James Metcalfe Blog [rjmprogramming.com.au]
- 2. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. EGF-mediated phosphorylation of extracellular signal-regulated kinases in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping and analysis of phosphorylation sites: a quick guide for cell biologists - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) in Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin Polymerization Promoting Protein family member 3 (TPPP3) is a microtubule-associated protein (MAP) that plays a crucial role in the regulation of microtubule bundling and stabilization. Sharing significant sequence homology with the well-characterized TPPP1, TPPP3 has been shown to directly interact with tubulin, promote its polymerization, and organize microtubules into higher-order structures. Beyond its fundamental role in cytoskeletal dynamics, emerging evidence implicates TPPP3 in a multitude of cellular processes and pathological conditions, including cancer, neurodegenerative diseases, and reproductive health. This technical guide provides a comprehensive overview of the core functions of TPPP3, with a focus on its impact on microtubule organization. It details the experimental methodologies used to characterize its function, presents available quantitative data, and illustrates the key signaling pathways in which TPPP3 participates.
Introduction
The microtubule cytoskeleton is a dynamic network of protein filaments essential for a wide array of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The constant remodeling of this network is tightly regulated by a host of microtubule-associated proteins (MAPs). The Tubulin Polymerization Promoting Protein (TPPP) family, comprising TPPP1, TPPP2, and TPPP3, represents a class of MAPs that directly influence microtubule stability and organization.
TPPP3, like its homolog TPPP1, has been demonstrated to bind to tubulin, facilitate its assembly into microtubules, and arrange these microtubules into bundles[1]. Structurally, TPPP3 is a relatively small protein that lacks the N-terminal intrinsically disordered region present in TPPP1, a feature that may influence its specific interactions and functions[1][2]. While initially identified for its role in the cytoskeleton, TPPP3 has been increasingly implicated in various disease states, often through complex signaling pathways that may or may not be directly linked to its microtubule-stabilizing activity. This guide will delve into the technical details of TPPP3's function with a focus on its interaction with microtubules.
TPPP3 and Microtubule Interaction: Quantitative Insights
The interaction of TPPP3 with tubulin and microtubules has been characterized using various biophysical and biochemical techniques. While specific binding affinities are not extensively reported in the literature, comparative studies with TPPP1 provide valuable insights into its function.
| Parameter | TPPP3 | TPPP1 | Method | Reference |
| Microtubule Binding | Comparable to TPPP1 | Strong | Co-sedimentation Assay, Electron Microscopy | [1][2] |
| Tubulin Polymerization | Promotes polymerization | Promotes polymerization | Turbidimetry Assay | |
| Microtubule Bundling | Induces bundling | Induces bundling | Electron Microscopy, Immunofluorescence | [1][2] |
| Tubulin Acetylation | Increases acetylation | Increases acetylation | Western Blot | |
| Neurite Outgrowth | Enhances by ~20% | Not reported in the same study | Quantitative analysis of neurite length | [3] |
Table 1: Summary of Quantitative and Semi-Quantitative Data on TPPP3's Interaction with Microtubules.
Experimental Protocols
A variety of in vitro and cell-based assays have been employed to elucidate the function of TPPP3. Below are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay (Turbidimetry)
This assay measures the increase in turbidity as a result of tubulin polymerization into microtubules.
Materials:
-
Purified recombinant TPPP3 protein
-
Lyophilized tubulin protein (e.g., from Cytoskeleton, Inc.)
-
Guanine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Temperature-controlled spectrophotometer
Protocol:
-
Resuspend lyophilized tubulin in polymerization buffer to a final concentration of 2 mg/mL.
-
Incubate the tubulin solution on ice for 30 minutes to ensure depolymerization.
-
Add GTP to a final concentration of 1 mM.
-
Add purified TPPP3 to the desired final concentration (e.g., 1-10 µM). For a negative control, add an equal volume of buffer.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to visualize the kinetics of microtubule polymerization.
Microtubule Co-sedimentation Assay
This assay is used to determine the binding of a protein to microtubules by separating microtubule-bound protein from unbound protein via ultracentrifugation.
Materials:
-
Purified recombinant TPPP3 protein
-
Polymerized microtubules (stabilized with taxol)
-
Cushion buffer (e.g., Polymerization buffer with 60% glycerol)
-
Ultracentrifuge and appropriate rotors/tubes
-
SDS-PAGE gels and staining reagents
Protocol:
-
Polymerize tubulin in the presence of 1 mM GTP and 10 µM taxol at 37°C for 30 minutes.
-
Incubate the pre-formed, taxol-stabilized microtubules with varying concentrations of TPPP3 at 37°C for 30 minutes.
-
Carefully layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 30 minutes at 37°C to pellet the microtubules and any associated proteins.
-
Carefully collect the supernatant.
-
Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for TPPP3.
Immunofluorescence Microscopy of Microtubule Bundling
This method allows for the visualization of microtubule organization in cells overexpressing or depleted of TPPP3.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Expression vector for TPPP3 (e.g., TPPP3-GFP) or siRNA targeting TPPP3
-
Transfection reagent or electroporation system
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a multi-well plate.
-
Transfect cells with the TPPP3 expression vector or siRNA and incubate for 24-48 hours.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
TPPP3 in Cellular Signaling
TPPP3's role extends beyond direct microtubule regulation, intersecting with several key signaling pathways implicated in cancer and development.
STAT3/Twist1 Pathway in Non-Small Cell Lung Carcinoma
In non-small cell lung carcinoma, TPPP3 has been shown to promote cell proliferation and invasion through the STAT3/Twist1 signaling axis.
NF-κB/COX2 Pathway in Breast Cancer
In breast cancer, TPPP3 has been implicated in the activation of the NF-κB pathway, leading to increased expression of COX2 and promoting malignant phenotypes.
β-catenin Pathway in Embryo Implantation
TPPP3 plays a critical role in endometrial decidualization and embryo implantation by modulating β-catenin signaling.
Conclusion and Future Directions
TPPP3 is a multifaceted protein with a primary function in microtubule bundling and stabilization. Its contribution to cytoskeletal architecture is fundamental to various cellular activities. Furthermore, its involvement in critical signaling pathways highlights its potential as a therapeutic target in diseases such as cancer and as a key player in developmental processes. Future research should focus on elucidating the precise molecular mechanisms by which TPPP3 interacts with tubulin and microtubules, including the determination of binding affinities and the structural basis of their interaction. A deeper understanding of how TPPP3 is regulated and how it integrates with various signaling networks will be crucial for the development of novel therapeutic strategies targeting this versatile protein.
References
The Role of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) in Glioblastoma Cell Migration and Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, largely due to its highly infiltrative nature. Understanding the molecular drivers of GBM cell migration and invasion is paramount for the development of effective therapeutic strategies. This technical guide delves into the emerging role of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) as a key regulator of these malignant processes. Evidence indicates that TPPP3 is significantly upregulated in glioblastoma, and its expression correlates with tumor grade and poorer patient prognosis.[1][2][3] Functionally, TPPP3 promotes glioblastoma cell migration and invasion by inducing an epithelial-to-mesenchymal transition (EMT), a critical process in cancer cell dissemination.[2] This guide provides a comprehensive overview of the current understanding of TPPP3's function in glioblastoma, including quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
TPPP3 Expression and its Correlation with Glioblastoma Progression
Studies have consistently demonstrated a significant upregulation of TPPP3 at both the mRNA and protein levels in glioma tissues compared to normal brain tissue.[2] This increased expression is directly associated with the grade of the glioma, with the highest levels observed in grade IV glioblastoma.[2] Furthermore, analysis of clinical data reveals a correlation between high TPPP3 expression and poorer survival outcomes for glioblastoma patients, underscoring its clinical relevance as a potential prognostic biomarker.[1][4][3]
Quantitative Data on the Functional Effects of TPPP3 in Glioblastoma
The functional role of TPPP3 in promoting glioblastoma cell migration and invasion has been elucidated through in vitro experiments involving the overexpression and knockdown of TPPP3 in glioblastoma cell lines. The following tables summarize the key quantitative findings from these studies.
| Table 1: Effect of TPPP3 Overexpression on Glioblastoma Cell Migration and Invasion | |
| Cell Line | Assay |
| U118 | Transwell Invasion Assay |
| A172 | Transwell Invasion Assay |
| U118 | Wound Healing Assay |
| A172 | Wound Healing Assay |
| Table 2: Effect of TPPP3 Knockdown (shRNA) on Glioblastoma Cell Migration and Invasion | |
| Cell Line | Assay |
| LN229 | Transwell Invasion Assay |
| U251 | Transwell Invasion Assay |
| LN229 | Wound Healing Assay |
| U251 | Wound Healing Assay |
The TPPP3-Snail1 Signaling Axis in Glioblastoma
A key mechanism through which TPPP3 exerts its pro-migratory and pro-invasive effects in glioblastoma is by modulating the epithelial-to-mesenchymal transition (EMT).[2] TPPP3 has been shown to specifically upregulate the expression of the transcription factor Snail1, a master regulator of EMT.[2] This upregulation of Snail1 leads to the subsequent downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[2] This switch in protein expression is a hallmark of EMT and results in a cellular phenotype that is more conducive to migration and invasion. The positive correlation between TPPP3 and Snail1 protein expression levels in clinical glioblastoma samples further supports the relevance of this signaling axis in vivo.[1][4][2][3] While the direct upstream regulators of TPPP3 in glioblastoma are still under investigation, its role as a microtubule-associated protein suggests that its function is intrinsically linked to cytoskeletal dynamics, a critical component of cell motility.[1]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying glioblastoma cell migration and invasion. The following sections provide detailed protocols for the key assays used to assess the function of TPPP3.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to move through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
Materials:
-
Glioblastoma cell lines (e.g., U118, A172, LN229, U251)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (0.5%)
-
Inverted microscope with a camera
Procedure:
-
Preparation of Inserts (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture glioblastoma cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized for each cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the lower surface of the membrane using an inverted microscope.
-
Count the number of migrated cells in several random fields of view to obtain a quantitative measure of migration or invasion.
-
Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells to close an artificially created "wound" or gap.
Materials:
-
Glioblastoma cell lines
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Phosphate-buffered saline (PBS)
-
Low-serum (e.g., 1% FBS) or serum-free cell culture medium
-
Inverted microscope with a camera and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed glioblastoma cells in a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Wound Creation:
-
Once the cells have reached confluency, use a sterile pipette tip to create a straight scratch across the center of the well.
-
Gently wash the wells with PBS to remove any detached cells and debris.
-
-
Incubation and Imaging:
-
Replace the PBS with fresh low-serum or serum-free medium to minimize cell proliferation.
-
Immediately image the scratch at multiple defined locations along the scratch. This will serve as the time 0 (T0) reference.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same locations at regular time intervals (e.g., 12, 24, 48 hours) until the wound is closed in the control wells.
-
-
Data Analysis:
-
Use image analysis software to measure the area of the wound at each time point.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at T0.
-
Compare the rate of wound closure between different experimental conditions.
-
Future Directions and Therapeutic Implications
The identification of TPPP3 as a key promoter of glioblastoma cell migration and invasion opens up new avenues for therapeutic intervention. Targeting the TPPP3-Snail1 signaling axis could represent a promising strategy to inhibit tumor dissemination and improve patient outcomes. Future research should focus on:
-
Elucidating the upstream regulatory mechanisms of TPPP3 in glioblastoma: Understanding how TPPP3 expression is elevated in high-grade gliomas could reveal novel therapeutic targets.
-
Identifying other downstream effectors of TPPP3: TPPP3 likely has additional cellular functions beyond Snail1 regulation that contribute to the malignant phenotype of glioblastoma.
-
Developing small molecule inhibitors of TPPP3: The development of drugs that can specifically inhibit the function of TPPP3 could have significant therapeutic potential.
-
Investigating the role of TPPP3 in vivo: Validating the in vitro findings in animal models of glioblastoma is a critical next step to confirm the therapeutic potential of targeting TPPP3.
References
- 1. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPPP3 promote epithelial-mesenchymal transition via Snail1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPPP3 promote epithelial-mesenchymal transition via Snail1 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
TPPP3 Expression in Colorectal Cancer: A Technical Overview of its Prognostic Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) expression in colorectal cancer (CRC). It synthesizes key research findings on the correlation between TPPP3 levels and patient survival, details the experimental methodologies used to elucidate its function, and visualizes its role in critical signaling pathways. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting TPPP3 in CRC.
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study investigating the role of TPPP3 in a cohort of 96 colorectal cancer patients.[1][2][3][4]
Table 1: Association of TPPP3 mRNA Expression with Clinicopathological Features in Colorectal Cancer
| Clinicopathological Feature | Cases (n=96) | TPPP3 mRNA Expression (Mean ± SD) | P-value |
| Tumor Size | |||
| < 5 cm | 55 | 2.85 ± 0.42 | < 0.05 |
| ≥ 5 cm | 41 | 3.71 ± 0.56 | |
| Lymph Node Metastasis | |||
| Negative | 51 | 2.79 ± 0.38 | < 0.05 |
| Positive | 45 | 3.82 ± 0.61 | |
| Distant Metastasis | |||
| Negative | 68 | 2.93 ± 0.45 | < 0.05 |
| Positive | 28 | 3.68 ± 0.59 | |
| TNM Stage | |||
| I-II | 58 | 2.81 ± 0.40 | < 0.05 |
| III-IV | 38 | 3.75 ± 0.57 |
Table 2: TPPP3 Expression and Patient Survival in Colorectal Cancer
| Survival Analysis | Patient Group | 5-Year Survival Rate | P-value |
| Overall Survival (OS) | Low TPPP3 Expression | 72.5% | < 0.05 |
| High TPPP3 Expression | 38.6% | ||
| Disease-Free Survival (DFS) | Low TPPP3 Expression | 68.9% | < 0.05 |
| High TPPP3 Expression | 34.2% |
Signaling Pathways Involving TPPP3 in Colorectal Cancer
Research indicates that TPPP3 exerts its pro-tumorigenic effects in colorectal cancer primarily through the modulation of the STAT3 signaling pathway.[1][4] Elevated TPPP3 expression has been shown to increase the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and angiogenesis. This activation of STAT3 signaling is believed to be a critical mechanism by which TPPP3 promotes CRC progression.
Caption: TPPP3-STAT3 signaling cascade in colorectal cancer.
The knockdown of TPPP3 in CRC cell lines leads to a reduction in STAT3 phosphorylation.[1] This, in turn, results in decreased expression of downstream targets like VEGF and an increase in cell cycle inhibitors such as p21, ultimately suppressing tumor growth and progression.[1]
Experimental Methodologies
The following sections detail the standard protocols for key experiments used to investigate the role of TPPP3 in colorectal cancer.
Immunohistochemistry (IHC) for TPPP3 Detection
This method is used to visualize TPPP3 protein expression in formalin-fixed, paraffin-embedded (FFPE) colorectal cancer tissues.
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, followed by blocking with a serum-free protein block to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to TPPP3 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
Quantitative Real-Time PCR (qRT-PCR) for TPPP3 mRNA Quantification
This technique is employed to measure the relative expression levels of TPPP3 mRNA in CRC tissues and cell lines.
-
RNA Extraction: Total RNA is isolated from tissue samples or cultured cells using a commercial RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Real-Time PCR: The qPCR reaction is performed using a SYBR Green-based detection method with primers specific for TPPP3 and a reference gene (e.g., GAPDH). The reaction is run on a real-time PCR system.
-
Data Analysis: The relative expression of TPPP3 mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.
Western Blotting for TPPP3 Protein Analysis
Western blotting is used to detect and quantify TPPP3 protein levels in cell lysates.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. The membrane is then incubated with a primary antibody against TPPP3, followed by an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
shRNA-Mediated Knockdown of TPPP3
To study the function of TPPP3, its expression can be silenced in CRC cell lines using short hairpin RNA (shRNA).
Caption: Experimental workflow for TPPP3 knockdown in CRC cells.
-
Vector Construction: An shRNA sequence targeting TPPP3 is cloned into a lentiviral vector.
-
Lentivirus Production: The lentiviral vector, along with packaging plasmids, is transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: CRC cell lines are transduced with the TPPP3-shRNA lentivirus.
-
Selection: Stably transduced cells are selected using an appropriate antibiotic resistance marker present in the vector.
-
Validation: The efficiency of TPPP3 knockdown is confirmed by qRT-PCR and Western blotting.
In Vitro Functional Assays
Following the successful knockdown of TPPP3, a variety of in vitro assays are performed to assess the functional consequences.
-
Cell Proliferation Assay (CCK-8): Cells are seeded in 96-well plates, and CCK-8 reagent is added at different time points. The absorbance is measured to determine the rate of cell proliferation.
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and cultured for an extended period. The ability of single cells to form colonies is assessed by staining with crystal violet.
-
Transwell Migration and Invasion Assays: Cells are seeded in the upper chamber of a Transwell insert. For the invasion assay, the insert is pre-coated with Matrigel. The number of cells that migrate or invade to the lower chamber is quantified.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis: Cells are stained with Annexin V and propidium iodide (PI) to detect apoptosis. For cell cycle analysis, cells are stained with PI to determine the distribution of cells in different phases of the cell cycle.
Conclusion
The available evidence strongly indicates that TPPP3 is significantly upregulated in colorectal cancer and serves as a prognostic marker for poor patient survival.[1][2][5] Its role in promoting tumor progression through the STAT3 signaling pathway presents a compelling rationale for its investigation as a potential therapeutic target.[1][4] The methodologies outlined in this guide provide a robust framework for further research into the precise molecular mechanisms of TPPP3 action and for the preclinical evaluation of TPPP3-targeted therapies in colorectal cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 inhibits cell proliferation and invasion in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease[v1] | Preprints.org [preprints.org]
- 5. TPPP3 Associated with Prognosis and Immune Infiltrates in Head and Neck Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the TPPP3-Mediated Regulation of the STAT3/Twist1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) regulates the STAT3/Twist1 signaling pathway. This pathway is critically involved in promoting cell proliferation, invasion, and metastasis in several cancers, most notably in Non-Small Cell Lung Carcinoma (NSCLC). This document summarizes key quantitative data from seminal research, details the experimental protocols used to elucidate this pathway, and provides visual diagrams to clarify the molecular interactions and experimental workflows.
Core Signaling Pathway: TPPP3 Induces STAT3-Mediated Upregulation of Twist1
Research has identified a linear signaling cascade where TPPP3 acts as an upstream regulator of the STAT3 transcription factor, which in turn directly promotes the expression of Twist1, a key epithelial-mesenchymal transition (EMT) transcription factor.[1][2] The overexpression of TPPP3 initiates this cascade, leading to increased phosphorylation and activation of STAT3.[3][4] Activated STAT3 then translocates to the nucleus and binds to the promoter region of the Twist1 gene, driving its transcription.[5][6] The resulting increase in Twist1 protein levels orchestrates a cellular program that enhances cancer cell proliferation, migration, and invasion.[1][2]
Signaling Pathway Diagram
Caption: TPPP3-STAT3-Twist1 signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the TPPP3/STAT3/Twist1 pathway in NSCLC cell lines (A549 and H1299).
Table 1: Effect of TPPP3 Overexpression on STAT3 Phosphorylation and Twist1 Expression
| Cell Line | Transfection | Change in p-STAT3 (Tyr705) Levels | Change in Twist1 mRNA Levels | Change in Twist1 Protein Levels | Reference |
| A549 | TPPP3 Overexpression | Significant Increase | ~2.5-fold increase (P < 0.01) | Significant Increase | [2] |
| H1299 | TPPP3 Overexpression | Significant Increase | ~3.0-fold increase (P < 0.01) | Significant Increase | [2] |
Table 2: Effect of TPPP3 Knockdown on STAT3 Phosphorylation and Twist1 Expression
| Cell Line | Transfection | Change in p-STAT3 (Tyr705) Levels | Change in Twist1 mRNA Levels | Change in Twist1 Protein Levels | Reference |
| A549 | TPPP3 shRNA | Significant Decrease | ~60% decrease (P < 0.01) | Significant Decrease | [7] |
| H1299 | TPPP3 shRNA | Significant Decrease | ~70% decrease (P < 0.01) | Significant Decrease | [7] |
Table 3: Functional Effects of TPPP3 Modulation on NSCLC Cell Lines
| Cell Line | Condition | Change in Cell Migration | Change in Cell Invasion | Reference |
| 95-C | TPPP3 Overexpression | Significant Increase (P < 0.01) | Significant Increase (P < 0.01) | [2] |
| SPC-A1 | TPPP3 Overexpression | Significant Increase (P < 0.01) | Significant Increase (P < 0.01) | [2] |
| A549 | TPPP3 Knockdown | Significant Decrease (P < 0.01) | Significant Decrease (P < 0.01) | [2] |
| H1299 | TPPP3 Knockdown | Significant Decrease (P < 0.01) | Significant Decrease (P < 0.01) | [2] |
Table 4: Correlation of TPPP3 and Twist1 Expression in NSCLC Patient Tissues
| Parameter | Correlation Coefficient (r) | P-value | Number of Patients | Reference |
| TPPP3 and Twist1 mRNA expression | 0.654 | < 0.001 | 84 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the TPPP3/STAT3/Twist1 signaling pathway.
Cell Culture and Transfection
-
Cell Lines: Human NSCLC cell lines A549, H1299, 95-C, and SPC-A1 are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For overexpression, the full-length human TPPP3 cDNA is cloned into a pcDNA3.1 vector. For knockdown, shRNA targeting TPPP3 is cloned into a pLKO.1 vector. Transfections are performed using Lipofectamine 2000 according to the manufacturer's instructions. Stable cell lines are selected using G418 (for pcDNA3.1) or puromycin (for pLKO.1).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the mRNA expression levels of TPPP3 and Twist1.
-
RNA Extraction: Total RNA is extracted from cultured cells using TRIzol reagent following the manufacturer's protocol.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a PrimeScript RT Reagent Kit.
-
qPCR Reaction: The qPCR is performed using a SYBR Green PCR Master Mix on a real-time PCR system. The reaction mixture (20 µL) includes 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, 0.5 µL of each primer (10 µM), and 8 µL of nuclease-free water.
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing and extension: 60°C for 60 sec
-
-
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal control.
Western Blot Analysis
This technique is used to detect the protein levels of TPPP3, STAT3, phospho-STAT3 (Tyr705), and Twist1.
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (30-50 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C. (e.g., anti-TPPP3, anti-STAT3, anti-p-STAT3 (Tyr705), anti-Twist1, anti-GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assays
These assays are used to assess the migratory and invasive capabilities of cancer cells.
-
Cell Preparation: Cells are serum-starved for 24 hours prior to the assay.
-
Chamber Setup:
-
Migration Assay: 5 x 104 cells in 200 µL of serum-free medium are seeded into the upper chamber of a Transwell insert (8 µm pore size).
-
Invasion Assay: The insert is pre-coated with Matrigel. 5 x 104 cells in 200 µL of serum-free medium are seeded into the upper chamber.
-
-
Chemoattractant: The lower chamber is filled with 600 µL of medium containing 10% FBS as a chemoattractant.
-
Incubation: The plates are incubated for 24-48 hours at 37°C.
-
Cell Staining and Counting:
-
Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated/invaded to the lower surface are fixed with methanol and stained with 0.1% crystal violet.
-
The number of stained cells is counted in five random fields under a microscope.
-
Experimental Workflow Diagram
Caption: Workflow for studying TPPP3's functional role.
Logical Relationships and Further Research
The evidence strongly supports a model where TPPP3 is a key driver of metastasis in certain cancers through the STAT3/Twist1 axis. However, the precise mechanism by which TPPP3 promotes STAT3 phosphorylation is not fully elucidated. Future research should focus on identifying the direct or indirect protein-protein interactions between TPPP3 and components of the STAT3 signaling pathway.
Logical Relationship Diagram
Caption: Logical flow from TPPP3 to clinical outcome.
This technical guide provides a solid foundation for understanding the role of TPPP3 in regulating the STAT3/Twist1 signaling pathway. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
References
- 1. TPPP3 Promotes Cell Proliferation, Invasion and Tumor Metastasis via STAT3/ Twist1 Pathway in Non-Small-Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. e-century.us [e-century.us]
- 6. STAT3 cooperates with Twist to mediate epithelial-mesenchymal transition in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable knockdown of TPPP3 by RNA interference in Lewis lung carcinoma cell inhibits tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
TPPP3 in Neurodegenerative Diseases and Axon Regeneration: A Technical Guide
Abstract
Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) is emerging as a significant modulator of cytoskeletal dynamics with critical implications for neuronal health and disease. This technical guide provides an in-depth overview of the current understanding of TPPP3's involvement in neurodegenerative diseases and its promising role in promoting axon regeneration. We consolidate key quantitative data, detail relevant experimental methodologies, and visualize associated signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals. While the role of TPPP3 in axon regeneration and Parkinson's Disease is increasingly elucidated, its involvement in Alzheimer's Disease and Amyotrophic Lateral Sclerosis remains an active area of investigation.
Introduction
The tubulin polymerization promoting protein (TPPP) family consists of microtubule-associated proteins that play crucial roles in cell proliferation, differentiation, and cytoskeletal organization. TPPP3, a member of this family, is a neuronal-specific protein implicated in cytoskeletal stability, axonal maintenance, and neuronal survival.[1] Its ability to bind to and promote the polymerization of tubulin underscores its importance in maintaining the structural integrity and dynamic nature of the neuronal cytoskeleton.[2] Dysregulation of TPPP3 has been linked to several neurological conditions, including neurodegenerative diseases such as Parkinson's disease and diabetic retinopathy.[1] Furthermore, recent studies have highlighted its potent role in promoting axon regeneration, offering a potential therapeutic avenue for nervous system injuries and diseases characterized by axonal damage.[3]
This guide will delve into the molecular mechanisms underlying TPPP3's function in these contexts, presenting the available quantitative data, outlining key experimental protocols, and illustrating the involved signaling pathways.
TPPP3 in Axon Regeneration
A significant body of evidence points to TPPP3 as a key player in promoting the regeneration of injured axons, particularly in the central nervous system (CNS), where spontaneous regeneration is limited.
Promotion of Neurite Outgrowth and Axon Regeneration
Studies utilizing an optic nerve crush (ONC) model in rodents have demonstrated that overexpression of TPPP3 significantly enhances axon regeneration and improves the survival of retinal ganglion cells (RGCs).[3][4][5] In vitro, TPPP3 overexpression in primary RGCs leads to a notable increase in neurite outgrowth.[4][6]
Molecular Mechanisms
The pro-regenerative effects of TPPP3 are attributed to several interconnected molecular mechanisms:
-
Microtubule Stabilization: As a tubulin-binding protein, TPPP3 promotes the polymerization and bundling of microtubules, which are essential for the structural support and extension of axons.[2][7]
-
Upregulation of Pro-regenerative Genes: Bulk RNA sequencing analysis has revealed that TPPP3 overexpression leads to the upregulation of genes associated with axon regeneration, most notably Bone Morphogenetic Protein 4 (Bmp4).[3][4][5]
-
Modulation of Signaling Pathways: TPPP3 appears to exert its effects through the modulation of key signaling pathways, including the BMP signaling pathway and neuroinflammatory pathways.[3][4][5]
Quantitative Data
| Parameter | Experimental Model | Result | Reference |
| Neurite Outgrowth | Primary mouse RGCs with AAV2-Tppp3 overexpression | ~20% increase compared to control | [4] |
| RGC Survival | Mouse model of ONC with AAV2-Tppp3 overexpression | Significantly improved RGC survival two weeks post-ONC | [3][4] |
| Gene Expression (Bmp4) | Mouse retinas with AAV2-Tppp3 overexpression, 2 days post-ONC | Upregulated | [4] |
Signaling Pathways
The signaling cascade initiated by TPPP3 overexpression leading to axon regeneration is thought to involve the upregulation of BMP4, which in turn activates downstream pathways.
TPPP3 in Neurodegenerative Diseases
The involvement of TPPP3 in specific neurodegenerative diseases is an area of growing interest, with the most substantial evidence currently available for its role in Parkinson's disease.
Parkinson's Disease
Parkinson's disease (PD) is characterized by the aggregation of alpha-synuclein (α-synuclein) into Lewy bodies. While the related protein, TPPP1, is known to promote α-synuclein aggregation, TPPP3 exhibits a distinct and potentially protective role.
-
Interaction with α-synuclein: In vitro studies have shown that TPPP3, unlike TPPP1, does not bind to α-synuclein and consequently does not promote its aggregation.[8][9][10]
-
Inhibition of TPPP1-mediated aggregation: TPPP3 can counteract the formation of the pathological TPPP1-α-synuclein complex, thereby inhibiting α-synuclein aggregation.[8][9][10] This is achieved through the tight association of TPPP3 with TPPP1.[7]
This anti-aggregative potential suggests that TPPP3 or its fragments could be explored as therapeutic agents for Parkinson's disease and other synucleinopathies.[8][9][10]
Alzheimer's Disease
Currently, there is a lack of direct evidence linking TPPP3 to the core pathologies of Alzheimer's disease (AD), namely the aggregation of amyloid-beta (Aβ) and the hyperphosphorylation of tau. However, research on its homolog, TPPP1, provides some potential avenues for future investigation. TPPP1 has been shown to interact with Aβ and can produce pathological-like aggregates.[4] Given the structural and functional similarities between TPPP1 and TPPP3, particularly their microtubule-stabilizing properties, it is plausible that TPPP3 could influence tau pathology, as tau's primary function is to stabilize microtubules.[11][12] Further research is needed to explore these potential connections.
Amyotrophic Lateral Sclerosis (ALS)
As with Alzheimer's disease, the role of TPPP3 in Amyotrophic Lateral Sclerosis (ALS) is not yet established. ALS is characterized by the progressive degeneration of motor neurons.[13] The underlying pathology often involves the mislocalization and aggregation of proteins such as TDP-43.[14] Given TPPP3's role in promoting neuronal survival and axonal maintenance, its potential involvement in preserving motor neuron health warrants investigation. Future studies could explore TPPP3 expression levels in ALS models and its potential interactions with key pathological proteins.
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of TPPP3 in neurodegeneration and axon regeneration.
Overexpression and Knockdown of TPPP3
-
Method: Adeno-associated virus (AAV) vectors are commonly used for in vivo and in vitro gene delivery. AAV2-Tppp3-OE can be used for overexpression, and AAV2-shTppp3 for knockdown.[4][6]
-
Validation: Successful overexpression or knockdown is typically confirmed by Western blotting.[4][6]
References
- 1. bioengineer.org [bioengineer.org]
- 2. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. Tppp3 is a novel molecule for retinal ganglion cell identification and optic nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of pathological hallmark proteins: tubulin polymerization promoting protein/p25, beta-amyloid, and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Protein Aggregation in Neurodegenerative Diseases | Springer Nature Experiments [experiments.springernature.com]
- 10. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The organization of microtubules and Tau in oligodendrocytes: Tau pathology in damaged oligodendrocytes [frontiersin.org]
- 13. NEUROPATHOLOGY AND NEUROINFLAMMATION IN AMYOTROPHIC LATERAL SCLEROSIS - Biolife - Scientific Publisher [biolife-publisher.it]
- 14. news-medical.net [news-medical.net]
Transcriptional Regulation of the TPPP3 Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) is a microtubule-associated protein implicated in a diverse range of cellular processes and pathologies, including cancer progression, neuroregeneration, and embryonic development. Despite its growing importance, the mechanisms governing the transcriptional regulation of the TPPP3 gene remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding of TPPP3 transcriptional control, focusing on implicated signaling pathways, potential transcription factors, and relevant experimental methodologies. A significant knowledge gap exists, with a notable absence of direct studies on the TPPP3 promoter and its regulatory elements. However, emerging research provides compelling, indirect evidence that suggests a complex regulatory network. This document aims to provide a comprehensive resource for researchers seeking to unravel the transcriptional landscape of this enigmatic gene.
Introduction
TPPP3, a member of the tubulin polymerization promoting protein family, plays a crucial role in microtubule dynamics and bundling[1][2]. Its dysregulation has been linked to various diseases, where it can act as either an oncogene or a tumor suppressor depending on the cellular context[3][4]. For instance, TPPP3 expression is elevated in glioblastoma and non-small-cell lung carcinoma, where it promotes proliferation and invasion[3][5]. Conversely, it is downregulated in nasopharyngeal carcinoma, where its overexpression inhibits these processes[4]. This context-dependent function underscores the importance of understanding how its expression is precisely controlled at the transcriptional level. As of late 2025, direct experimental validation of transcription factors binding to the TPPP3 promoter is scarce, with one review explicitly noting the lack of research in this area[3]. This guide will, therefore, focus on the signaling pathways known to influence TPPP3 expression and the transcription factors hypothesized to be involved.
Implicated Signaling Pathways in TPPP3 Regulation
Several key signaling pathways have been shown to be modulated by or to modulate TPPP3 levels, suggesting they are integral to its transcriptional regulation.
STAT3/TWIST1 Pathway
In non-small-cell lung carcinoma and colorectal cancer, TPPP3 has been shown to promote proliferation, migration, and invasion through the STAT3/TWIST1 signaling pathway[3][5]. Overexpression of TPPP3 in these cancer cell lines leads to increased phosphorylation of STAT3 and an upregulation of the transcription factors c-Myc and Twist1[3][5]. This suggests a potential positive feedback loop where TPPP3 expression is either initiated by or stabilized by the activation of STAT3 and its downstream targets.
NF-κB/COX2 Pathway
In breast cancer, silencing of TPPP3 leads to a significant downregulation of NF-κB p65 (RelA) and COX2 expression[3][5]. This indicates that TPPP3 is an upstream regulator of this pathway. During early pregnancy, TPPP3 is also involved in the β-catenin/NF-κB/COX2 pathway, where its knockdown reduces the nuclear localization and activation of RelA[3][5]. This suggests that transcription factors downstream of NF-κB signaling could be involved in maintaining TPPP3 expression in specific contexts.
Wnt/β-catenin Pathway
TPPP3 is a direct binding partner of β-catenin and is essential for the proper functioning of the Wnt/β-catenin signaling pathway, particularly during embryo implantation and decidualization[1][3][5]. The loss of TPPP3 results in decreased β-catenin signaling[3][5]. Given that β-catenin, when translocated to the nucleus, acts as a co-activator for the TCF/LEF family of transcription factors, it is plausible that this pathway could directly or indirectly regulate TPPP3 transcription in a feedback mechanism.
BMP Signaling Pathway
In the context of neuroregeneration, overexpression of Tppp3 in retinal ganglion cells was found to upregulate genes associated with axon regeneration, including Bone Morphogenetic Protein 4 (Bmp4)[6]. This suggests a potential link to the BMP/SMAD signaling pathway, where the SMAD1/4 complex acts as a transcriptional regulator[6]. It is possible that TPPP3 expression is influenced by or influences this developmental and regenerative pathway.
Hypothesized Transcription Factors
Direct evidence for transcription factor binding to the TPPP3 promoter is limited. However, bioinformatic analyses and co-expression studies have pointed to several candidates.
FOXJ1 and RFX2
A 2024 study on high-grade serous ovarian cancer (HGSOC) proposed that the transcription factor Forkhead Box J1 (FOXJ1) regulates TPPP3[7]. This hypothesis is based on a strong co-expression correlation between FOXJ1 and TPPP3 in HGSOC datasets. The TPPP3 promoter region contains a binding site for RFX2 , a DNA-binding protein that can act as a scaffold for FOXJ1[7]. The study provided preliminary evidence showing that inhibition of FOXJ1 led to a downregulation of TPPP3[7].
Other Potential Transcription Factors
The GeneCards database indicates a promoter/enhancer region for TPPP3 (GH16J067413) that contains binding sites for 89 different transcription factors[8]. Among these are ZBTB26 and CTCF , suggesting a complex regulatory landscape that warrants further investigation[8].
Quantitative Data Summary
The following tables summarize the observed changes in TPPP3 expression across different biological contexts as reported in the literature.
Table 1: TPPP3 Expression in Cancer
| Cancer Type | Expression Change vs. Normal Tissue | Associated Outcome of High Expression | Reference(s) |
| Glioblastoma | Elevated (increases with tumor grade) | Increased invasion and migration | [3][5] |
| Non-Small-Cell Lung Carcinoma | Elevated | Promotes proliferation and invasion | [3][5] |
| Breast Cancer | Elevated | Promotes proliferation, migration, and invasion | [3][5] |
| Nasopharyngeal Carcinoma | Significantly Lower | Poor prognosis, inhibits proliferation/invasion | [3][4] |
Table 2: TPPP3 Expression in Physiological Processes
| Process | Expression Change | Functional Consequence of Knockdown | Reference(s) |
| Endometrial Decidualization | Highly Expressed | Significantly decreased decidualization | [3][5] |
| Embryo Implantation | Highly Expressed | Embryo implantation failure | [3][5] |
| Axon Regeneration (zebrafish) | Target of miR-133b | - | [3] |
| Retinal Ganglion Cell Regeneration | Overexpression promotes regeneration | Reduced neurite outgrowth | [6] |
Key Experimental Protocols
To rigorously investigate the transcriptional regulation of TPPP3, a combination of well-established molecular biology techniques is required.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to identify the binding of a hypothesized transcription factor (e.g., FOXJ1, STAT3, RelA) to the TPPP3 promoter region in vivo.
Methodology:
-
Cell Culture and Cross-linking: Culture cells of interest (e.g., HGSOC cell line for FOXJ1) to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared lysate overnight at 4°C with an antibody specific to the transcription factor of interest or a negative control IgG.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a DNA purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific regions of the TPPP3 promoter. An enrichment compared to the IgG control indicates binding.
Luciferase Reporter Assay
This assay is used to determine if a specific DNA sequence (e.g., the TPPP3 promoter) can drive gene expression and how this is affected by the overexpression or knockdown of a specific transcription factor.
Methodology:
-
Promoter Cloning: Amplify the putative TPPP3 promoter region from genomic DNA using PCR. Clone this fragment into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.
-
Cell Transfection: Co-transfect the constructed reporter plasmid into a suitable cell line along with an expression vector for the transcription factor of interest (or a corresponding siRNA/shRNA for knockdown). A control vector expressing Renilla luciferase should also be co-transfected for normalization of transfection efficiency.
-
Cell Lysis and Assay: After 24-48 hours of incubation, lyse the cells.
-
Luminescence Measurement: Measure the firefly luciferase activity and the Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase or decrease in the normalized luciferase activity in the presence of the transcription factor (or its knockdown) compared to a control indicates a regulatory effect on the cloned promoter fragment.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to detect direct binding of a protein (transcription factor) to a specific DNA sequence.
Methodology:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a putative transcription factor binding site within the TPPP3 promoter. Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Protein Preparation: Obtain the transcription factor of interest, either through in vitro transcription/translation or as a purified recombinant protein.
-
Binding Reaction: Incubate the labeled DNA probe with the protein in a binding buffer.
-
Competition and Supershift (Optional): For specificity controls, perform parallel reactions including a large excess of unlabeled "cold" competitor probe (should reduce the shifted band) or an antibody against the transcription factor (should "supershift" the band to a higher molecular weight).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A band with retarded mobility ("shifted" band) compared to the free probe indicates a protein-DNA interaction.
Future Directions and Conclusion
The transcriptional regulation of TPPP3 is a critical, yet poorly understood, area of research. While indirect evidence points towards the involvement of major signaling pathways like STAT3, NF-κB, and Wnt/β-catenin, direct experimental validation is urgently needed. The recent hypothesis implicating FOXJ1 and RFX2 in HGSOC provides a promising avenue for investigation[7].
Future research should focus on:
-
Promoter and Enhancer Mapping: Systematically delineating the minimal promoter and identifying key enhancer regions of the TPPP3 gene using techniques like DNase-Seq, ATAC-seq, and a series of luciferase reporter constructs.
-
Unbiased Transcription Factor Screening: Employing yeast one-hybrid screens or DNA-affinity chromatography coupled with mass spectrometry to identify novel proteins that bind to TPPP3 regulatory regions.
-
Epigenetic Analysis: Investigating the role of DNA methylation and histone modifications in regulating TPPP3 expression in different cellular contexts.
References
- 1. uniprot.org [uniprot.org]
- 2. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. preprints.org [preprints.org]
- 6. Tppp3 is a novel molecule for retinal ganglion cell identification and optic nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. genecards.org [genecards.org]
The Role of TPPP3 and β-catenin Interaction in Embryo Implantation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Successful embryo implantation is a complex and highly regulated process requiring a receptive endometrium. Emerging evidence has identified Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) as a critical player in preparing the uterus for implantation. This technical guide provides an in-depth analysis of the interaction between TPPP3 and β-catenin, a key component of the canonical Wnt signaling pathway, and its functional significance in embryo implantation. We present a summary of the quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to facilitate further research and therapeutic development in this area.
Introduction
Embryo implantation is a pivotal step in the establishment of pregnancy, involving a synchronized dialogue between a competent blastocyst and a receptive endometrium. The "window of implantation" is a transient period of uterine receptivity, characterized by specific molecular and cellular changes. Disruptions in this process are a major cause of infertility and early pregnancy loss.
Recent studies have highlighted the crucial role of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) in endometrial receptivity. TPPP3 is expressed in the endometrium in a cyclical manner, with its levels peaking during the receptive phase. Its interaction with β-catenin, a multifunctional protein involved in cell adhesion and gene transcription, appears to be a central mechanism in mediating the effects of TPPP3 on embryo implantation. This guide will dissect the molecular intricacies of this interaction and its downstream consequences.
The TPPP3/β-catenin Signaling Pathway in Endometrial Receptivity
The expression of both TPPP3 and β-catenin is significantly upregulated in the endometrium during the peri-implantation period, suggesting a coordinated role in preparing the uterus for the implanting embryo. The signaling cascade is initiated by the steroid hormone estradiol (E2), which upregulates the expression of TPPP3. TPPP3, in turn, modulates the expression of β-catenin. This interaction is crucial for the expression of key receptivity markers, including Leukemia Inhibitory Factor (LIF), Integrin-β3, Indian Hedgehog (IHH), and Wnt4. The suppression of TPPP3 leads to a subsequent decrease in β-catenin levels, resulting in implantation failure.
Signaling Pathway Diagram
Caption: The TPPP3/β-catenin signaling pathway in embryo implantation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the role of TPPP3 and β-catenin in embryo implantation.
| Table 1: In Vivo Effects of TPPP3 Knockdown on Embryo Implantation in a Mouse Model | |
| Parameter | Observation |
| Implantation Sites | Significant reduction in the number of implantation sites in the TPPP3 siRNA-treated uterine horn compared to the control horn. |
| TPPP3 Protein Expression (D5) | Decreased expression in the siRNA-transfected uterine horn. |
| β-catenin Protein Expression (D5) | Decreased expression in the siRNA-transfected uterine horn. |
| Expression of Receptivity Markers (LIF, Integrin-β3, IHH, Wnt4) | Inhibited expression following TPPP3 knockdown. |
| Table 2: In Vitro Effects of TPPP3 Knockdown on Blastocyst Attachment and Cell Proliferation | |
| Cell Type | Parameter |
| Mouse Endometrial Epithelial Cells | Blastocyst Attachment |
| Ishikawa Cells | TPPP3 Protein Expression (E2 + P4 treatment) |
| Ishikawa Cells | Proliferation (BrdU assay) |
| Primary Mouse Endometrial Epithelial Cells | Proliferation (BrdU assay) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used to elucidate the TPPP3-β-catenin interaction.
In Vivo siRNA-mediated Knockdown of TPPP3 in Mouse Uterus
This protocol describes the transient knockdown of TPPP3 in the mouse uterus to study its effect on embryo implantation.
Experimental Workflow Diagram
Caption: Workflow for in vivo siRNA knockdown of TPPP3 in the mouse uterus.
Methodology:
-
Animal Model: Adult female BALB/c mice are used. Pregnancy is established by mating with fertile males, and the day of vaginal plug observation is designated as Day 1 of pregnancy.
-
Surgical Procedure: On Day 4 of pregnancy, mice are anesthetized. A small abdominal incision is made to expose the uterine horns.
-
siRNA Delivery: A solution containing TPPP3 siRNA (or a non-targeting control siRNA) and Lipofectamine RNAiMAX reagent in a sterile saline solution is injected into one uterine horn, while the contralateral horn receives the control solution.
-
Post-operative Care: The incision is sutured, and the animals are allowed to recover.
-
Analysis: On Day 5 of pregnancy, implantation sites are visualized by intravenous injection of Evans blue dye. The uterine horns are then collected for protein expression analysis by Western blotting and immunohistochemistry.
Co-immunoprecipitation (Co-IP) of TPPP3 and β-catenin
This protocol is used to demonstrate the in vitro interaction between TPPP3 and β-catenin in uterine cell lysates.
Methodology:
-
Cell Lysis: Uterine tissue or cultured endometrial cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an anti-TPPP3 antibody (or a control IgG) overnight at 4°C to form immune complexes.
-
Capture of Immune Complexes: Protein A/G-agarose beads are added to the lysate and incubated to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-β-catenin antibody to detect the co-precipitated protein.
NanoLC-MS/MS Analysis for TPPP3 Interacting Proteins
To identify a broader range of TPPP3 interacting partners, nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS) is employed following immunoprecipitation.
Methodology:
-
Immunoprecipitation: TPPP3 and its interacting proteins are immunoprecipitated from uterine tissue lysates as described in the Co-IP protocol.
-
On-bead Digestion: The proteins bound to the agarose beads are subjected to in-solution digestion with trypsin to generate peptides.
-
NanoLC Separation: The resulting peptide mixture is separated using a nano-flow high-performance liquid chromatography (HPLC) system.
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments individual peptides, and the resulting fragmentation patterns are recorded.
-
Protein Identification: The MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot) to identify the proteins present in the original immunoprecipitated complex.
Conclusion and Future Directions
The interaction between TPPP3 and β-catenin is a critical regulatory nexus in the molecular cascade leading to successful embryo implantation. The evidence strongly suggests that TPPP3, under the influence of estrogen, plays a pivotal role in modulating β-catenin signaling, thereby controlling the expression of essential endometrial receptivity markers.
For researchers and drug development professionals, this signaling axis presents a promising target for the development of novel therapeutics for infertility and early pregnancy loss. Future research should focus on:
-
Elucidating the precise molecular mechanism by which TPPP3 modulates β-catenin expression and function.
-
Identifying other TPPP3-interacting proteins in the endometrium to build a more comprehensive understanding of its regulatory network.
-
Investigating the clinical relevance of TPPP3 and β-catenin expression levels in the endometrium of women with unexplained infertility.
-
Developing small molecule modulators of the TPPP3-β-catenin interaction as potential therapeutic agents.
A deeper understanding of this fundamental biological process will undoubtedly pave the way for innovative strategies to improve reproductive health outcomes.
Methodological & Application
Application Notes and Protocols for Measuring DPP3 Enzymatic Activity in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase 3 (DPP3), a zinc-dependent aminopeptidase, is a crucial enzyme involved in various physiological and pathological processes, including the regulation of blood pressure, inflammation, and the cellular oxidative stress response.[1][2] DPP3 cleaves dipeptides from the N-terminus of several bioactive peptides, such as angiotensin II and enkephalins, thereby modulating their activity.[1][3] Recent studies have highlighted the potential of circulating DPP3 as a biomarker in conditions like sepsis and cardiovascular diseases.[4][5][6] Accurate and reliable measurement of DPP3 enzymatic activity in human plasma is therefore essential for both basic research and clinical investigations.
These application notes provide detailed protocols for quantifying DPP3 enzymatic activity in human plasma samples, summarize key quantitative data, and present visual workflows and signaling pathways to aid in experimental design and data interpretation.
Data Presentation
Table 1: DPP3 Enzymatic Activity in Human Plasma
| Population | Mean DPP3 Activity (U/L) | Standard Deviation (U/L) | Assay Method | Reference |
| Healthy Subjects | 58.6 | 20.5 | Enzyme Capture Activity (ECA) | [4][6][7] |
| Septic Patients (at hospital admission) | Significantly increased compared to healthy subjects | - | Enzyme Capture Activity (ECA) | [4][6][7] |
Note: Further research is required to establish definitive reference ranges for DPP3 activity in various populations and clinical conditions.
Experimental Protocols
Protocol 1: Enzyme Capture Activity (ECA) Assay for DPP3 in Human Plasma
This protocol is adapted from the method described by Rehfeld et al. (2018) and is designed to specifically measure the enzymatic activity of DPP3 in human plasma samples.[4]
1. Principle:
This assay employs a sandwich format where DPP3 from the plasma sample is first captured by a specific monoclonal antibody coated onto a microtiter plate. After washing away unbound plasma components, a fluorogenic substrate, Arginine-Arginine-β-naphthylamide (Arg2-βNA), is added. Active DPP3 cleaves the substrate, releasing fluorescent β-naphthylamine, which is quantified using a fluorometer. The measured fluorescence is directly proportional to the DPP3 enzymatic activity in the sample.
2. Materials:
-
Microtiter plates (e.g., 96-well black plates for fluorescence)
-
DPP3 capture antibody (a specific monoclonal antibody)
-
Coating buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., 200 µL per well)[4]
-
Reaction buffer containing the fluorogenic substrate Arg-Arg-β-naphthylamide (Arg2-βNA)[4]
-
Human plasma samples (collected in EDTA tubes and centrifuged to separate plasma)
-
Recombinant human DPP3 enzyme (for standard curve)
-
Fluorometer with excitation at 340 nm and emission detection at 410 nm[4]
-
Plate shaker
-
Incubator
3. Procedure:
-
Plate Coating:
-
Coat the wells of the microtiter plate with the DPP3 capture antibody diluted in coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add blocking buffer to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using serial dilutions of recombinant human DPP3 enzyme in assay buffer.
-
Add plasma samples and standards to the coated wells.
-
Incubate for 2 hours at 22°C with shaking (600 rpm).[4]
-
-
Washing:
-
Wash the plate four times with wash buffer to remove unbound components.[4]
-
-
Enzymatic Reaction:
-
Add the reaction buffer containing the Arg2-βNA substrate to each well.
-
Incubate the plate at 37°C for 1 hour.[4]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation at 340 nm and emission at 410 nm.[4]
-
-
Data Analysis:
-
Subtract the blank reading (wells with no enzyme) from all standard and sample readings.
-
Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.
-
Determine the DPP3 activity in the plasma samples by interpolating their fluorescence readings from the standard curve.
-
Protocol 2: Commercially Available Fluorogenic DPP3 Assay Kit
Several commercial kits are available for measuring DPP3 activity. The following is a general protocol based on the principles of these kits, such as the one from BPS Bioscience.[8] Always refer to the specific manufacturer's instructions for optimal results.
1. Principle:
These kits provide a purified recombinant DPP3 enzyme, a specific fluorogenic substrate, and an optimized assay buffer. The assay is performed in a single step in a microtiter plate. The DPP3 enzyme in the sample or the provided standard cleaves the fluorogenic substrate, producing a fluorescent signal that is measured with a fluorescence reader.
2. Materials (Typically included in the kit):
-
Purified recombinant DPP3 enzyme (for standard curve)
-
Fluorogenic DPP3 substrate
-
DPP3 assay buffer
-
Black microtiter plate[8]
3. Procedure:
-
Thaw Kit Components: Thaw all kit components on ice.
-
Prepare Standard Curve: Prepare a serial dilution of the recombinant DPP3 enzyme in the provided assay buffer to create a standard curve.
-
Prepare Samples: Dilute plasma samples as needed with the assay buffer.
-
Reaction Mixture: Add the DPP3 standard or plasma sample to the wells of the microtiter plate.
-
Initiate Reaction: Add the fluorogenic DPP3 substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the temperature and for the duration specified in the kit protocol (e.g., 30-60 minutes at 37°C).
-
Read Fluorescence: Measure the fluorescence intensity using a fluorescence plate reader at the recommended excitation and emission wavelengths.
-
Calculate Activity: Determine the DPP3 activity in the samples based on the standard curve.
Visualizations
DPP3 Enzymatic Activity Measurement Workflow
Caption: Workflow for measuring DPP3 enzymatic activity in human plasma.
Simplified DPP3 Signaling Interactions
Caption: Simplified overview of DPP3's interaction with key signaling pathways.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. The emerging role of dipeptidyl peptidase 3 in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP3 - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | DPP3: From biomarker to therapeutic target of cardiovascular diseases [frontiersin.org]
- 6. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for DPP3 Luminometric Immunoassay (LIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 3 (DPP3) is a ubiquitously expressed zinc-dependent aminopeptidase involved in various physiological and pathological processes.[1] Its functions include protein metabolism, blood pressure regulation, and pain modulation, primarily through the degradation of bioactive peptides such as angiotensin II.[1][2] Elevated levels of circulating DPP3 have been identified as a prognostic biomarker in critical illnesses like sepsis and cardiogenic shock, making its accurate quantification crucial for both clinical research and drug development.
This document provides a detailed protocol for a sandwich-type luminometric immunoassay (LIA) for the quantitative determination of DPP3 in biological samples. The protocol is based on published methods and is intended to guide researchers in establishing and performing this assay.[1][2]
Assay Principle
The DPP3 luminometric immunoassay is a sandwich-type immunoassay.[1][2] The principle of this assay involves the capture of the DPP3 antigen from a sample by a specific monoclonal antibody coated onto a solid phase (e.g., a microtiter plate). A second, different monoclonal antibody, labeled with a chemiluminescent molecule (e.g., an acridinium ester), then binds to a distinct epitope on the captured DPP3 protein. This forms a "sandwich" of antibody-antigen-antibody. After washing away unbound reagents, a trigger solution is added to initiate a chemiluminescent reaction. The resulting light emission is measured by a luminometer, and the intensity of the light is directly proportional to the concentration of DPP3 in the sample.
Signaling Pathway Involvement: DPP3 and the Renin-Angiotensin System
DPP3 plays a significant role in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation and cardiovascular homeostasis. Specifically, DPP3 contributes to the degradation of several angiotensin peptides, thereby modulating the downstream effects of the RAS. A simplified diagram of this interaction is presented below.
Caption: Role of DPP3 in the Renin-Angiotensin System.
Experimental Workflow
The following diagram illustrates the major steps in the DPP3 luminometric immunoassay.
Caption: Workflow for the DPP3 Luminometric Immunoassay.
Detailed Experimental Protocol
This protocol is a representative example for the quantification of DPP3 in human plasma. Optimization of incubation times, concentrations, and buffer compositions may be necessary for different sample types or laboratory conditions.
1. Materials and Reagents
-
Solid Phase: White, 96-well microtiter plates.
-
Capture Antibody: Monoclonal anti-DPP3 antibody (e.g., clone AK2553).
-
Detection Antibody: Monoclonal anti-DPP3 antibody (e.g., clone AK2555) labeled with an acridinium ester.
-
DPP3 Calibrators: Recombinant human DPP3 of known concentrations.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.
-
Assay Buffer: A buffered solution (e.g., PBS) with protein stabilizers (e.g., bovine serum albumin) and preservatives.
-
Trigger Solution A: Acidic solution (e.g., hydrogen peroxide in nitric acid).
-
Trigger Solution B: Alkaline solution (e.g., sodium hydroxide).
-
Sample Type: Human plasma (EDTA, heparin, or citrate).
-
Instrumentation: Luminometer capable of initiating and measuring flash chemiluminescence.
2. Assay Procedure
-
Plate Preparation:
-
White microtiter plates are pre-coated with the capture anti-DPP3 antibody at a concentration of approximately 20 ng per well.[3]
-
The plates are then dried and stored in a desiccated environment.
-
-
Reagent and Sample Preparation:
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare a standard curve by serially diluting the DPP3 calibrators in the assay buffer to achieve a range of concentrations (e.g., 0.1 to 300 ng/mL).
-
Samples may require dilution in assay buffer if the DPP3 concentration is expected to be high.
-
-
Immunoassay Steps:
-
Pipette 20 µL of each standard and sample into the appropriate wells of the coated microtiter plate.[3]
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer to remove unbound material.
-
Add the acridinium ester-labeled detection antibody (diluted in assay buffer) to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer to remove unbound detection antibody.
-
-
Signal Detection:
-
Place the microtiter plate in the luminometer.
-
The instrument automatically injects Trigger Solution A and then Trigger Solution B into each well.
-
The resulting flash of light is measured for a short duration (e.g., 1-5 seconds).
-
The light output is recorded as Relative Light Units (RLU).
-
3. Data Analysis
-
Standard Curve Generation:
-
Plot the RLU values obtained for the DPP3 standards against their corresponding concentrations.
-
Use a suitable curve-fitting model (e.g., a four-parameter logistic fit) to generate a standard curve.
-
-
Concentration Calculation:
-
Interpolate the RLU values of the unknown samples onto the standard curve to determine their DPP3 concentrations.
-
Multiply the calculated concentrations by the dilution factor, if applicable.
-
Data Presentation
The performance characteristics of a DPP3 luminometric immunoassay are critical for its validation and application. The following tables summarize typical performance data based on published studies.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.033 ng/mL |
| Limit of Quantification (LOQ) | 0.06 ng/mL |
| Quantitative Measuring Range | 0.06 - 300 ng/mL |
Table 2: Assay Precision (Representative Data)
| Sample | Mean DPP3 (ng/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| Low Control | 5.2 | < 5% | < 8% |
| High Control | 55.8 | < 5% | < 8% |
Table 3: Spike and Recovery
| Sample Matrix | DPP3 Spiked (ng/mL) | Observed (ng/mL) | Recovery (%) |
| Plasma Pool 1 | 10.0 | 9.8 | 98% |
| Plasma Pool 2 | 50.0 | 51.5 | 103% |
Table 4: Linearity of Dilution
| Sample | Dilution Factor | Expected (ng/mL) | Observed (ng/mL) | Linearity (%) |
| High DPP3 Sample | 1:2 | 120.5 | 118.1 | 98.0% |
| 1:4 | 60.3 | 61.5 | 102.0% | |
| 1:8 | 30.1 | 29.5 | 98.0% |
Conclusion
The DPP3 luminometric immunoassay is a sensitive and robust method for the quantification of DPP3 in biological samples. Its high throughput and automation compatibility make it a valuable tool for clinical research and drug development, particularly in the investigation of cardiovascular and critical care medicine. Adherence to a validated protocol and careful data analysis are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for DPP3 Quantification using Enzyme Capture Activity Assay (ECA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase 3 (DPP3), a zinc-dependent aminopeptidase, is a ubiquitously expressed enzyme involved in various physiological and pathological processes.[1] It plays a role in protein metabolism, blood pressure regulation, pain modulation, and the cellular oxidative stress response.[1] DPP3 is recognized as a key modulator of the renin-angiotensin system through its degradation of bioactive peptides like angiotensin II.[2][3][4] Elevated levels of circulating DPP3 have been associated with the severity and mortality risk in conditions such as sepsis and heart failure, making it a promising biomarker and a potential therapeutic target.[2][3][4]
These application notes provide a detailed protocol for the quantification of DPP3 enzymatic activity in biological samples using an Enzyme Capture Activity Assay (ECA). This method combines the specificity of antibody-based capture with a sensitive fluorogenic activity measurement, allowing for the accurate determination of active DPP3 levels.
Principle of the Enzyme Capture Activity Assay (ECA)
The DPP3 ECA is a solid-phase immunoassay designed to measure the enzymatic activity of DPP3. The assay follows a sandwich format where a specific monoclonal antibody against DPP3 is immobilized on the surface of a microtiter plate. When a sample containing DPP3 is added, the enzyme is captured by the antibody. After washing away unbound components, a fluorogenic substrate is added. The active, captured DPP3 cleaves the substrate, releasing a fluorescent molecule. The rate of fluorescence generation is directly proportional to the concentration of active DPP3 in the sample.
Required Materials
-
Black, high-binding 96-well microtiter plates
-
Microplate reader with fluorescence detection capabilities (Excitation: 340 nm, Emission: 410 nm)
-
Microplate shaker
-
Single and multi-channel pipettes
-
Reagent reservoirs
-
Wash bottles or automated plate washer
-
Incubator
Reagents
-
Capture Antibody: Monoclonal anti-DPP3 antibody (e.g., AK2555).
-
Coating Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS).
-
Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20.
-
Assay Buffer: Composition may vary, a common example is 50 mM Tris, 150 mM NaCl, 0.02% (w/v) Brij-35, pH 9.0.
-
Fluorogenic Substrate: Arg-Arg-β-naphthylamide (Arg2-βNA) or H-Arg-Arg-AMC.
-
DPP3 Calibrators: Recombinant human DPP3 of known concentration.
-
Samples: Plasma, serum, or other biological fluids.
Experimental Protocols
Plate Coating
-
Dilute the anti-DPP3 capture antibody (e.g., AK2555) to a final concentration of 1.5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antibody solution to each well of a black, high-binding 96-well microtiter plate.
-
Seal the plate and incubate overnight (18 hours) at 2-4°C.[2]
-
After incubation, discard the coating solution by inverting the plate and tapping it firmly on absorbent paper.
Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 2 hours at room temperature with gentle agitation.
-
Discard the Blocking Buffer.
Washing
-
Wash the plate four times with 350 µL of Wash Buffer per well.[2]
-
After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
Sample Incubation (DPP3 Capture)
-
Prepare serial dilutions of the DPP3 calibrators in the appropriate sample diluent.
-
Add 20 µL of samples or calibrators to the designated wells.[2]
-
Add 200 µL of Assay Buffer to each well.[2]
-
Seal the plate and incubate for 2 hours at 22°C with shaking at 600 rpm.[2]
Washing
-
Repeat the washing step as described in the "Washing" section above to remove unbound sample components.[2]
Enzymatic Reaction
-
Prepare the fluorogenic substrate solution (e.g., Arg-Arg-β-naphthylamide) in the appropriate reaction buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.[2]
Fluorescence Measurement
-
Measure the fluorescence intensity in each well using a microplate reader with excitation at 340 nm and emission at 410 nm.[2]
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence reading of the blank wells (containing only substrate) from all other readings.
-
Standard Curve Generation: Plot the blank-subtracted fluorescence values of the DPP3 calibrators against their corresponding concentrations to generate a standard curve. A four-parameter logistic (4-PL) curve fit is often suitable.
-
Sample Concentration Calculation: Determine the concentration of active DPP3 in the unknown samples by interpolating their fluorescence values from the standard curve.
Quantitative Data Summary
The following tables summarize the analytical performance of a DPP3 ECA and typical DPP3 activity levels in human plasma.
Table 1: Analytical Performance Characteristics of the DPP3-ECA [2]
| Parameter | Value |
| Limit of Detection (LOD) | 3.5 U/L |
| Limit of Quantification (LOQ) | 6.5 U/L |
| Quantitative Measuring Range | 6.5–645 U/L |
Table 2: DPP3 Activity in Human Plasma [2][4]
| Cohort | Mean DPP3 Activity (±SD) |
| Healthy Individuals | 58.6 (±20.5) U/L |
| Patients with Severe Sepsis/Septic Shock | Significantly Increased |
Visualizations
DPP3 ECA Experimental Workflow
References
Application Notes and Protocols for the Development of Specific Dipeptidyl Peptidase 3 (DPP3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dipeptidyl Peptidase 3 (DPP3)
Dipeptidyl peptidase 3 (DPP3) is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of various bioactive peptides.[1] This enzyme is implicated in a range of physiological and pathophysiological processes, including blood pressure regulation through the renin-angiotensin system, pain modulation, and cellular defense against oxidative stress.[1][2][3] Elevated levels of DPP3 have been associated with detrimental outcomes in conditions such as heart failure and certain cancers, making it an attractive therapeutic target for the development of specific inhibitors.[4]
Data Presentation: Quantitative Inhibition of DPP3
The development of potent and selective DPP3 inhibitors is a key focus of ongoing research. A variety of natural and synthetic compounds have been identified with inhibitory activity against DPP3. The following tables summarize the inhibitory potency (IC50 or Ki) of selected compounds from different chemical classes.
Table 1: Natural and Endogenous DPP3 Inhibitors
| Inhibitor Class | Specific Inhibitor | Source/Type | IC50 (µM) | Ki (µM) | Reference |
| Flavonoids | Luteolin | Plant-derived | ~20 | - | [5] |
| Galangin | Plant-derived | ~20 | - | [5] | |
| Fisetin | Plant-derived | ~20 | - | [5] | |
| Kaempferol | Plant-derived | 32.9 | - | [5] | |
| Quercetin | Plant-derived | 74.1 | - | [5] | |
| Oligopeptides | Tynorphin | Synthetic | - | 0.075 | [5] |
| Spinorphin | Endogenous | - | 2.42 | [5] | |
| Dipeptides | Tyr-Tyr | - | - | 5.8 | [5] |
| Tyr-Phe | - | - | 8.4 | [5] | |
| Arg-Arg | - | - | 35.7 | [5] | |
| Leu-Trp | - | - | 128 | [5] | |
| Polypeptide | Aprotinin | Bovine Pancreas | - | 11.7 | [5] |
Table 2: Synthetic DPP3 Inhibitors
| Inhibitor Class | Specific Inhibitor | IC50 (µM) | Ki (µM) | Reference |
| Peptide Aldehydes | Unnamed (from BMG 520-YF2) | ~0.1 | - | [5] |
| Leupeptin | ~0.06 (rat DPP3) | - | [5] | |
| Hydroxamic Acids | Propioxatin A | - | Low nM range | [1] |
| Propioxatin B | - | Low nM range | [1] | |
| Tyr-Phe-NHOH | - | Low nM range | [1] | |
| Phe-Phe-NHOH | - | Low nM range | [1] | |
| JMV-390 | - | Low nM range | [1] | |
| Coumarins | 3-benzoyl-7-hydroxy-2H-chromen-2-one | 1.1 | - | [6] |
Signaling Pathways Involving DPP3
Understanding the signaling pathways in which DPP3 participates is crucial for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects.
DPP3 in the Renin-Angiotensin System (RAS)
DPP3 plays a regulatory role in the Renin-Angiotensin System (RAS) by degrading angiotensin peptides.[2][3][7][8] Specifically, DPP3 can cleave Angiotensin II, a potent vasoconstrictor, thereby modulating blood pressure and fluid balance. Inhibition of DPP3 could therefore lead to an increase in Angiotensin II levels, a factor to be considered in the therapeutic application of DPP3 inhibitors.
Caption: DPP3-mediated degradation of Angiotensin II within the Renin-Angiotensin System.
DPP3 in the Keap1-Nrf2 Oxidative Stress Response Pathway
DPP3 is also involved in the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. DPP3 can interact with Keap1, potentially influencing the stability and activity of Nrf2.
Caption: Role of DPP3 in the Keap1-Nrf2 oxidative stress response pathway.
Experimental Protocols
Fluorogenic Assay for Screening DPP3 Inhibitors
This protocol is adapted from commercially available DPP3 assay kits and provides a robust method for high-throughput screening of potential inhibitors.[9][10][11]
Materials:
-
Purified recombinant human DPP3 enzyme
-
DPP3 assay buffer
-
Fluorogenic DPP3 substrate (e.g., Arg-Arg-AMC)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microtiter plates
-
Microplate fluorometer
Protocol:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of the DPP3 substrate in DPP3 assay buffer.
-
Prepare serial dilutions of the test compounds in DPP3 assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of the DPP3 enzyme in DPP3 assay buffer.
-
-
Assay Setup:
-
In a 96-well black microtiter plate, add the following to each well:
-
Test Wells: Add DPP3 assay buffer, the test compound at various concentrations, and the DPP3 enzyme solution.
-
Positive Control (No Inhibitor): Add DPP3 assay buffer, solvent control (e.g., DMSO), and the DPP3 enzyme solution.
-
Negative Control (No Enzyme): Add DPP3 assay buffer and the DPP3 substrate solution.
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the DPP3 substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350-380/440-460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Positive Control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Workflow for Developing Specific DPP3 Inhibitors
The development of a specific enzyme inhibitor is a multi-step process that begins with target identification and validation, followed by hit discovery, lead optimization, and preclinical and clinical development.
Caption: A generalized workflow for the discovery and development of a specific enzyme inhibitor.
Conclusion
The development of specific inhibitors for DPP3 holds significant promise for the treatment of various diseases. The application notes and protocols provided here offer a framework for researchers and drug development professionals to initiate and advance their inhibitor discovery programs. A thorough understanding of the enzyme's function, its role in signaling pathways, and robust experimental methodologies are essential for the successful development of novel and effective DPP3-targeted therapeutics.
References
- 1. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase 3 modulates the renin-angiotensin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 3 modulates the renin–angiotensin system in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. D8065-29-96T | Dipeptidyl Peptidase 3, BioAssay™ Kit (DPP3) Clinisciences [clinisciences.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vitro Substrate Screening Using Recombinant DPP3
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dipeptidyl Peptidase 3 (DPP3)
Dipeptidyl peptidase 3 (DPP3) is a zinc-dependent metallopeptidase that plays a crucial role in various physiological processes by cleaving dipeptides from the N-terminus of a range of bioactive peptides.[1][2] Its involvement in pain modulation, blood pressure regulation through the renin-angiotensin system, and the cellular response to oxidative stress has made it a significant target for drug discovery and development.[2][3][4] Understanding the substrate specificity and identifying potent inhibitors of DPP3 are critical steps in developing novel therapeutics. These application notes provide detailed protocols for in vitro screening of potential DPP3 substrates and inhibitors using recombinant human DPP3.
Data Presentation: Quantitative Analysis of DPP3 Substrates and Inhibitors
The following tables summarize key kinetic and inhibition constants for known DPP3 substrates and inhibitors, providing a baseline for comparison of novel compounds.
Table 1: Dissociation Constants (Kd) for DPP3 Substrates
| Substrate | DPP3 Variant | Method | Kd (µM) |
| Angiotensin II | Inactive human DPP3 (E451A) | Isothermal Titration Calorimetry (ITC) | 1.64[5][6] |
| Leu-enkephalin | Inactive human DPP3 (E451A) | Isothermal Titration Calorimetry (ITC) | 3.6[7] |
Note: Kd values indicate the binding affinity of a substrate to the enzyme. Lower Kd values signify tighter binding.
Table 2: Inhibition Constants (IC50 and Ki) for Known DPP3 Inhibitors
| Inhibitor | Substrate Used in Assay | IC50 (µM) | Ki (µM) | Inhibition Type |
| Fluostatin A | Arg-Arg-2-naphthylamide | 1.4[8] | 14.2[8] | Mixed[8] |
| Leupeptin | Not Specified (Rat DPP3) | 0.06[8] | Not Reported | Not Reported |
| Kaempferol | Not Specified | 32.9[8] | Not Reported | Not Reported |
| Quercetin | Not Specified | 74.1[8] | Not Reported | Not Reported |
| Peptidomimetic (HER) | Not Specified | 13.8[8] | Not Reported | Not Reported |
| Peptidomimetic (SHE) | Not Specified | 98.5[8] | Not Reported | Not Reported |
Note: IC50 is the concentration of an inhibitor that reduces enzyme activity by 50%. Ki is the dissociation constant for the enzyme-inhibitor complex and represents a more absolute measure of inhibitor potency.
Experimental Protocols
I. Fluorogenic Assay for DPP3 Activity and Substrate Screening
This protocol describes a continuous fluorogenic assay to measure the enzymatic activity of recombinant DPP3 and to screen for potential peptide substrates. The assay is based on the cleavage of a fluorogenic substrate, such as Arg-Arg-β-naphthylamide (Arg-Arg-2NA), which releases a fluorescent product that can be monitored over time.
Materials:
-
Recombinant Human DPP3
-
DPP3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic Substrate (e.g., Arg-Arg-2-naphthylamide or a commercial fluorogenic DPP3 substrate)
-
Test Peptides (for substrate screening)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the fluorogenic substrate)
Protocol:
-
Enzyme Preparation:
-
Thaw the recombinant DPP3 on ice.
-
Dilute the DPP3 to the desired working concentration (e.g., 5 ng/µL) in cold DPP3 Assay Buffer.[1] Keep the enzyme on ice until use.
-
-
Substrate Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock to the final working concentration in DPP3 Assay Buffer. For initial screening, a concentration around the substrate's Km value is recommended.
-
-
Assay Procedure:
-
To each well of a 96-well black microtiter plate, add 50 µL of the diluted fluorogenic substrate solution.
-
For substrate screening, add a potential peptide substrate to the wells. A range of concentrations should be tested.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted recombinant DPP3 solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
-
For substrate screening, compare the reaction rates in the presence of test peptides to the rate with the fluorogenic substrate alone. A significant increase in the reaction rate suggests the test peptide is a substrate for DPP3.
-
To determine the kinetic parameters (Km and kcat) for a new substrate, perform the assay with varying concentrations of the substrate and fit the data to the Michaelis-Menten equation.
-
II. Protocol for Screening DPP3 Inhibitors
This protocol outlines a method for screening potential inhibitors of DPP3 activity using the fluorogenic assay described above.
Materials:
-
All materials from the Fluorogenic Assay for DPP3 Activity protocol
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Protocol:
-
Prepare Reagents:
-
Prepare the recombinant DPP3 and fluorogenic substrate solutions as described in the previous protocol.
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add a small volume (e.g., 1-2 µL) of the test compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Add 50 µL of the diluted recombinant DPP3 solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence as described in the previous protocol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Involving DPP3
The following diagrams illustrate the role of DPP3 in two key biological pathways.
Caption: Role of DPP3 in the Renin-Angiotensin System.
Caption: DPP3's role in the Keap1-Nrf2 antioxidant pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for in vitro screening of DPP3 substrates and inhibitors.
Caption: Workflow for DPP3 substrate and inhibitor screening.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. DPP3: From biomarker to therapeutic target of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are DPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Optimal DPP3 Antibody for Western Blot and ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dipeptidyl Peptidase 3 (DPP3)
Dipeptidyl peptidase 3 (DPP3), a zinc-dependent metallopeptidase, plays a crucial role in various physiological and pathological processes.[1] It is involved in the degradation of bioactive peptides, such as angiotensin and enkephalins, thereby influencing blood pressure regulation, pain signaling, inflammation, and oxidative stress responses.[2][3][4] DPP3 is primarily a cytosolic enzyme but has also been found in extracellular spaces. Its activity is implicated in conditions like heart failure and certain cancers, making it a protein of significant interest for basic research and as a potential biomarker and therapeutic target.[5] Accurate and reliable detection of DPP3 is therefore critical for advancing our understanding of its roles in health and disease.
This document provides detailed application notes and protocols for the selection and use of DPP3 antibodies in two common immunoassays: Western Blot (WB) and Enzyme-Linked Immunosorbent Assay (ELISA).
DPP3 Signaling and Functional Pathways
DPP3 is involved in several key signaling pathways. Notably, it participates in the Keap1-Nrf2 antioxidant response pathway, where it can contribute to the cellular defense against oxidative stress.[1][2] Additionally, its role in the renin-angiotensin system (RAS) highlights its importance in cardiovascular function.[1][3]
Antibody Selection for Western Blot
Choosing the right antibody is paramount for obtaining specific and reproducible Western Blot results. Below is a summary of commercially available DPP3 antibodies suitable for this application.
| Antibody Name/ID | Vendor | Host | Type | Clonality | Validated Applications | Recommended Dilution | Immunogen | Notes |
| Anti-DPP3 antibody [EPR9021(B)] (ab133735) | Abcam | Rabbit | Recombinant | Monoclonal | WB | 1:10000 | Not specified | Reacts with Human. Shows a band at ~82 kDa in human fetal liver, HeLa, 293T, and U-87 MG cell lysates. |
| DPP3 Monoclonal Antibody (OTI2D9) (CF503242) | Thermo Fisher Scientific | Mouse | IgG2b | Monoclonal | WB, IHC(P), Flow | 1:500-1:2000 | Full-length human recombinant DPP3 | Reacts with Human. |
| DPP3 Polyclonal Antibody (PA5-21709) | Thermo Fisher Scientific | Rabbit | IgG | Polyclonal | WB | Not specified | Synthetic peptide corresponding to human DPP3 | Reacts with Human, Mouse. |
| Human DPP3 Antibody (MAB80872) | R&D Systems | Rat | IgG2a | Monoclonal | WB, ICC, IHC | 2 µg/mL | E. coli-derived recombinant human DPP3 | Reacts with Human. Detects a band at ~75 kDa in HepG2, Raji, and human kidney tissue lysates. |
| Anti-Dipeptidyl peptidase 3 DPP3 Antibody (A07788) | Boster Bio | Rabbit | IgG | Polyclonal | WB, IHC | 1:500-1:2000 | Not specified | Reacts with Human, Mouse, Rat. Validation images show bands in various cell line extracts.[6] |
| DPP3 Antibody (ab97437) | Abcam | Rabbit | IgG | Polyclonal | WB, IHC, Flow | 1:500 | Synthetic peptide | Reacts with Human. |
| DPP3 Polyclonal Antibody | Abbexa | Rabbit | - | Polyclonal | WB, ELISA | 1:500 - 1:2000 | Recombinant protein corresponding to DPP3 | -[7] |
Western Blot Protocol
This protocol provides a general guideline for detecting DPP3 in cell lysates and tissue homogenates. Optimization of conditions, such as antibody concentration and incubation times, may be required for specific experimental setups.
Materials:
-
DPP3 primary antibody
-
HRP-conjugated secondary antibody
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation:
-
For cell lysates, wash cells with cold PBS and lyse in RIPA buffer on ice.
-
For tissues, homogenize in lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Loading and Electrophoresis:
-
Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the DPP3 primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 7.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Antibody Selection for ELISA
ELISA is a sensitive method for quantifying protein levels in various biological samples. Several commercial ELISA kits are available for the detection of human DPP3.
| Kit Name | Vendor | Assay Type | Sample Types | Detection Range | Sensitivity | Assay Time |
| Human DPP3 (Dipeptidyl peptidase 3) ELISA Kit (ELK9344) | ELK Biotechnology | Sandwich ELISA | Serum, plasma, tissue homogenates, saliva, cell lysates, follicular fluid, other biological fluids | 0.16-10 ng/mL | 0.058 ng/mL | Not specified |
| Human DPP3 (Dipeptidyl peptidase 3) ELISA Kit | FineTest | Sandwich ELISA | Serum, plasma, tissue homogenates, cell culture supernatants | 0.156-10 ng/mL | 0.078 ng/mL | 4 hours |
| Human Dipeptidyl peptidase 3 (DPP3) ELISA Kit (MBS166418) | MyBioSource | Sandwich ELISA | Serum, plasma, cell culture supernates, ascites, tissue homogenates | 5-400 ng/ml | 2.21 ng/ml | Not specified |
| Human DPP3 ELISA Kit (A78003) | Antibodies.com | Sandwich ELISA | Serum, plasma, tissue homogenates, and other biological fluids | 0.156-10 ng/ml | 0.094 ng/ml | 4 hours[8] |
| Human Dipeptidyl peptidase 3 (DPP3) ELISA Kit (HUFI00936) | Assay Genie | Sandwich ELISA | Serum, plasma, tissue homogenates, cell culture supernatants | Not specified | Not specified | Not specified |
ELISA Protocol (General Sandwich ELISA)
This protocol outlines the general steps for a sandwich ELISA. Refer to the specific manufacturer's manual for the chosen kit for detailed instructions.
Materials:
-
DPP3 ELISA kit (containing pre-coated plate, standards, detection antibody, HRP conjugate, substrate, stop solution, and wash buffer)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
-
Add Standards and Samples:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
-
Incubation:
-
Cover the plate and incubate as specified in the protocol (e.g., 80 minutes at 37°C).[1]
-
-
Washing:
-
Aspirate the liquid from each well and wash with the provided wash buffer. Repeat as directed.
-
-
Add Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
-
Incubation:
-
Cover and incubate the plate.
-
-
Washing:
-
Repeat the washing step.
-
-
Add HRP Conjugate:
-
Add 100 µL of HRP-streptavidin conjugate to each well.
-
-
Incubation:
-
Cover and incubate the plate.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Reaction:
-
Add 90 µL of TMB substrate solution to each well.
-
-
Incubation:
-
Incubate the plate in the dark at 37°C for the time specified (e.g., 20 minutes).
-
-
Stop Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Read Plate:
-
Measure the absorbance of each well at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Use the standard curve to determine the concentration of DPP3 in the samples.
-
Conclusion
The selection of a high-quality, validated antibody is crucial for the successful detection and quantification of DPP3. This guide provides a starting point for choosing the appropriate antibody or ELISA kit for your research needs. It is always recommended to consult the manufacturer's datasheet for the most up-to-date information and to perform in-house validation to ensure the antibody performs as expected in your specific application and experimental conditions.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. DPP3 Monoclonal Antibody (OTI2D9) (CF503242) [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. assaygenie.com [assaygenie.com]
- 5. biocompare.com [biocompare.com]
- 6. bosterbio.com [bosterbio.com]
- 7. abbexa.com [abbexa.com]
- 8. Human DPP3 ELISA Kit (A78003) [antibodies.com]
Purifying Native Human Dipeptidyl Peptidase 3 from Blood Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of native human dipeptidyl peptidase 3 (DPP3) from human blood cells. Two primary methodologies are presented: a traditional multi-step chromatographic approach and a modern, highly efficient immuno-affinity-based method. These protocols are intended to guide researchers in obtaining highly pure and active native DPP3 for downstream applications, including structural studies, enzymatic assays, and in vivo functional analyses.
Introduction
Dipeptidyl peptidase 3 (DPP3) is a ubiquitously expressed zinc-dependent exopeptidase that plays a crucial role in intracellular peptide catabolism. It has been implicated in various physiological processes, including blood pressure regulation through the degradation of angiotensin peptides and the cellular response to oxidative stress via the Keap1-Nrf2 pathway. Increased circulating DPP3 levels have been associated with poor outcomes in critically ill patients, making it a protein of significant interest for both basic research and as a potential therapeutic target. The purification of native DPP3 from a natural source like human blood cells is essential for studying its biological functions and properties in its physiologically relevant state.
Data Presentation
The following tables summarize the quantitative data from the two primary purification methods described in this document, allowing for a clear comparison of their efficiency.
Table 1: Purification of Native Human DPP3 by Modern Immuno-affinity Chromatography
| Purification Step | Total Protein (mg) | Total DPP3 (mg) | Yield (%) | Purity (%) | Specific Activity (U/mg) | Purification Fold |
| Blood Cell Lysate | 204,160 | 9.7 | 100 | 0.005 | 0.001 | 1 |
| Pre-clearance (Sepharose 4B) | 204,160 | 9.7 | 100 | 0.005 | 0.001 | 1 |
| Immuno-affinity Purification | 71 | 7.8 | 81 | 11 | 0.2 | 2,407 |
| Ion-Exchange Chromatography | 6.6 | 6.6 | 68 | ≥ 95 | 21.7 | 22,000 |
Data adapted from a 2019 study on a highly efficient purification procedure.[1]
Table 2: Purification of Native Human DPP3 by Traditional Multi-Step Chromatography
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Erythrocyte Cytosol | 150,000 | 750 | 0.0005 | 100 | 1 |
| DEAE-Cellulose | 3,000 | 600 | 0.2 | 80 | 400 |
| Hydroxylapatite | 150 | 450 | 3 | 60 | 6,000 |
| Sephacryl S-200 | 12.5 | 262.5 | 21 | 35 | 42,000 |
Data is representative of the method described by Abramić et al. (1988).[2]
Experimental Protocols
Method 1: Modern Immuno-affinity-Based Purification of Native Human DPP3
This method utilizes a three-step procedure involving pre-clearance, immuno-affinity chromatography (IAP), and ion-exchange chromatography (IEX) to achieve high purity and yield.[1]
1. Preparation of Human Blood Cell Lysate (BCL)
-
Starting Material: Human erythrocyte concentrate.
-
Lysis Buffer: Hypotonic buffer (e.g., 5 mM phosphate buffer, pH 7.4).
-
Procedure:
-
Wash packed red blood cells with 0.9% NaCl solution to remove plasma proteins. Centrifuge at 2,500 x g for 10 minutes and discard the supernatant. Repeat this step three times.
-
Lyse the washed erythrocytes by adding 2 volumes of cold hypotonic lysis buffer.
-
Stir the suspension gently for 1 hour at 4°C to ensure complete lysis.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and membranes.
-
Carefully collect the supernatant, which is the crude blood cell lysate.
-
2. Pre-clearance with Sepharose 4B
-
Purpose: To remove non-specifically binding proteins and lipids.
-
Procedure:
-
Add Sepharose 4B resin (pre-equilibrated in PBS, pH 7.4) to the BCL at a 1:10 (v/v) ratio.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
Separate the lysate from the resin by centrifugation at 1,000 x g for 5 minutes.
-
Collect the supernatant (cleared BCL).
-
3. Immuno-affinity Purification (IAP)
-
Materials:
-
Anti-DPP3 monoclonal antibody coupled to NHS-activated Sepharose beads.
-
Wash-Binding Buffer: PBS, 0.1% Triton X-100, pH 7.4.
-
Elution Buffer: 100 mM Glycine-HCl, 0.1% Triton X-100, pH 3.5.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
-
Procedure:
-
Add the anti-DPP3 antibody-coupled resin to the cleared BCL.
-
Incubate for 2 hours at 4°C with continuous stirring.
-
Load the mixture into a chromatography column.
-
Wash the column with 10 column volumes (CV) of Wash-Binding Buffer.
-
Elute the bound DPP3 by adding Elution Buffer. Collect the eluate in tubes containing Neutralization Buffer to immediately raise the pH to approximately 8.0.
-
4. Ion-Exchange Chromatography (IEX) for Hemoglobin Removal
-
Purpose: To remove co-purified hemoglobin.
-
Materials:
-
Anion exchange resin (e.g., Q Sepharose).
-
IEX Buffer A: 20 mM Tris-HCl, pH 8.0.
-
IEX Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
-
Procedure:
-
Equilibrate the anion exchange column with IEX Buffer A.
-
Load the neutralized eluate from the IAP step onto the column.
-
Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.
-
Elute DPP3 using a linear gradient of 0-100% IEX Buffer B over 10 CV.
-
Collect fractions and analyze for DPP3 activity and purity (e.g., by SDS-PAGE).
-
Pool the pure, active fractions.
-
Method 2: Traditional Multi-Step Chromatographic Purification of Native Human DPP3
This classic method relies on a series of conventional chromatography steps to purify DPP3 from erythrocyte cytosol.[2][3]
1. Preparation of Erythrocyte Cytosol
-
Follow the same procedure as described in Method 1, Step 1.
2. DEAE-Cellulose Chromatography
-
Materials:
-
DEAE-Cellulose resin.
-
Equilibration Buffer: 10 mM Tris-HCl, pH 7.5.
-
Elution Buffer: 10 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 7.5.
-
-
Procedure:
-
Equilibrate the DEAE-Cellulose column with Equilibration Buffer.
-
Load the erythrocyte cytosol onto the column.
-
Wash the column with Equilibration Buffer.
-
Elute bound proteins with a linear NaCl gradient.
-
Collect fractions and assay for DPP3 activity. Pool the active fractions.
-
3. Hydroxylapatite Chromatography
-
Materials:
-
Hydroxylapatite resin.
-
Equilibration Buffer: 10 mM potassium phosphate, pH 7.0.
-
Elution Buffer: Linear gradient of 10-400 mM potassium phosphate, pH 7.0.
-
-
Procedure:
-
Equilibrate the hydroxylapatite column with Equilibration Buffer.
-
Load the pooled active fractions from the DEAE-cellulose step.
-
Wash the column with Equilibration Buffer.
-
Elute bound proteins with a linear potassium phosphate gradient.
-
Collect fractions and assay for DPP3 activity. Pool the active fractions.
-
4. Sephacryl S-200 Size Exclusion Chromatography
-
Purpose: To separate proteins based on size and for final polishing.
-
Materials:
-
Sephacryl S-200 resin.
-
Running Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
-
Procedure:
-
Equilibrate the Sephacryl S-200 column with Running Buffer.
-
Concentrate the pooled active fractions from the hydroxylapatite step.
-
Load the concentrated sample onto the column.
-
Elute with Running Buffer at a constant flow rate.
-
Collect fractions and analyze for DPP3 activity and purity. Pool the fractions containing pure DPP3.
-
Visualizations
The following diagrams illustrate the experimental workflows and relevant signaling pathways involving DPP3.
Caption: Workflow for the modern immuno-affinity-based purification of DPP3.
Caption: Workflow for the traditional multi-step chromatographic purification of DPP3.
Caption: DPP3's role in the Renin-Angiotensin System.
Caption: DPP3's involvement in the Keap1-Nrf2 oxidative stress response pathway.
References
- 1. A novel and highly efficient purification procedure for native human dipeptidyl peptidase 3 from human blood cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase III from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase III from Human Erythrocytes [periodicos.capes.gov.br]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the DPP3 Gene in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase 3 (DPP3), a zinc-dependent metallopeptidase, has emerged as a significant factor in various pathophysiological processes, including cancer progression.[1][2][3][4][5] Elevated expression of DPP3 is observed in several malignancies, such as breast, colorectal, and esophageal cancers, and often correlates with a poor prognosis for patients.[1][3][6][7][8] Functionally, DPP3 is implicated in key cellular signaling pathways, including lipid metabolism through its interaction with Fatty Acid Synthase (FASN) and the oxidative stress response via the Keap1-Nrf2 pathway.[1][8] These associations make DPP3 a compelling target for investigation and potential therapeutic intervention in drug development.
This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated knockout of the DPP3 gene in cell lines. These guidelines are intended to equip researchers with the necessary information to effectively design and execute experiments to study the functional consequences of DPP3 ablation.
Data Presentation
Quantitative Effects of DPP3 Knockout on Cancer Cell Phenotypes
The following tables summarize quantitative data from studies investigating the effects of DPP3 knockout or knockdown in various cancer cell lines.
Table 1: Effect of DPP3 Knockout on Cell Proliferation and Colony Formation
| Cell Line | Assay | Result | Fold Change (KO vs. Control) | Reference |
| MDA-MB-231 (Breast Cancer) | CCK8 Proliferation Assay | Inhibited Proliferation | ~0.5 | [9] |
| 4T1 (Mouse Breast Cancer) | CCK8 Proliferation Assay | Inhibited Proliferation | ~0.6 | [9] |
| MDA-MB-231 (Breast Cancer) | Colony Formation Assay | Inhibited Colony Formation | ~0.4 | [9] |
| 4T1 (Mouse Breast Cancer) | Colony Formation Assay | Inhibited Colony Formation | ~0.3 | [9] |
| KYSE-410 (Esophageal Squamous Cell Carcinoma) | MTT Proliferation Assay | Reduced Proliferation | Not specified | [6] |
| TE-10 (Esophageal Squamous Cell Carcinoma) | MTT Proliferation Assay | Reduced Proliferation | Not specified | [6] |
| HCT 116 (Colorectal Cancer) | MTT Proliferation Assay | Inhibited Proliferation | ~0.6 | [10] |
| RKO (Colorectal Cancer) | MTT Proliferation Assay | Inhibited Proliferation | ~0.7 | [10] |
Table 2: Effect of DPP3 Knockout on Cell Migration and Invasion
| Cell Line | Assay | Result | Fold Change (KO vs. Control) | Reference |
| MDA-MB-231 (Breast Cancer) | Wound Healing Assay | Decreased Migration | Not specified | [9] |
| 4T1 (Mouse Breast Cancer) | Wound Healing Assay | Decreased Migration | Not specified | [9] |
| MDA-MB-231 (Breast Cancer) | Transwell Invasion Assay | Decreased Invasion | ~0.3 | [9] |
| 4T1 (Mouse Breast Cancer) | Transwell Invasion Assay | Decreased Invasion | ~0.4 | [9] |
| KYSE-410 (Esophageal Squamous Cell Carcinoma) | Wound Healing Assay | Inhibited Migration | Not specified | [6] |
| TE-10 (Esophageal Squamous Cell Carcinoma) | Wound Healing Assay | Inhibited Migration | Not specified | [6] |
| HCT 116 (Colorectal Cancer) | Transwell Migration Assay | Decreased Migration | ~0.4 | [10] |
| RKO (Colorectal Cancer) | Transwell Migration Assay | Decreased Migration | ~0.5 | [10] |
Table 3: Effect of DPP3 Knockout on Apoptosis
| Cell Line | Assay | Result | Fold Change in Apoptotic Cells (KO vs. Control) | Reference |
| MDA-MB-231 (Breast Cancer) | Flow Cytometry (Annexin V/PI) | Increased Apoptosis | ~2.5 | [9] |
| 4T1 (Mouse Breast Cancer) | Flow Cytometry (Annexin V/PI) | Increased Apoptosis | ~3.0 | [9] |
| KYSE-410 (Esophageal Squamous Cell Carcinoma) | Flow Cytometry (Annexin V/PI) | Higher Apoptosis | Not specified | [6] |
| TE-10 (Esophageal Squamous Cell Carcinoma) | Flow Cytometry (Annexin V/PI) | Higher Apoptosis | Not specified | [6] |
| HCT 116 (Colorectal Cancer) | Flow Cytometry (Annexin V/PI) | Increased Apoptosis | ~4.0 | [10] |
| RKO (Colorectal Cancer) | Flow Cytometry (Annexin V/PI) | Increased Apoptosis | ~3.5 | [10] |
Table 4: Effect of DPP3 Knockout on Key Signaling Proteins
| Cell Line | Protein | Effect of DPP3 KO | Method | Reference |
| MDA-MB-231 (Breast Cancer) | FASN | Decreased protein expression | Western Blot | [9] |
| HCT 116 (Colorectal Cancer) | Caspase-3 | Upregulated | Antibody Array | [10] |
| HCT 116 (Colorectal Cancer) | Caspase-8 | Upregulated | Antibody Array | [10] |
| HCT 116 (Colorectal Cancer) | p53 | Upregulated | Antibody Array | [10] |
| Eca-109 (Esophageal Cancer) | p53 | Upregulated | Antibody Array | [7] |
| Eca-109 (Esophageal Cancer) | SMAC | Upregulated | Antibody Array | [7] |
| Eca-109 (Esophageal Cancer) | cIAP-2 | Downregulated | Antibody Array | [7] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of DPP3 using Lentivirus
This protocol outlines the generation of stable DPP3 knockout cell lines using a lentiviral delivery system. The lentiCRISPRv2 vector, which co-expresses Cas9 nuclease and a single guide RNA (sgRNA), is a commonly used tool for this purpose.
1.1. Guide RNA (gRNA) Design and Cloning
-
Obtain the target gene sequence: Retrieve the cDNA or genomic DNA sequence of the human DPP3 gene from a database such as NCBI (Gene ID: 10072).[2][4]
-
Design gRNA sequences: Use online gRNA design tools (e.g., Synthego CRISPR Design Tool, CRISPOR) to identify potential 20-nucleotide gRNA sequences targeting an early exon of the DPP3 gene.[11][12][13][14][15] Key design considerations include:
-
Targeting early exons: This increases the likelihood of generating a loss-of-function frameshift mutation.
-
Protospacer Adjacent Motif (PAM): The target sequence must be immediately upstream of a PAM sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Off-target analysis: The design tool should predict and minimize potential off-target binding sites in the genome.
-
On-target efficiency score: Many tools provide a score to predict the cutting efficiency of the gRNA.
-
-
Synthesize and clone gRNAs: Synthesize complementary oligonucleotides for the chosen gRNA sequences with appropriate overhangs for cloning into the lentiCRISPRv2 vector (or a similar vector) that has been linearized with a restriction enzyme such as BsmBI. Anneal the oligonucleotides and ligate them into the prepared vector.
-
Verify the cloned gRNA sequence: Transform the ligation product into competent E. coli, isolate plasmid DNA from individual colonies, and verify the correct insertion of the gRNA sequence by Sanger sequencing.
1.2. Lentivirus Production and Transduction
-
Cell culture: Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-DPP3-gRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[16]
-
Harvest lentivirus: Collect the cell culture supernatant containing the lentiviral particles at 48 and 72 hours post-transfection. Pool the supernatants and filter through a 0.45 µm filter to remove cell debris.
-
Transduction of target cells: Seed the target cancer cell line (e.g., MDA-MB-231, HCT 116) at an appropriate density. The following day, infect the cells with the collected lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
Selection of transduced cells: After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin, if using lentiCRISPRv2). The concentration of the selection agent should be determined beforehand with a kill curve for the specific cell line.
-
Expansion of knockout cell pool: Culture the cells in the selection medium until a stable population of resistant cells is established. This polyclonal population can be used for initial screening, or single-cell cloning can be performed to isolate monoclonal knockout cell lines.
1.3. Validation of DPP3 Knockout
-
Genomic DNA extraction and PCR: Extract genomic DNA from the knockout cell pool or individual clones. Amplify the region of the DPP3 gene targeted by the gRNA using PCR.
-
Sanger sequencing: Sequence the PCR product to identify the presence of insertions or deletions (indels) at the target site. Analysis of the sequencing chromatogram using tools like TIDE or ICE can help quantify the editing efficiency in a polyclonal population.
-
Western blotting: Prepare protein lysates from the knockout and control cell lines. Separate the proteins by SDS-PAGE, transfer them to a PVDF or nitrocellulose membrane, and probe with a primary antibody specific for DPP3.[1][17][18] A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading. A significant reduction or absence of the DPP3 protein band in the knockout cells confirms successful knockout at the protein level.
Protocol 2: Cell Proliferation Assay (CCK8/MTT)
-
Cell seeding: Seed an equal number of control and DPP3 knockout cells (e.g., 2,000-5,000 cells/well) in a 96-well plate in complete medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Addition of reagent: At various time points (e.g., 0, 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK8) or MTT reagent to each well.
-
Incubation with reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.
-
Data analysis: Plot the absorbance values against time to generate a cell growth curve.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Cell culture and treatment: Culture control and DPP3 knockout cells to the desired confluency.
-
Cell harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow cytometry analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: DPP3 signaling in lipid metabolism and oxidative stress.
Caption: Experimental workflow for DPP3 gene knockout.
Caption: Consequences of DPP3 knockout in cancer cells.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. DPP3 dipeptidyl peptidase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP3 dipeptidyl peptidase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. DPP3 promotes breast cancer tumorigenesis by stabilizing FASN and promoting lipid synthesis [sciengine.com]
- 6. portlandpress.com [portlandpress.com]
- 7. DPP3 expression promotes cell proliferation and migration in vitro and tumour growth in vivo, which is associated with poor prognosis of oesophageal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP3 promotes breast cancer tumorigenesis by stabilizing FASN and promoting lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPP3 promotes breast cancer tumorigenesis by stabilizing FASN and promoting lipid synthesis: DPP3 promotes breast cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP3/CDK1 contributes to the progression of colorectal cancer through regulating cell proliferation, cell apoptosis, and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 14. Designing Guide RNAs [takarabio.com]
- 15. idtdna.com [idtdna.com]
- 16. EIF2B4 promotes hepatocellular carcinoma progression and immune evasion by driving STAT3 translation via a GEF-dependent mechanism | springermedizin.de [springermedizin.de]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. addgene.org [addgene.org]
Visualizing the Interplay of TPPP3 and Microtubules: An Immunofluorescence Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunofluorescent visualization of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) and microtubules in cultured mammalian cells. Additionally, it outlines the known functional relationship between TPPP3 and microtubule dynamics, supported by a summary of quantitative data from relevant studies.
Introduction
TPPP3 is a member of the tubulin polymerization promoting protein family, which plays a crucial role in the dynamics and stability of the microtubule network.[1] These proteins are known to be involved in various cellular processes, including cell proliferation and mitosis, by promoting tubulin polymerization and microtubule bundling.[1] Understanding the subcellular localization of TPPP3 and its relationship with the microtubule cytoskeleton is essential for elucidating its physiological and pathological roles. Immunofluorescence microscopy is a powerful technique to visualize the spatial distribution and potential co-localization of TPPP3 and microtubules within the cell.
Data Presentation
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HeLa | Transfection with pEGFP-TPPP3 | Acetylated Tubulin Level | Significant increase compared to control | [2] |
Note: This data suggests that TPPP3, similar to other TPPP family members, contributes to the stabilization of the microtubule network by promoting tubulin acetylation.
Experimental Protocols
This section details a general protocol for double immunofluorescence staining of TPPP3 and microtubules (specifically α-tubulin) in cultured mammalian cells. Note: This is a generalized protocol and may require optimization for specific cell lines and antibodies.
Materials and Reagents
-
Cell Culture: Adherent mammalian cells (e.g., HeLa, HEK293T, U2OS)
-
Coverslips: Sterile glass coverslips (e.g., 12 mm or 18 mm diameter)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixative: 4% Paraformaldehyde (PFA) in PBS (freshly prepared) or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Rabbit anti-TPPP3 polyclonal antibody (e.g., Proteintech 15057-1-AP)
-
Mouse anti-α-tubulin monoclonal antibody (e.g., Sigma-Aldrich T5168)
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-Mouse IgG (H+L) secondary antibody, conjugated to a different fluorophore (e.g., Alexa Fluor 594)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting Medium: Anti-fade mounting medium
-
Microscope: Fluorescence or confocal microscope with appropriate filters
Protocol Steps
-
Cell Seeding:
-
Sterilize glass coverslips by washing with 70% ethanol and passing them through a flame.
-
Place sterile coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of staining.
-
Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Option A (PFA Fixation): Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Option B (Methanol Fixation): Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for PFA fixation only):
-
Add 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well, ensuring the coverslips are fully covered.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in Blocking Buffer. Suggested starting dilutions are 1:100 for Rabbit anti-TPPP3 and 1:500 for Mouse anti-α-tubulin. Note: Optimal dilutions should be determined empirically.
-
Aspirate the blocking solution and add the primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. A common dilution is 1:1000. Protect from light from this step onwards.
-
Aspirate the wash buffer and add the secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly rinse the coverslips in distilled water to remove salt crystals.
-
Wick away excess water with the edge of a laboratory wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue), the TPPP3 fluorophore (e.g., green for Alexa Fluor 488), and the microtubule fluorophore (e.g., red for Alexa Fluor 594).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the functional relationship between TPPP3 and microtubules.
Caption: Immunofluorescence workflow for TPPP3 and microtubule visualization.
Caption: TPPP3's role in microtubule polymerization and stability.
References
Application Notes and Protocols: siRNA-Mediated Knockdown of TPPP3 Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the small interfering RNA (siRNA)-mediated knockdown of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) expression in cancer cells. TPPP3 has emerged as a protein of interest in cancer research, with studies indicating its upregulation in various malignancies and its role in promoting cancer cell proliferation, migration, and invasion.[1][2][3] Silencing TPPP3 expression via RNA interference (RNAi) presents a promising therapeutic strategy, and these notes offer the foundational knowledge and methodologies to investigate its potential.
Introduction to TPPP3 in Cancer
TPPP3 is a microtubule-bundling protein that regulates microtubule dynamics.[4] In several types of cancer, including non-small-cell lung cancer (NSCLC), colorectal cancer, and breast cancer, TPPP3 is overexpressed and its high expression levels often correlate with poor patient prognosis.[1][2][3][5] The knockdown of TPPP3 has been shown to suppress cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit cell migration and invasion, suggesting its role as a potential oncogene.[1][3][6]
Effects of siRNA-Mediated TPPP3 Knockdown
The targeted silencing of the TPPP3 gene using siRNA has demonstrated significant anti-cancer effects across various cancer cell lines. These effects are summarized below, with quantitative data from relevant studies presented for comparative analysis.
Quantitative Data Summary
| Cancer Type | Cell Line(s) | Key Findings After TPPP3 Knockdown | Quantitative Results | Reference(s) |
| Non-Small-Cell Lung Cancer | A549, H1299 | Inhibition of cell viability and colony formation, induction of apoptosis, and cell cycle arrest. | - Significant suppression of cell viability as measured by CCK-8 assay.- Marked reduction in clone formation ability.- Increased percentage of apoptotic cells. | [1] |
| Colorectal Cancer | LOVO, SW620 | Suppression of cell proliferation, migration, and invasion; induction of apoptosis. | - Inhibition of cell proliferation.- Increased apoptosis.- Decreased migration and invasion capabilities. | [3] |
| Breast Cancer | MCF-7, T47D | Suppression of proliferation, clone formation, invasion, and migration. | - Reduced capacities of proliferation and clone formation.- Decreased invasion and migration. | [5] |
| Cervical Cancer | HeLa | Inhibition of proliferation and induction of apoptosis. | - Increase in cells in the G2-M phase and a decrease in the S phase of the cell cycle. | [2] |
| Glioblastoma | - | Associated with increased invasiveness. | - TPPP3 knockdown leads to a decrease in Snail1 expression and a reduction in EMT. | [2][7] |
| Hepatocellular Carcinoma | HepG2 | Decreased colony formation and cell viability. | - Overexpression of TPPP3 increased viability and metastatic potential. | [2] |
Signaling Pathways Involving TPPP3
TPPP3 has been implicated in several signaling pathways that are crucial for cancer progression. Understanding these pathways provides a mechanistic insight into how TPPP3 knockdown exerts its anti-tumor effects.
Key Signaling Pathways
-
STAT3/Twist1 Pathway: In non-small-cell lung carcinoma, TPPP3 promotes cell proliferation and invasion via the STAT3/Twist1 signaling axis.[2][8] Knockdown of TPPP3 leads to decreased phosphorylation of STAT3.[2]
-
NF-κB/COX2 Pathway: In breast cancer, the silencing of TPPP3 suppresses cell proliferation, invasion, and migration by inactivating the NF-κB/COX2 signaling pathway.[5] This involves the reduced nuclear translocation of the p65 subunit of NF-κB.[2]
-
Akt Signaling: The loss of TPPP3 expression has been associated with decreased phosphorylation of Akt, a key protein in proliferation and apoptotic signaling.[2][7]
Below is a diagram illustrating the central role of TPPP3 in these cancer-related signaling pathways.
Caption: TPPP3 signaling pathways in different cancer types.
Experimental Workflow for TPPP3 Knockdown Studies
A typical experimental workflow to investigate the effects of siRNA-mediated TPPP3 knockdown in cancer cells is outlined below. This workflow starts with the introduction of siRNA into the cells and proceeds to the evaluation of the functional consequences.
Caption: General experimental workflow for TPPP3 knockdown studies.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments involved in studying the effects of siRNA-mediated TPPP3 knockdown in cancer cells.
Protocol 1: siRNA Transfection
This protocol outlines the transient transfection of siRNA into cultured cancer cells to achieve TPPP3 knockdown. Optimization of siRNA concentration and transfection reagent volume is recommended for each cell line.[9][10]
Materials:
-
TPPP3-specific siRNA and non-targeting (scramble) control siRNA (20 µM stock solutions)
-
Cancer cell line of interest
-
Complete growth medium (antibiotic-free for transfection)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium.[11] Ensure cells are 60-80% confluent at the time of transfection.[11][12]
-
Preparation of siRNA-Lipid Complexes:
-
Complex Formation: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently by pipetting and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[11]
-
Transfection:
-
Wash the cells once with 2 mL of reduced-serum medium.[11]
-
Aspirate the medium and add 800 µL of fresh reduced-serum medium to each well.
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream analysis. The optimal incubation time should be determined experimentally.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for TPPP3 mRNA Level
This protocol is used to quantify the mRNA expression level of TPPP3 to confirm successful knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TPPP3 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[13]
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for TPPP3 or the housekeeping gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in TPPP3 mRNA expression, normalized to the housekeeping gene.
Protocol 3: Western Blotting for TPPP3 Protein Level
This protocol is for the detection and quantification of TPPP3 protein levels to validate knockdown at the protein level.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TPPP3 and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against TPPP3 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection: Wash the membrane again as described above. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Protocol 4: Cell Proliferation Assay (CCK-8/MTT)
This assay measures cell viability and proliferation rate.
Materials:
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed transfected cells into 96-well plates at a density of 5 x 10^3 cells per well.[15]
-
Incubation: Culture the cells for 24, 48, and 72 hours.
-
Assay:
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8) using a microplate reader.[15][16]
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: At 48 hours post-transfection, harvest the cells by trypsinization.[17]
-
Cell Washing: Wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 6: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a wound.
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Cell Seeding: Seed transfected cells in 6-well plates and grow them to full confluency.
-
Wound Creation: Create a straight scratch across the cell monolayer with a sterile pipette tip.[15]
-
Incubation: Replace the medium with serum-free medium to inhibit cell proliferation and capture images of the wound at 0 hours.[15]
-
Image Acquisition: Incubate the plates and capture images of the same wound area at different time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
These protocols provide a solid framework for investigating the role of TPPP3 in cancer cells. Adherence to these methodologies, with appropriate optimization for specific cell lines, will enable robust and reproducible research into the therapeutic potential of TPPP3 silencing.
References
- 1. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 inhibits cell proliferation and invasion in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Silence of TPPP3 suppresses cell proliferation, invasion and migration via inactivating NF-κB/COX2 signal pathway in breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. preprints.org [preprints.org]
- 8. karger.com [karger.com]
- 9. celprogen.com [celprogen.com]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. youtube.com [youtube.com]
- 13. Tppp3 is a novel molecule for retinal ganglion cell identification and optic nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 16. wjgnet.com [wjgnet.com]
- 17. scispace.com [scispace.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Generating TPPP3 Overexpression Constructs for Cellular Transfection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the generation of TPPP3 (Tubulin Polymerization Promoting Protein Family Member 3) overexpression constructs and their application in cell transfection. TPPP3 is a microtubule-binding protein implicated in various cellular processes, including cell proliferation, invasion, and differentiation. Its dysregulation has been associated with several cancers and neurological conditions. These protocols are designed to guide researchers in successfully overexpressing TPPP3 to study its function in various cellular contexts.
Introduction
TPPP3 plays a complex, context-dependent role in cellular function. In some cancers, such as non-small-cell lung carcinoma and colorectal cancer, TPPP3 is upregulated and promotes proliferation and invasion, making it a potential therapeutic target.[1][2] Conversely, in nasopharyngeal carcinoma, its expression is downregulated, and overexpression inhibits cell proliferation and invasion.[3][4][5] Furthermore, TPPP3 has been identified as a key player in neuroprotection and axon regeneration, highlighting its potential in therapeutic strategies for neurodegenerative diseases.[4] The ability to reliably generate TPPP3 overexpression in relevant cell models is therefore crucial for both basic research and drug development.
This guide outlines the necessary steps from initial construct design and cloning to transfection and validation of TPPP3 overexpression.
I. Generation of TPPP3 Overexpression Constructs
The initial step involves cloning the TPPP3 coding sequence into a suitable mammalian expression vector. The pcDNA™3.1 series of vectors are widely used for high-level, constitutive expression in a variety of mammalian cell lines.[6][7][8]
Experimental Workflow: TPPP3 Cloning into pcDNA™3.1
Caption: Workflow for cloning TPPP3 into a mammalian expression vector.
Protocol 1: Cloning of Human TPPP3 into pcDNA™3.1(+)
1. Primer Design:
-
Obtain the human TPPP3 coding sequence (CDS) from a database such as NCBI (Gene ID: 51673).
-
Design forward and reverse primers that flank the entire CDS.
-
Incorporate restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of pcDNA™3.1(+) (e.g., HindIII and XhoI).
-
Include a Kozak consensus sequence (e.g., GCCACC) before the start codon (ATG) in the forward primer to ensure efficient translation initiation.
2. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with human cDNA as a template.
-
Cycling Conditions (Example):
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute (adjust based on TPPP3 length)
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Verify the size of the PCR product on a 1% agarose gel.
3. Restriction Digest:
-
Purify the PCR product and the pcDNA™3.1(+) vector.
-
Set up separate digestion reactions for the PCR product and the vector using the selected restriction enzymes (e.g., HindIII and XhoI).
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested insert and vector.
4. Ligation:
-
Set up a ligation reaction with the digested TPPP3 insert and pcDNA™3.1(+) vector, typically at a 3:1 molar ratio.
-
Add T4 DNA ligase and incubate at room temperature for 1 hour or at 16°C overnight.
5. Transformation:
-
Transform the ligation mixture into competent E. coli (e.g., DH5α).[7]
-
Plate the transformed bacteria on LB agar plates containing 50-100 µg/mL ampicillin and incubate overnight at 37°C.[6]
6. Screening and Verification:
-
Pick individual colonies and grow them in liquid LB medium with ampicillin.
-
Perform a plasmid miniprep to isolate the plasmid DNA.
-
Verify the presence of the TPPP3 insert by restriction digest and agarose gel electrophoresis.
-
Confirm the sequence and orientation of the insert by Sanger sequencing.
II. Transfection of Mammalian Cells
The choice of transfection method depends on the cell type and experimental goals. Both transient and stable transfections can be employed. Viral delivery systems like lentivirus and adeno-associated virus (AAV) are often used for high efficiency and stable expression.[3][6] For transient expression, chemical-based methods like lipofection are common.
Protocol 2: Transient Transfection using Lipofection
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
TPPP3 overexpression plasmid (e.g., pcDNA3.1-TPPP3)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells plated in a 6-well plate (70-90% confluent)[9]
-
Complete growth medium
Procedure:
-
Cell Plating: 24 hours before transfection, seed cells in a 6-well plate to ensure they are actively dividing and reach 70-90% confluency at the time of transfection.[9]
-
Complex Formation:
-
Tube A: Dilute 2.5 µg of the TPPP3 plasmid DNA in 125 µL of Opti-MEM™.
-
Tube B: Dilute 5 µL of the lipid reagent in 125 µL of Opti-MEM™.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow DNA-lipid complexes to form.
-
-
Transfection:
-
Aspirate the medium from the cells and replace it with fresh, pre-warmed complete growth medium.
-
Add the 250 µL of DNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
III. Validation of TPPP3 Overexpression
It is critical to confirm the successful overexpression of TPPP3 at both the mRNA and protein levels.
Protocol 3: Validation by qRT-PCR
-
RNA Extraction: 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry with primers specific for TPPP3 and a housekeeping gene (e.g., GAPDH, ACTB).
-
TPPP3 Forward Primer (Example): 5'-AGAGGAGGAAGAGCCCAAGA-3'
-
TPPP3 Reverse Primer (Example): 5'-TCTTGCTGATGGCATACTGG-3'
-
-
Analysis: Calculate the relative expression of TPPP3 mRNA using the ΔΔCt method.
Protocol 4: Validation by Western Blot
-
Protein Extraction: 48-72 hours post-transfection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against TPPP3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
IV. Quantitative Data on TPPP3 Overexpression
The following tables summarize quantitative data from various studies involving TPPP3 overexpression.
Table 1: TPPP3 Overexpression Levels
| Parameter | Cell Line/System | Fold Increase | Method of Quantification | Reference |
| mRNA Expression | HepG2 cells | ~80-fold | qRT-PCR | [1][2] |
| Protein Expression | ARPE-19 cells | Significant increase | Western Blot | [8] |
| Protein Expression | 5-8 F and HONE1 cells | Significant increase | Western Blot | [3] |
Table 2: Functional Effects of TPPP3 Overexpression
| Functional Assay | Cell Line | Effect of Overexpression | Quantitative Change | Reference |
| Cell Proliferation (CCK-8) | 5-8 F, HONE1 | Inhibition | Significant decrease | [5] |
| Colony Formation | 5-8 F, HONE1 | Inhibition | Significant decrease | [5] |
| Cell Invasion | 5-8 F, HONE1 | Inhibition | Significant decrease | [5] |
| Neurite Outgrowth | Primary RGCs | Promotion | ~20% enhancement | [4] |
| Axon Regeneration | Mouse model (in vivo) | Promotion | Significant increase | [4] |
| RGC Survival | Mouse model (in vivo) | Promotion | Improved survival | [8] |
V. TPPP3 Signaling Pathways
TPPP3 is involved in multiple signaling pathways that regulate cell fate. Understanding these pathways is key to elucidating its mechanism of action.
TPPP3-Associated Signaling Pathways
Caption: Key signaling pathways modulated by TPPP3.
TPPP3 has been shown to influence several critical signaling cascades:
-
Akt/STAT3 Pathway: In non-small-cell lung cancer, TPPP3 appears to act upstream of Akt and STAT3. Knockdown of TPPP3 leads to decreased phosphorylation of both Akt and STAT3, resulting in reduced levels of their downstream targets like Survivin, Cyclin D1, and Bcl-2, which are involved in cell survival and proliferation.[3]
-
Wnt/β-catenin Pathway: TPPP3 is a direct binding partner of β-catenin and regulates its signaling.[1] This interaction can influence the nuclear localization of RelA (a subunit of NF-κB) and subsequent transcription of targets like COX-2, which is implicated in inflammation and cancer progression.[1][2]
-
BMP Signaling: In the context of neuroregeneration, TPPP3 overexpression upregulates Bone Morphogenetic Protein 4 (BMP4).[4] The BMP4/SMAD1 pathway is known to enhance axon regeneration and the survival of retinal ganglion cells, potentially through the activation of growth-associated proteins like GAP-43.[4]
By utilizing these detailed protocols and application notes, researchers can effectively generate and validate TPPP3 overexpression models to further investigate its multifaceted roles in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease[v1] | Preprints.org [preprints.org]
- 3. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tppp3 is a novel molecule for retinal ganglion cell identification and optic nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization promoting protein family member 3 (TPPP3) overexpression inhibits cell proliferation and invasion in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. molecularlab.it [molecularlab.it]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
Co-immunoprecipitation Assay for TPPP3 and Tubulin Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a co-immunoprecipitation (Co-IP) assay to investigate the interaction between Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) and tubulin. This information is valuable for researchers studying cytoskeletal dynamics, microtubule-associated proteins (MAPs), and their roles in various cellular processes and disease states.
Introduction
TPPP3 is a microtubule-associated protein that plays a significant role in regulating microtubule dynamics.[1][2] It is known to bind directly to tubulin, promoting its polymerization and the bundling of microtubules.[1][2] Dysregulation of the TPPP3-tubulin interaction has been implicated in various diseases, making this interaction a potential target for therapeutic intervention. The co-immunoprecipitation (Co-IP) assay is a robust and widely used technique to study protein-protein interactions in their native cellular environment. This document outlines a comprehensive protocol for the Co-IP of endogenous TPPP3 and tubulin, followed by Western blot analysis for detection.
Data Presentation
The interaction between TPPP3 and tubulin can be quantified using various biophysical and biochemical methods. The following tables summarize key quantitative data from published studies, providing a reference for expected interaction affinities and polymerization effects.
Table 1: In Vitro Binding Affinity of TPPP3 and Tubulin
| Method | Parameter | TPPP3 | TPPP1 (for comparison) | Reference |
| Surface Plasmon Resonance | Dissociation Constant (Kd) | 1.0 ± 0.1 µM | 0.32 ± 0.03 µM | [3] |
| Circular Dichroism | Half-maximal effective concentration (EC50) | 8.0 µM | 2.5 µM | [3] |
Table 2: TPPP3-Induced Tubulin Polymerization
| Experiment | Protein Concentrations | Observation | Reference |
| Turbidimetry Assay | 6 µM tubulin + 3, 9, or 12 µM TPPP3 | TPPP3 induces tubulin polymerization in a concentration-dependent manner. | [3] |
| Pelleting Experiment | 6 µM tubulin + 3 µM TPPP3 | Increased amount of tubulin in the pellet fraction, indicating polymerization. | [3] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the co-immunoprecipitation of TPPP3 and tubulin from cell lysates.
Materials and Reagents
-
Cell Culture: Human cell line expressing endogenous TPPP3 and tubulin (e.g., HeLa, HEK293T)
-
Antibodies:
-
Rabbit anti-TPPP3 antibody (for immunoprecipitation)
-
Mouse anti-α-tubulin antibody (for Western blot)
-
Normal Rabbit IgG (isotype control)
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Beads: Protein A/G magnetic beads or agarose beads
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)
-
Co-IP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
1X SDS-PAGE Sample Buffer
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Magnetic rack (for magnetic beads)
-
End-over-end rotator
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence imaging system
-
Protocol
1. Cell Lysis a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold Co-IP Lysis Buffer to the plate and scrape the cells. d. Transfer the cell lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Immunoprecipitation a. Aliquot 500 µg to 1 mg of total protein from the cleared lysate into two separate microcentrifuge tubes. b. To one tube, add 2-5 µg of the rabbit anti-TPPP3 antibody (experimental sample). c. To the other tube, add an equivalent amount of Normal Rabbit IgG (negative control). d. Incubate on an end-over-end rotator for 2-4 hours at 4°C. e. While incubating, wash 25 µL of Protein A/G beads twice with Co-IP Lysis Buffer. f. Add the washed beads to each antibody-lysate mixture. g. Incubate on an end-over-end rotator for an additional 1-2 hours (or overnight) at 4°C.
3. Washing a. Pellet the beads by centrifugation (1,000 x g for 1 minute) or by using a magnetic rack. b. Carefully remove and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Co-IP Wash Buffer. d. Repeat the pelleting and washing steps two more times for a total of three washes.
4. Elution a. After the final wash, remove all of the supernatant. b. Resuspend the beads in 30-50 µL of 1X SDS-PAGE Sample Buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads and transfer the supernatant (eluate) to a new tube.
5. Western Blot Analysis a. Load the eluates, along with a sample of the input lysate (20-30 µg), onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (mouse anti-α-tubulin and rabbit anti-TPPP3) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the co-immunoprecipitation of TPPP3 and tubulin.
TPPP3 Signaling and Microtubule Dynamics
Caption: TPPP3 interaction with tubulin and its role in signaling.
References
Unraveling the Role of TPPP3 in Microtubule Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) on microtubule dynamics. TPPP3 is a microtubule-associated protein (MAP) that plays a crucial role in regulating the microtubule network, with implications in various physiological and pathological processes, including cell division, migration, and tumorigenesis.[1][2] Understanding the molecular mechanisms by which TPPP3 influences microtubule dynamics is essential for developing novel therapeutic strategies targeting microtubule-dependent processes.
Application Notes: Key Methods to Interrogate TPPP3 Function
Several key experimental approaches can be employed to elucidate the multifaceted role of TPPP3 in microtubule organization and dynamics. These methods range from in vitro biochemical assays to cellular-level imaging and functional analyses.
In Vitro Microtubule Polymerization and Bundling Assays
-
Turbidimetry Assays: This is a fundamental method to assess the effect of TPPP3 on the overall polymerization of tubulin in a purified system. The increase in turbidity, measured by light scattering at 340 nm, correlates with the formation of microtubules.[3][4] By adding purified recombinant TPPP3 to a solution of tubulin, one can monitor changes in the rate and extent of microtubule polymerization.
-
Pelleting Assays (Sedimentation Assays): To quantify the amount of polymerized tubulin, samples from polymerization reactions are centrifuged at high speed. Polymerized microtubules will pellet, while soluble tubulin dimers remain in the supernatant. The amount of tubulin in the pellet and supernatant can be analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the percentage of polymerized tubulin in the presence or absence of TPPP3.[3][4]
-
Microtubule Bundling Assays: TPPP3 has been shown to induce the formation of microtubule bundles.[1][5] This can be visualized by transmission electron microscopy (TEM) or fluorescence microscopy of in vitro polymerized microtubules in the presence of TPPP3. Quantitative analysis can be performed by measuring the width and density of the microtubule bundles.
Cellular Assays for Microtubule Organization and Stability
-
Immunofluorescence Microscopy: This is a powerful technique to visualize the microtubule network in cells. By overexpressing or knocking down TPPP3 in cell lines (e.g., HeLa, MCF-7), researchers can stain for α-tubulin and observe changes in microtubule organization, density, and bundling.[1][5] Co-localization studies with other microtubule-associated proteins can also be performed.
-
Live-Cell Imaging of Microtubule Dynamics: To study the dynamic properties of microtubules in real-time, cells can be transfected with fluorescently tagged tubulin (e.g., GFP-tubulin) or microtubule plus-end tracking proteins like EB1 (e.g., GFP-EB1).[6] By tracking the growing plus-ends of microtubules, one can measure parameters such as growth rate, shrinkage rate, and catastrophe frequency in cells with altered TPPP3 expression.
-
Microtubule Stability Assays: The stabilizing effect of TPPP3 on microtubules can be assessed by treating cells with microtubule-depolymerizing agents like nocodazole or by cold-induced depolymerization.[7][8] Cells overexpressing TPPP3 are expected to show a more robust microtubule network that is resistant to depolymerization compared to control cells. The extent of microtubule depolymerization can be quantified by immunofluorescence or Western blotting for soluble versus polymerized tubulin fractions.
Analysis of TPPP3-Mediated Post-Translational Modifications of Tubulin
-
Western Blotting for Acetylated Tubulin: TPPP3 has been shown to increase the acetylation of α-tubulin, a marker for stable microtubules.[3][5] This is often mediated through the inhibition of histone deacetylase 6 (HDAC6).[7][8][9] The level of acetylated tubulin can be readily quantified by Western blotting using an antibody specific for acetylated α-tubulin (e.g., at Lys40) in cell lysates with manipulated TPPP3 levels.
Functional Assays in a Cellular Context
-
Cell Cycle Analysis: Knockdown of TPPP3 has been reported to cause a G2/M phase arrest and the formation of multipolar mitotic spindles.[1][2] Flow cytometry analysis of DNA content (e.g., using propidium iodide staining) can be used to quantify the percentage of cells in different phases of the cell cycle. The mitotic spindle abnormalities can be visualized by immunofluorescence microscopy of mitotic cells, staining for α-tubulin and centrosomal markers (e.g., γ-tubulin).
-
Cell Migration and Invasion Assays: Given the role of microtubule dynamics in cell motility, the effect of TPPP3 on cell migration and invasion can be studied using assays such as the wound healing assay and the Transwell invasion assay.[1][5]
Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetry)
Objective: To measure the effect of recombinant TPPP3 on the kinetics of microtubule polymerization in vitro.
Materials:
-
Purified recombinant human TPPP3 protein
-
Lyophilized tubulin protein (>99% pure)
-
Guanosine 5'-triphosphate (GTP)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
Spectrophotometer with temperature control
Procedure:
-
Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 1-2 mg/mL. Keep on ice for at least 15 minutes to ensure complete depolymerization of any aggregates.
-
Centrifuge the tubulin solution at high speed (e.g., 90,000 x g) for 10 minutes at 4°C to remove any remaining aggregates.
-
Determine the concentration of the tubulin supernatant using a spectrophotometer (extinction coefficient at 280 nm is 1.15 L/g·cm).
-
Prepare reaction mixtures in pre-chilled microcuvettes on ice. A typical reaction mixture (100 µL) contains:
-
Tubulin (final concentration 10-20 µM)
-
Recombinant TPPP3 (at desired final concentrations, e.g., 1-10 µM) or buffer control
-
GTP (final concentration 1 mM)
-
GTB to final volume
-
-
Place the cuvettes in the spectrophotometer pre-warmed to 37°C.
-
Immediately start recording the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Plot the absorbance (turbidity) as a function of time to generate polymerization curves.
Data Presentation:
| Condition | Lag Time (min) | Maximum Polymerization Rate (OD/min) | Plateau OD |
| Tubulin Alone | |||
| Tubulin + 1 µM TPPP3 | |||
| Tubulin + 5 µM TPPP3 | |||
| Tubulin + 10 µM TPPP3 |
Protocol: Cellular Microtubule Stability Assay
Objective: To assess the ability of TPPP3 to stabilize microtubules against drug-induced depolymerization in cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Expression vector for TPPP3 (e.g., pEGFP-TPPP3) or siRNA targeting TPPP3
-
Transfection reagent
-
Complete cell culture medium
-
Nocodazole
-
Phosphate-buffered saline (PBS)
-
Microtubule-stabilizing buffer (e.g., containing taxol)
-
Cell lysis buffer
-
Antibodies: anti-α-tubulin, anti-β-actin (loading control)
Procedure:
-
Seed cells on 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the TPPP3 expression vector or control vector (or with TPPP3 siRNA or control siRNA) according to the manufacturer's protocol.
-
Allow cells to express the protein (or for knockdown to occur) for 24-48 hours.
-
Treat the cells with nocodazole (e.g., 10 µM) for 1 hour at 37°C to induce microtubule depolymerization. Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with PBS.
-
To separate the soluble and polymerized tubulin fractions: a. Lyse the cells in a microtubule-stabilizing buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and taxol (e.g., 10 µM) to preserve the polymerized microtubules. b. Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C. c. The supernatant contains the soluble tubulin fraction. d. The pellet contains the polymerized microtubule fraction. Resuspend the pellet in a suitable buffer.
-
Analyze equal amounts of protein from the soluble and polymerized fractions by SDS-PAGE and Western blotting using an anti-α-tubulin antibody.
-
Use an anti-β-actin antibody as a loading control for the total cell lysate before fractionation.
Data Presentation:
| Condition | % Polymerized Tubulin (No Nocodazole) | % Polymerized Tubulin (With Nocodazole) |
| Control Cells | ||
| TPPP3 Overexpressing Cells | ||
| TPPP3 Knockdown Cells |
Protocol: Western Blot Analysis of Tubulin Acetylation
Objective: To determine the effect of TPPP3 on the level of α-tubulin acetylation in cells.
Materials:
-
Mammalian cell line
-
TPPP3 expression vector or siRNA
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (total tubulin), anti-TPPP3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Transfect cells with the TPPP3 expression vector or siRNA as described in Protocol 2.2.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the acetylated tubulin signal to the total tubulin signal.
Data Presentation:
| Condition | Relative Acetylated Tubulin Level (Normalized to Total Tubulin) |
| Control Cells | |
| TPPP3 Overexpressing Cells | |
| TPPP3 Knockdown Cells |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving TPPP3
TPPP3 has been implicated in several signaling pathways that can indirectly influence microtubule dynamics and cellular processes.
Caption: TPPP3 signaling pathways impacting microtubule dynamics and cellular functions.
Experimental Workflow for Studying TPPP3's Effect on Microtubule Dynamics
The following workflow outlines a comprehensive approach to investigating the role of TPPP3.
Caption: A comprehensive workflow for investigating the effects of TPPP3 on microtubules.
By employing the methods and protocols outlined in this document, researchers can systematically investigate the intricate relationship between TPPP3 and the microtubule cytoskeleton, paving the way for a deeper understanding of its biological functions and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. TPPP/p25 promotes tubulin assemblies and blocks mitotic spindle formation | Semantic Scholar [semanticscholar.org]
- 3. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. TPPP/p25 Promotes Tubulin Acetylation by Inhibiting Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPPP/p25 promotes tubulin acetylation by inhibiting histone deacetylase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of TPPP3 mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) is a microtubule-associated protein that plays a crucial role in microtubule dynamics and stability.[1][2][3] Dysregulation of TPPP3 expression has been implicated in a variety of human diseases, including numerous cancers and neurodegenerative disorders.[1][2][4] In many cancers, such as non-small-cell lung carcinoma and colorectal cancer, elevated TPPP3 expression is associated with increased cell proliferation, migration, and invasion.[1][4] Conversely, in some cancers like nasopharyngeal carcinoma, TPPP3 may act as a tumor suppressor.[5] Given its diverse and context-dependent roles, accurate and reliable quantification of TPPP3 mRNA expression is critical for both basic research and the development of novel therapeutic strategies.
This document provides detailed application notes and a comprehensive protocol for the analysis of TPPP3 mRNA expression using quantitative real-time polymerase chain reaction (qPCR), a highly sensitive and specific method for quantifying gene expression.[6]
Biological Significance of TPPP3
TPPP3 is involved in microtubule bundling and stabilization, processes essential for cell division, migration, and morphology.[1][3] Its expression is dysregulated in a variety of pathological conditions:
-
Oncology : TPPP3 has been shown to be a key player in several cancer types. For instance, in non-small-cell lung cancer and colorectal cancer, TPPP3 promotes metastasis through the STAT3/Twist1 signaling pathway.[4][7] In breast cancer, it has been implicated in the NF-κB/COX2 signaling axis, influencing cell proliferation and invasion.[4]
-
Neurodegenerative Diseases : TPPP3 is also being investigated for its role in neuron regeneration and neurodegenerative diseases.[4] Studies have shown that TPPP3 overexpression can promote retinal ganglion cell regeneration and neurite outgrowth.[7]
Quantitative Data Summary
The following table summarizes representative findings on TPPP3 mRNA expression in various cancer types. This data highlights the importance of quantifying TPPP3 expression as a potential biomarker.
| Cancer Type | Cell Lines/Tissues | Expression Change | Fold Change (approx.) | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | NSCLC tissues vs. adjacent normal tissues | Upregulated | Statistically significant increase | [8] |
| Non-Small-Cell Lung Cancer (NSCLC) | A549, H1299, H460, H292 vs. HBE | Upregulated | ~2-5 fold | [8] |
| Colorectal Cancer | Colorectal cancer tissues vs. patient-matched healthy tissues | Upregulated | Statistically significant increase | [1] |
| Colorectal Cancer | LOVO, SW620, and other CRC cell lines vs. normal tissue | Upregulated | Statistically significant increase | [1] |
| Nasopharyngeal Carcinoma (NPC) | NPC tissues vs. non-tumor tissues | Downregulated | Statistically significant decrease | [5] |
| Breast Cancer | MCF-7, T47D | TPPP3 silencing showed decreased proliferation and invasion | - | [4] |
Signaling Pathways Involving TPPP3
Understanding the signaling pathways in which TPPP3 is involved is crucial for interpreting expression data and for drug development. Below are diagrams of two key pathways.
Caption: TPPP3-mediated activation of the STAT3/Twist1 pathway in cancer.
Caption: TPPP3 involvement in the NF-κB/COX2 signaling axis in breast cancer.
Experimental Workflow
A typical workflow for TPPP3 mRNA expression analysis using qPCR is outlined below.
Caption: Workflow for TPPP3 mRNA expression analysis by qPCR.
Detailed Experimental Protocol: TPPP3 mRNA Quantification by qPCR
This protocol provides a step-by-step guide for the relative quantification of human TPPP3 mRNA expression.
Materials and Reagents
-
RNA Isolation : TRIzol reagent or a column-based RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase Treatment : RNase-free DNase I.
-
Reverse Transcription : High-Capacity cDNA Reverse Transcription Kit or similar.
-
qPCR : SYBR Green or TaqMan qPCR Master Mix.
-
Primers : Validated primers for human TPPP3 and a reference gene (e.g., GAPDH, ACTB, B2M).
-
Plastics : RNase-free pipette tips, microcentrifuge tubes, and qPCR plates/tubes.
-
Equipment : Microcentrifuge, spectrophotometer (e.g., NanoDrop), thermal cycler, and a real-time PCR system.
Primer Design and Selection
Proper primer design is critical for successful qPCR. Below are validated primer sequences for human TPPP3. It is recommended to use a housekeeping gene with stable expression across your samples for normalization.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) | Reference |
| TPPP3 | GGTCCATTCCTGCGTCGTTC | GCCCAGTTCTTGCCATTCATC | Not specified | [8] |
| ACTB (β-actin) | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA | 163 | General Use |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | 226 | General Use |
Primer Validation : Before use, it is essential to validate primer efficiency through a standard curve analysis. The efficiency should be between 90% and 110%. A melt curve analysis should also be performed to ensure the amplification of a single product.
Step-by-Step Protocol
Step 1: RNA Isolation and DNase Treatment
-
Isolate total RNA from cell pellets or tissues using your chosen method, following the manufacturer's instructions.
-
To eliminate genomic DNA contamination, treat the isolated RNA with RNase-free DNase I.
-
Purify the RNA after DNase treatment.
Step 2: RNA Quantification and Quality Control
-
Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a Bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
Step 3: cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Include a "no reverse transcriptase" (-RT) control for each sample to check for genomic DNA contamination in the subsequent qPCR step.
-
The resulting cDNA can be stored at -20°C.
Step 4: Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix in a sterile, RNase-free environment. A typical reaction setup for a 20 µL reaction is as follows:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Set up each reaction in triplicate. Include a no-template control (NTC) to check for contamination.
-
Perform the qPCR on a real-time PCR system with the following cycling conditions (may need optimization):
-
Initial Denaturation : 95°C for 10 minutes
-
40 Cycles :
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis : Follow the instrument's instructions.
-
Data Analysis
The most common method for relative quantification is the delta-delta Ct (2-ΔΔCt) method .[1][2][5]
-
Normalization to a Reference Gene (ΔCt) : For each sample, calculate the difference between the Ct value of TPPP3 and the Ct value of the reference gene.
-
ΔCt = Ct(TPPP3) - Ct(Reference Gene)
-
-
Normalization to a Control Sample (ΔΔCt) : Select one sample as the calibrator (e.g., untreated control). Calculate the difference between the ΔCt of each sample and the ΔCt of the calibrator.
-
ΔΔCt = ΔCt(Sample) - ΔCt(Calibrator)
-
-
Calculate Relative Expression (Fold Change) : The fold change in TPPP3 expression relative to the calibrator is calculated as 2-ΔΔCt.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No amplification or high Ct values | Poor RNA quality or quantity, inefficient reverse transcription, PCR inhibitors, incorrect primer design. | Verify RNA integrity and concentration. Optimize reverse transcription. Use a new set of validated primers. |
| Multiple peaks in melt curve | Primer-dimers, non-specific amplification. | Optimize annealing temperature. Redesign primers. |
| Amplification in NTC | Contamination of reagents or workspace. | Use fresh, sterile reagents. Clean workspace and pipettes. |
| Amplification in -RT control | Genomic DNA contamination. | Repeat DNase treatment of RNA samples. Design primers that span an exon-exon junction. |
Conclusion
The quantitative real-time PCR protocol detailed in these application notes provides a robust and reliable method for the analysis of TPPP3 mRNA expression. Accurate quantification of TPPP3 is essential for elucidating its role in various diseases and for the development of targeted therapies. By following this protocol and adhering to good laboratory practices, researchers can obtain high-quality, reproducible data to advance their scientific investigations.
References
- 1. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toptipbio.com [toptipbio.com]
- 3. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease[v1] | Preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 6. gene-quantification.de [gene-quantification.de]
- 7. TPPP3 Promotes Cell Proliferation, Invasion and Tumor Metastasis via STAT3/ Twist1 Pathway in Non-Small-Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of TPPP3 in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) is a microtubule-associated protein that plays a complex and often contradictory role in the progression of various human cancers. Depending on the tumor type, TPPP3 has been implicated as both an oncogene and a tumor suppressor, making it a protein of significant interest in cancer research and therapeutic development. These application notes provide a comprehensive guide to the immunohistochemical (IHC) staining of TPPP3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections, including a detailed protocol, expected expression patterns in different cancers, and insights into its potential signaling pathways.
Data Presentation: TPPP3 Expression in Human Tumors
The expression of TPPP3 varies significantly across different cancer types. The following tables summarize the reported prevalence of TPPP3 expression as determined by immunohistochemistry in various tumor tissues. It is important to note that staining patterns can be influenced by the specific antibody and protocol used.
Table 1: TPPP3 Expression in Various Human Cancers
| Cancer Type | TPPP3 Expression Level | Percentage of Positive Cases (%) | Cellular Localization | Reference |
| Colorectal Cancer | Upregulated | 73.96 | Cytoplasmic | [1] |
| Non-Small Cell Lung Cancer | Upregulated | High expression associated with poor prognosis | Cytoplasmic | [2] |
| Glioblastoma | Upregulated | Increases with tumor grade | Cytoplasmic | [3] |
| Breast Cancer | Upregulated | - | Cytoplasmic | [4] |
| Endometrial Cancer | Upregulated | - | Nuclear and Cytoplasmic | [4][5] |
| Ovarian Cancer | Upregulated | - | Nuclear and Cytoplasmic | [5] |
| Nasopharyngeal Carcinoma | Downregulated | - | - | [6][7] |
Table 2: Clinicopathological Significance of TPPP3 Expression
| Cancer Type | High TPPP3 Expression Correlates With |
| Colorectal Cancer | Aggressive clinicopathological features and poor prognosis[1] |
| Non-Small Cell Lung Cancer | Larger tumor size, lymph node metastasis, advanced clinical stage, and poor survival[2] |
| Glioblastoma | Higher tumor grade and poor prognosis[3] |
| Nasopharyngeal Carcinoma | Better prognosis (in some contexts)[6][8] |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of TPPP3 in FFPE tumor tissue sections. This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
Materials
-
FFPE tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0). The optimal buffer may be antibody-dependent.
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-TPPP3 polyclonal antibody (or other validated antibody). A starting dilution of 1:200 is recommended.
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath.
-
Heat-induced epitope retrieval (HIER) is recommended. For a pressure cooker, bring to a boil and maintain for 2-3 minutes. For a water bath, heat at 95-100°C for 20-40 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TPPP3 antibody in blocking buffer to the desired concentration (e.g., 1:200).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Signal Amplification:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate sections with ABC reagent for 30 minutes at room temperature in a humidified chamber.
-
-
Chromogenic Detection:
-
Rinse slides with PBS 3 x 5 minutes.
-
Incubate sections with DAB substrate solution until the desired brown staining intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
-
Quality Control
-
Positive Control: A tissue known to express TPPP3 (e.g., colorectal cancer tissue).
-
Negative Control: A slide incubated with blocking buffer instead of the primary antibody to check for non-specific staining from the secondary antibody.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the IHC workflow and the putative signaling pathways involving TPPP3 in cancer.
References
- 1. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 inhibits cell proliferation and invasion in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPPP3 promote epithelial-mesenchymal transition via Snail1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Expression of TPPP3 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Tubulin polymerization promoting protein family member 3 (TPPP3) overexpression inhibits cell proliferation and invasion in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
protocol for assessing TPPP3 impact on cell migration and invasion assays
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol to assess the impact of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) on cell migration and invasion. These protocols are designed for researchers in oncology, cell biology, and drug development to investigate the functional role of TPPP3 and to screen for potential therapeutic inhibitors.
TPPP3, a microtubule-binding protein, has been implicated in the regulation of microtubule dynamics.[1][2][3] Emerging evidence suggests its involvement in the progression of several cancers by promoting cell proliferation, migration, and invasion.[4][5][6] The protocols detailed below outline methods to modulate TPPP3 expression and subsequently measure the effects on cell migratory and invasive capacities using established in vitro assays.
Key Experimental Assays
Two primary assays are described to quantify cell migration and invasion: the Wound Healing (Scratch) Assay and the Transwell Migration and Invasion Assay. These assays provide quantitative data on the motile and invasive potential of cells following the manipulation of TPPP3 expression.
I. Modulation of TPPP3 Expression
To study the function of TPPP3, its expression can be either silenced using small interfering RNA (siRNA) or enhanced through the introduction of an overexpression vector.
A. siRNA-Mediated Knockdown of TPPP3
This protocol describes the transient knockdown of TPPP3 expression in a cell line of interest.
Materials:
-
TPPP3-specific siRNA and scrambled negative control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells of interest (e.g., non-small-cell lung carcinoma, colorectal cancer, or breast cancer cell lines)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 3 microliters of 10 µM TPPP3 siRNA or control siRNA in 50 microliters of Opti-MEM™ medium and mix gently.
-
In a separate tube, prepare a master mix by diluting 12 microliters of Lipofectamine™ RNAiMAX in 200 microliters of Opti-MEM™ medium. Mix well.
-
Add 50 microliters of the diluted Lipofectamine™ RNAiMAX to each diluted siRNA tube.
-
Incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 microliter siRNA-lipid complex dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency of TPPP3 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
B. TPPP3 Overexpression
This protocol describes the introduction of a TPPP3 expression vector into a cell line.
Materials:
-
TPPP3 overexpression plasmid and an empty vector control
-
Lipofectamine™ 3000 Transfection Reagent or similar
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells of interest
Protocol:
-
Cell Seeding: Seed cells as described for siRNA transfection.
-
Plasmid-Lipofectamine Complex Formation:
-
For each well, dilute 2.5 micrograms of the TPPP3 plasmid or empty vector in 125 microliters of Opti-MEM™ medium.
-
In a separate tube, dilute 5 microliters of P3000™ Reagent and 5 microliters of Lipofectamine™ 3000 in 125 microliters of Opti-MEM™ medium.
-
Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 250 microliter DNA-lipid complex to the cells.
-
Incubation and Selection: Incubate for 48-72 hours. If the plasmid contains a selection marker, the appropriate antibiotic can be added to the medium to select for stably transfected cells.
-
Validation of Overexpression: Confirm TPPP3 overexpression via qRT-PCR and Western blot.
II. Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
Cells with modulated TPPP3 expression (and controls) cultured to confluence in 6-well plates
-
Sterile 200 µL pipette tip
-
Phosphate-buffered saline (PBS)
-
Cell culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation
-
Microscope with a camera
Protocol:
-
Create the Scratch: Once cells reach 100% confluence, create a linear scratch in the monolayer with a sterile pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Add Medium: Add fresh medium with reduced serum.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The rate of wound closure is calculated as the percentage of the initial scratch area that has been repopulated by cells over time.
III. Transwell Migration and Invasion Assays
These assays measure the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion) towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel® or similar basement membrane matrix (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Protocol:
-
Preparation of Inserts: For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel® and allow it to solidify. For the migration assay, no coating is needed.
-
Cell Seeding: Resuspend cells with modulated TPPP3 expression (and controls) in serum-free medium. Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 18-48 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between experimental groups (e.g., Control vs. TPPP3 Knockdown vs. TPPP3 Overexpression).
| Assay | Experimental Group | Parameter Measured | Result (Mean ± SD) | p-value |
| Wound Healing | Control (Scrambled siRNA) | % Wound Closure at 24h | ||
| TPPP3 siRNA | % Wound Closure at 24h | |||
| Control (Empty Vector) | % Wound Closure at 24h | |||
| TPPP3 Overexpression | % Wound Closure at 24h | |||
| Transwell Migration | Control (Scrambled siRNA) | Number of Migrated Cells | ||
| TPPP3 siRNA | Number of Migrated Cells | |||
| Control (Empty Vector) | Number of Migrated Cells | |||
| TPPP3 Overexpression | Number of Migrated Cells | |||
| Transwell Invasion | Control (Scrambled siRNA) | Number of Invaded Cells | ||
| TPPP3 siRNA | Number of Invaded Cells | |||
| Control (Empty Vector) | Number of Invaded Cells | |||
| TPPP3 Overexpression | Number of Invaded Cells |
Signaling Pathways and Visualization
TPPP3 has been shown to influence cell migration and invasion through various signaling pathways, depending on the cancer type.[4][6] In non-small-cell lung carcinoma, TPPP3 promotes metastasis via the STAT3/Twist1 pathway.[7] In breast cancer, silencing of TPPP3 suppresses these processes by inactivating the NF-κB/COX2 signaling pathway.[8]
Below are Graphviz diagrams illustrating the experimental workflow and the known signaling pathways involving TPPP3.
References
- 1. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TPPP3 Associated with Prognosis and Immune Infiltrates in Head and Neck Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. preprints.org [preprints.org]
- 7. karger.com [karger.com]
- 8. Silence of TPPP3 suppresses cell proliferation, invasion and migration via inactivating NF-κB/COX2 signal pathway in breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing pH in DPP3 Enzymatic Activity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH conditions for Dipeptidyl Peptidase 3 (DPP3) enzymatic activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during DPP3 enzymatic assays, with a focus on pH-related problems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | Incorrect pH of the assay buffer: DPP3 activity is highly dependent on pH.[1][2] | Verify the pH of your buffer using a calibrated pH meter. The optimal pH for human DPP3 is generally between 7.5 and 8.8.[1][3] Prepare fresh buffer if necessary. |
| Suboptimal buffer system: Some buffer components can inhibit enzyme activity. For instance, phosphate buffers have been shown to be less effective than Tris-HCl for some DPP3 assays.[4] | If using a phosphate buffer, consider switching to a Tris-HCl buffer. Always check for buffer compatibility with your specific enzyme and substrate. | |
| Enzyme degradation: Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity.[5] | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup. | |
| Inactive Substrate: The fluorogenic substrate may have degraded due to improper storage or exposure to light. | Store the substrate according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Prepare fresh substrate dilutions for each experiment. | |
| High background fluorescence | Autohydrolysis of the substrate: The substrate may be unstable at the assay pH, leading to non-enzymatic fluorescence. | Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure background fluorescence. If high, consider testing a range of pH values to find a balance between optimal enzyme activity and minimal substrate autohydrolysis. |
| Contaminated reagents or plates: Buffers, water, or microplates may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, non-binding black microplates specifically designed for fluorescence assays. | |
| Inconsistent results between replicates | Inaccurate pipetting: Small volumes of enzyme or substrate can be difficult to pipette accurately. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting errors between wells. |
| Temperature fluctuations: Enzyme activity is sensitive to temperature changes. | Ensure all reagents and the microplate are at the specified assay temperature before starting the reaction. Use a temperature-controlled plate reader. | |
| Precipitation of compounds: Test compounds or other reagents may precipitate in the assay buffer. | Visually inspect the wells for any precipitation. If observed, you may need to adjust the buffer composition or the concentration of the problematic reagent. | |
| Assay signal plateaus too quickly | Substrate depletion: The initial substrate concentration may be too low for the amount of enzyme used. | Decrease the enzyme concentration or increase the substrate concentration. Perform a substrate titration to determine the optimal concentration. |
| Enzyme concentration is too high: The reaction is proceeding too rapidly to be accurately measured. | Reduce the amount of DPP3 enzyme in the reaction. Perform an enzyme titration to find a concentration that results in a linear reaction rate over the desired time course. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a DPP3 enzymatic activity assay?
The optimal pH for DPP3 activity is typically in the neutral to slightly alkaline range, generally between pH 7.0 and 8.8.[3][4] However, the exact optimum can vary depending on the source of the enzyme (e.g., human, rat, bacterial) and the specific substrate being used.[4] For human DPP3, an optimal pH of around 8.0 to 8.8 is often reported.[3] It is crucial to experimentally determine the optimal pH for your specific assay conditions.
Q2: Which buffer system is recommended for DPP3 assays?
Tris-HCl is a commonly used and recommended buffer for DPP3 activity assays as it generally supports robust enzyme activity.[4][6] Some studies have shown that phosphate buffers can be inhibitory or lead to lower activity compared to Tris-HCl at the same pH.[4] It is advisable to test a few different buffer systems (e.g., Tris-HCl, HEPES) to identify the most suitable one for your experiment.
Q3: How does pH affect the stability of the DPP3 enzyme?
DPP3 is generally stable over a pH range of 7.5 to 9.5.[7] However, exposure to acidic conditions (pH below 6.0) can lead to a rapid and irreversible loss of activity.[5] For long-term storage, it is best to maintain the purified enzyme in a buffer at a neutral pH (around 7.4) and at a low temperature (-80°C).[5]
Q4: Can the pH of the assay buffer affect the inhibitors I am screening?
Yes, the ionization state of your test compounds can be influenced by the pH of the assay buffer. This can, in turn, affect their ability to bind to and inhibit the DPP3 enzyme. Therefore, when screening for inhibitors, it is important to maintain a constant and well-buffered pH to ensure that any observed inhibition is due to the compound's activity and not an artifact of pH fluctuations.
Quantitative Data Summary
Table 1: Optimal pH for DPP3 from Various Sources
| Enzyme Source | Substrate | Optimal pH | Buffer System | Reference |
| Human | Arg-Arg-β-naphthylamide | 8.0 | 50mM Tris-HCl | [6] |
| Human | Not specified | 7.5 - 8.5 | Not specified | [1][2] |
| Human | Not specified | 8.8 | Not specified | [3] |
| Pediococcus acidilactici | Not specified | 8.5 | Not specified | [7] |
| Corallococcus sp. EGB | Not specified | 7.0 | Tris-HCl | [4] |
| Rat | Not specified | 8.8 | Not specified | [4] |
Experimental Protocols
Protocol for Determining the Optimal pH for DPP3 Activity
This protocol outlines a method to determine the optimal pH for your specific DPP3 enzyme and substrate.
Materials:
-
Purified DPP3 enzyme
-
Fluorogenic DPP3 substrate (e.g., Arg-Arg-AMC or Arg-Arg-βNA)
-
A series of buffers with varying pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 7.5-9.0)
-
96-well, black, flat-bottom microplate
-
Microplate reader capable of fluorescence detection
-
Calibrated pH meter
Procedure:
-
Buffer Preparation: Prepare a series of 0.1 M buffers covering a pH range from 6.0 to 9.0 in 0.5 pH unit increments. Verify the final pH of each buffer with a calibrated pH meter at the intended assay temperature.
-
Reagent Preparation:
-
Dilute the DPP3 enzyme to a working concentration in a neutral, stable buffer (e.g., pH 7.4). Keep on ice.
-
Dilute the fluorogenic substrate to a working concentration in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions).
-
-
Assay Setup:
-
In a 96-well black microplate, add 40 µL of each buffer pH to triplicate wells.
-
Add 10 µL of the diluted DPP3 enzyme to each well.
-
Include "no enzyme" controls for each pH by adding 10 µL of the enzyme dilution buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 50 µL of the diluted substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use the appropriate excitation and emission wavelengths for your substrate (e.g., Ex/Em = 340/410 nm for Arg-Arg-βNA).[1]
-
-
Data Analysis:
-
For each pH value, subtract the fluorescence signal of the "no enzyme" control from the corresponding enzyme-containing wells.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each pH by calculating the slope of the linear portion of the kinetic curve.
-
Plot the reaction velocity as a function of pH. The pH at which the highest velocity is observed is the optimal pH for your assay conditions.
-
Visualizations
Caption: General experimental workflow for determining optimal pH for DPP3 activity.
Caption: DPP3's role in the Keap1-Nrf2 antioxidant signaling pathway.[8][9]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel and highly efficient purification procedure for native human dipeptidyl peptidase 3 from human blood cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPP3 - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
Technical Support Center: Troubleshooting DPP3 Plasma Activity Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low signal in Dipeptidyl Peptidase 3 (DPP3) plasma activity measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: I am not detecting any or a very low DPP3 activity signal in my plasma samples. What are the potential causes and how can I troubleshoot this?
Answer: Low or absent DPP3 activity signals can stem from several factors, ranging from sample handling to assay conditions. Here is a step-by-step troubleshooting guide to help you identify and resolve the issue.
1. Sample Quality and Handling:
-
Anticoagulant Choice: Ensure you are using EDTA-plasma samples. While serum can be used, DPP3 is released from blood cells, and plasma is often the preferred matrix.
-
Sample Stability: DPP3 activity in EDTA-plasma is reportedly stable for at least 15 days when stored at 22°C.[1] However, improper or prolonged storage at incorrect temperatures can lead to degradation of the enzyme. For long-term storage, freezing at -80°C is recommended.[2]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can impact enzyme activity.[2] Aliquot plasma samples after the first thaw to avoid repeated freezing and thawing.
2. Assay Protocol and Reagents:
-
Incorrect pH: DPP3 activity is highly dependent on the pH of the assay buffer.[1][3] The optimal pH range for DPP3 activity is typically between 7.5 and 8.5.[1][2] Verify the pH of your buffers and adjust if necessary.
-
Substrate Concentration: The concentration of the fluorogenic substrate is critical. If the concentration is too low, the reaction rate will be suboptimal, leading to a weak signal. The concentration of the substrate should be optimized for the specific assay conditions. For example, when using Arg-Arg-β-naphthylamide, concentrations can range from 1 µM to 200 µM.[4]
-
Incubation Time: Ensure the incubation time for the enzymatic reaction is sufficient. Shorter incubation times may not allow for enough product to be generated for detection.
-
Reagent Quality: Check the expiration dates and storage conditions of all your reagents, including the substrate and buffers. Degraded reagents can lead to a loss of signal.
3. Instrument Settings:
-
Incorrect Wavelengths: If you are using a fluorescence-based assay, ensure that the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore being used (e.g., β-naphthylamine).
-
Gain Settings: The gain setting on the plate reader may be too low. Increase the gain to amplify the signal, but be mindful of also increasing the background noise.
Question: What are the expected DPP3 activity levels in human plasma?
Answer: DPP3 activity can vary depending on the health status of the individual. In healthy individuals, the mean DPP3 activity in plasma is approximately 58.6 ± 20.5 U/L.[1][2][5][6] However, in certain pathological conditions, such as sepsis and septic shock, DPP3 activity is significantly increased.[1][5][6]
Quantitative Data Summary
| Population | Mean DPP3 Activity (U/L) | Standard Deviation (U/L) | Reference |
| Healthy Adults | 58.6 | 20.5 | [1][2][5][6] |
| Septic Patients | Significantly Increased | - | [1][5][6] |
Experimental Protocols
Enzyme Capture Activity (ECA) Assay for DPP3 in Plasma
This protocol is a generalized procedure based on published methods for measuring DPP3 activity in plasma samples.[1][2][5][6]
Materials:
-
White microtiter plates pre-coated with a DPP3-specific monoclonal antibody.
-
Plasma samples (EDTA).
-
DPP3 calibrators.
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.5).
-
Fluorogenic DPP3 substrate (e.g., Arg-Arg-β-naphthylamide).
-
Plate reader capable of fluorescence detection.
Procedure:
-
Sample Addition: Add 20 µL of plasma samples or DPP3 calibrators in duplicate to the wells of the pre-coated microtiter plate.[2]
-
Incubation: Incubate the plate to allow the anti-DPP3 antibody to capture the DPP3 from the samples.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound components.
-
Substrate Addition: Add the fluorogenic substrate solution (dissolved in assay buffer) to each well.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The initial rate of fluorescence increase is proportional to the DPP3 activity.
-
Data Analysis: Calculate the DPP3 activity in the samples by comparing their reaction rates to the standard curve generated from the DPP3 calibrators.
Visualizations
Caption: Troubleshooting workflow for low DPP3 signal.
Caption: DPP3 enzymatic reaction schematic.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
how to prevent degradation of recombinant DPP3 protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of recombinant Dipeptidyl Peptidase 3 (DPP3) protein during experiments.
Frequently Asked Questions (FAQs)
Q1: My recombinant DPP3 protein is degrading during purification. What are the common causes and how can I prevent this?
A1: Degradation during purification is often due to proteolytic activity from co-purified proteases or instability of the DPP3 protein itself under the purification conditions.
-
Proteolytic Degradation: E. coli lysates contain various proteases. It is crucial to work quickly, keep samples on ice at all times, and add a protease inhibitor cocktail to your lysis buffer immediately before use. Since DPP3 is a metalloenzyme, use an EDTA-free protease inhibitor cocktail to avoid stripping the essential zinc ion from its active site.[1]
-
pH Instability: DPP3 is sensitive to acidic conditions.[2] If you are using affinity chromatography with elution at low pH, this can cause denaturation and degradation. It is advisable to collect fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately raise the pH.[2][3]
-
On-Column Aggregation: High protein concentration on the chromatography resin can lead to aggregation. Consider loading a lower amount of protein or using a larger column volume.[4] Adding stabilizing agents like glycerol or non-denaturing detergents to your buffers can also help.
Q2: What are the optimal storage conditions for recombinant DPP3 to ensure long-term stability?
A2: Proper storage is critical for maintaining the activity and integrity of your recombinant DPP3.
-
Temperature: For long-term storage (months to a year), aliquot the purified protein and store it at -80°C.[5][6][7] For short-term storage (up to one month), 2-8°C can be acceptable.[5][6] Some commercial preparations are stable at -20 to -70°C for up to 6 months.[]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to protein aggregation and degradation.[5][6][7][] Aliquoting the protein into single-use volumes is highly recommended.
-
Storage Buffer: A typical storage buffer includes a buffering agent (e.g., Tris-HCl or NaH2PO4), salt (e.g., NaCl), and cryoprotectants. The addition of 20-50% glycerol is common to prevent aggregation during freezing.[][9] Other stabilizers like trehalose may also be included.[6]
Q3: My DPP3 protein shows low or no activity in my functional assay. What could be the issue?
A3: Loss of activity can stem from several factors related to protein integrity and assay conditions.
-
Presence of Chelating Agents: DPP3 is a zinc-metallopeptidase, and its activity is dependent on the presence of a zinc ion in its active site.[10][11] If your buffers contain chelating agents like EDTA, this can strip the zinc ion and inactivate the enzyme.[11] Ensure all your buffers are free from EDTA.
-
Incorrect pH: DPP3 has an optimal pH of around 8.8.[11] Its activity can be significantly lower at acidic or neutral pH. Ensure your assay buffer is within the optimal pH range for DPP3 activity.
-
Presence of Inhibitory Metal Ions: While essential for activity, an excess of certain divalent metal ions, including zinc, can inhibit DPP3 activity.[5] Ensure your assay buffer does not contain high concentrations of metal ions that could be inhibitory.
-
Protein Degradation: The protein may have been degraded during storage or handling. Verify the integrity of your protein on an SDS-PAGE gel. If degradation is observed, refer to the purification and storage troubleshooting guides.
Q4: I am observing protein precipitation/aggregation after thawing or during concentration. How can I improve solubility?
A4: Aggregation is a common issue for recombinant proteins. Several strategies can help maintain DPP3 solubility.
-
Use Stabilizing Additives: Incorporate stabilizing agents in your buffer.
-
Glycerol or Sucrose: These osmolytes have a stabilizing effect and prevent aggregation.[6][12] Use at concentrations of 5-20%.
-
Arginine: This amino acid can reduce protein surface hydrophobicity and decrease aggregation.[]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help solubilize proteins.[12]
-
-
Control Protein Concentration: Avoid excessively high protein concentrations, which can promote aggregation. If a high concentration is necessary, perform this step in the presence of the stabilizing additives mentioned above.[12]
-
Work at Appropriate Temperatures: While purification is often done at 4°C to minimize protease activity, some proteins are more stable at room temperature. However, for DPP3, keeping it cold is generally recommended. Store long-term at -80°C with a cryoprotectant.[12]
Troubleshooting Guides
Table 1: Summary of Buffer Components and Storage Conditions for DPP3 Stability
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| pH | 7.4 - 8.5 for storage/handling; ~8.8 for optimal activity.[11] | DPP3 is stable in a slightly alkaline environment and shows maximal activity at pH 8.8. It is sensitive to acidic pH.[2][13] | Loss of activity and potential degradation at pH below 6.5.[2] |
| Storage Temperature | -80°C (long-term); 4°C (short-term, <1 month).[5][6] | Minimizes proteolytic degradation and chemical modifications over time. | Increased degradation rate at higher temperatures. Aggregation due to freeze-thaw at -20°C without cryoprotectant.[14] |
| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes.[5][7][] | Repeated cycles of freezing and thawing can cause protein denaturation and aggregation. | Significant loss of active protein due to aggregation and precipitation.[14] |
| Reducing Agents | 1-2 mM DTT or TCEP in lysis/purification buffers.[9] | Prevents the formation of incorrect disulfide bonds and reduces oxidation. | Potential for aggregation through intermolecular disulfide bonds. |
| Chelating Agents | AVOID EDTA and other strong chelators. | DPP3 is a zinc-metallopeptidase and requires Zn2+ for activity. Chelators will inactivate the enzyme.[11] | Complete or partial loss of enzymatic activity. |
| Additives/Stabilizers | 10-20% Glycerol,[9] 5% Trehalose,[6] 0.1-0.5 M Arginine. | Cryoprotectants prevent ice crystal formation and aggregation. Other additives can stabilize the protein structure.[6][] | Protein loss due to aggregation upon freezing or during concentration. |
| Protease Inhibitors | Use EDTA-free cocktail in lysis buffer.[1] | Prevents degradation by endogenous proteases released during cell lysis. | N-terminal or internal cleavage of the recombinant protein, leading to heterogeneity and loss of function. |
Table 2: pH Stability of Native DPP3
This table summarizes the effect of pH on the stability of native human DPP3 after incubation at room temperature. Data is adapted from a study on native DPP3 purification.[2][9]
| Incubation pH | Activity Remaining (after 30s - 5min) | Activity Remaining (after 60 min) |
| 2.0 | ~0% | ~0% |
| 3.0 | ~10% | ~5% |
| 4.0 | ~60% | ~25% |
| 5.0 | ~95% | ~80% |
| 6.0 | ~100% | ~95% |
| 7.0 | ~100% | ~100% |
| 8.0 | ~100% | ~100% |
| 9.0 | ~100% | ~100% |
| 10.0 | ~100% | ~90% |
Experimental Protocols
Protocol 1: Purification of His-tagged Recombinant DPP3 from E. coli
This protocol is designed to minimize degradation and aggregation during the purification of His-tagged DPP3.
1. Preparation of Buffers:
- Lysis Buffer (pH 8.0): 50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole, 1 mM TCEP, 10% Glycerol.
- Wash Buffer (pH 8.0): 50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, 1 mM TCEP, 10% Glycerol.
- Elution Buffer (pH 8.0): 50 mM NaH2PO4, 300 mM NaCl, 250 mM Imidazole, 1 mM TCEP, 10% Glycerol.
- Storage Buffer (pH 7.4): 50 mM Tris-HCl, 150 mM NaCl, 20% Glycerol.
- Note: Prepare all buffers on the day of use and cool to 4°C.
2. Cell Lysis:
- Thaw the E. coli cell pellet expressing His-tagged DPP3 on ice.
- Resuspend the pellet in ice-cold Lysis Buffer (approx. 5 mL per gram of cell paste).
- Immediately before lysis, add an EDTA-free protease inhibitor cocktail to the resuspension.
- Lyse the cells using a sonicator on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent sample heating.
- If the lysate is viscous, add DNase I to a final concentration of 5 µg/mL and incubate on ice for 15 minutes.
- Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C. Collect the supernatant.
3. Affinity Chromatography (Ni-NTA):
- Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
- Load the clarified lysate onto the column at a low flow rate (e.g., 1 mL/min).
- Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elute the His-tagged DPP3 protein with 5-10 column volumes of Elution Buffer.
- Collect fractions and analyze by SDS-PAGE to identify those containing pure DPP3.
4. Buffer Exchange and Storage:
- Pool the fractions containing pure DPP3.
- Perform a buffer exchange into the Storage Buffer using a desalting column or dialysis.
- Determine the final protein concentration.
- Aliquot the purified protein into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Logical and Experimental Workflows
Caption: Workflow for minimizing DPP3 degradation during purification.
Caption: Key factors causing DPP3 degradation and preventative measures.
References
- 1. youtube.com [youtube.com]
- 2. A novel and highly efficient purification procedure for native human dipeptidyl peptidase 3 from human blood cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Identification of an Additional Metal-Binding Site in Human Dipeptidyl Peptidase III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DPP3 - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
minimizing non-specific binding in DPP3 inhibitor screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Dipeptidyl Peptidase 3 (DPP3) inhibitor screening assays. Our focus is on minimizing non-specific binding to ensure the generation of high-quality, reliable data.
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding of test compounds to the enzyme or other assay components is a common source of false-positive results in high-throughput screening. This guide provides a systematic approach to identifying and mitigating these effects in your DPP3 inhibitor screening experiments.
Problem: High rate of false positives or poor reproducibility.
This is often indicative of non-specific interactions. The following steps will help you diagnose and address the root cause.
Step 1: Identify the Nature of the Non-Specific Interaction
A series of control experiments is crucial to understand the mechanism of non-specific binding.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for non-specific binding.
Detailed Methodologies for Control Experiments
| Control Experiment | Objective | Methodology |
| Compound Autofluorescence | To determine if the test compound fluoresces at the assay's excitation and emission wavelengths. | 1. Prepare a dilution series of the test compound in the assay buffer. 2. Add the compound dilutions to the wells of a microplate. 3. Read the fluorescence at the same excitation and emission wavelengths used for the DPP3 activity assay (typically Ex: 350-360 nm, Em: 450-465 nm). |
| Enzyme-less Control | To identify compounds that interfere with the substrate or product. | 1. Set up the assay as usual, but replace the DPP3 enzyme solution with an equal volume of assay buffer. 2. Add the test compounds and substrate. 3. Measure the fluorescence over time. |
| Time-Dependent Inhibition | To differentiate between reversible and irreversible inhibitors. | 1. Pre-incubate the DPP3 enzyme with the test compound for varying periods (e.g., 0, 15, 30, 60 minutes) before adding the substrate. 2. Initiate the reaction by adding the substrate and measure the activity. 3. A time-dependent decrease in activity suggests irreversible inhibition. |
| Enzyme Concentration Dependence | To test for compound aggregation. | 1. Perform the inhibition assay at two different DPP3 concentrations (e.g., 1x and 10x). 2. If the IC50 value of the compound increases significantly with higher enzyme concentration, it may indicate that the compound is an aggregator. |
Step 2: Optimize Assay Conditions to Reduce Non-Specific Binding
If the control experiments suggest non-specific interactions, optimizing the assay buffer and protocol can significantly improve data quality.
| Parameter | Recommendation | Rationale |
| Detergent Concentration | Add a non-ionic detergent such as Triton X-100 (0.005-0.05%) or Tween-20 (0.01-0.1%) to the assay buffer.[1][2][3] | Detergents can help to solubilize hydrophobic compounds and prevent their aggregation, a common cause of non-specific inhibition.[1][2][3] |
| Bovine Serum Albumin (BSA) | Include BSA (0.1-1 mg/mL) in the assay buffer. | BSA can act as a "carrier protein" to bind "sticky" compounds, preventing them from interacting non-specifically with the DPP3 enzyme. |
| Salt Concentration | Vary the NaCl concentration in the assay buffer (e.g., 50-200 mM). | Increasing the ionic strength of the buffer can disrupt non-specific electrostatic interactions between the compound and the enzyme. |
| pH | Ensure the pH of the assay buffer is optimal for DPP3 activity and stability (typically around pH 7.4-8.0). | Deviations from the optimal pH can lead to protein unfolding and exposure of hydrophobic regions, increasing the likelihood of non-specific binding. |
Example of an Optimized DPP3 Assay Buffer
| Component | Concentration |
| Tris-HCl | 50 mM, pH 7.5 |
| NaCl | 150 mM |
| Triton X-100 | 0.01% (v/v) |
| BSA | 0.5 mg/mL |
Frequently Asked Questions (FAQs)
Q1: My hit compounds are brightly colored. Could this be a problem?
A1: Yes, colored compounds can interfere with fluorescence-based assays through a phenomenon called the "inner filter effect," where the compound absorbs the excitation or emission light, leading to a false decrease in the fluorescence signal. To check for this, measure the absorbance spectrum of your compound. If it overlaps with the excitation or emission wavelengths of your assay, consider using an alternative assay format, such as a label-free method like Surface Plasmon Resonance (SPR).
Q2: I've identified a potent inhibitor, but it shows activity against other, unrelated enzymes. What could be happening?
A2: This is a classic sign of a "promiscuous inhibitor." These compounds often act by forming aggregates that sequester and denature proteins non-specifically. To confirm this, you can perform the enzyme concentration dependence experiment described in the troubleshooting guide. If the IC50 value increases with higher enzyme concentration, aggregation is likely the cause. The addition of a non-ionic detergent to your assay buffer can often mitigate this issue.
Q3: How can I be sure that my confirmed hits are binding to the active site of DPP3?
A3: To confirm the binding mode of your inhibitors, you can perform mechanism of action studies. A competitive inhibitor will bind to the active site and can be outcompeted by increasing the substrate concentration. This will result in an increase in the apparent Km of the substrate with no change in the Vmax. Non-competitive or uncompetitive inhibitors bind to allosteric sites.
Mechanism of Inhibition Determination
Caption: Determining the mechanism of inhibition.
Q4: What are some known non-specific inhibitors of metallopeptidases like DPP3?
A4: DPP3 is a zinc-metallopeptidase. Therefore, compounds that can chelate zinc, such as EDTA and 1,10-phenanthroline, will act as non-specific inhibitors.[4] Additionally, compounds containing reactive functional groups, such as catechols and quinones, are often promiscuous inhibitors. It is advisable to screen your hits for such substructures.
Summary of Known DPP3 Inhibitors and their Potencies
The following table provides examples of reported DPP3 inhibitors and their IC50 values. This information can be useful for benchmarking your own screening results.
| Inhibitor Class | Example Compound | IC50 (µM) | Reference |
| Flavonoids | Luteolin | ~20 | [4] |
| Flavonols | Galangin | ~20 | [4] |
| Flavonols | Fisetin | ~20 | [4] |
| Fluostatins | Fluostatin A | 1.4 | [4] |
| Dipeptides | Tyr-Tyr | 5.8 (Ki) | [4] |
| Dipeptides | Tyr-Phe | 8.4 (Ki) | [4] |
Experimental Protocols
Standard DPP3 Inhibitor Screening Assay Protocol
This protocol is a general guideline for a fluorescence-based DPP3 inhibitor screening assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% (v/v) Triton X-100, 0.5 mg/mL BSA.
-
DPP3 Enzyme: Dilute human recombinant DPP3 to the desired final concentration (e.g., 1-5 nM) in assay buffer.
-
Substrate: Dilute a fluorogenic DPP3 substrate (e.g., Arg-Arg-AMC) to the desired final concentration (typically at or near its Km) in assay buffer.
-
Test Compounds: Prepare a dilution series of the test compounds in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions to the appropriate wells.
-
Add 48 µL of the diluted DPP3 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution.
-
Read the fluorescence kinetically for 30-60 minutes at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
References
- 1. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of DPP3 detection in clinical samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Dipeptidyl Peptidase 3 (DPP3) detection in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is Dipeptidyl Peptidase 3 (DPP3) and why is it a significant biomarker?
A1: Dipeptidyl Peptidase 3 (DPP3) is a ubiquitously expressed zinc-metallopeptidase that plays a role in various physiological processes, including protein metabolism, blood pressure regulation, and pain modulation.[1][2] It cleaves dipeptides from the N-terminus of several bioactive peptides, such as angiotensin II and enkephalins.[3][4] Elevated levels of circulating DPP3 have been associated with the severity of critical conditions like sepsis and cardiogenic shock, making it a promising biomarker for patient stratification and monitoring.[1][2][5][6]
Q2: In which clinical samples can DPP3 be detected?
A2: DPP3 can be detected in various biological fluids. It is constitutively present in circulation, and specific immunoassays have been developed for its detection in plasma and serum.[6][7] It has also been identified in tissue homogenates, saliva, cell lysates, and cerebrospinal fluid.[5][8]
Q3: What are the main challenges in accurately detecting DPP3 in clinical samples?
A3: The primary challenges include:
-
Low abundance: DPP3 concentrations can be low in healthy individuals, requiring highly sensitive assays.
-
Matrix effects: Clinical samples like plasma and serum are complex matrices containing numerous substances (e.g., other proteins, lipids, salts) that can interfere with assay performance, potentially masking the DPP3 signal or causing non-specific binding.[9][10]
-
Enzyme activity: If measuring DPP3 activity, sample handling is critical to preserve its enzymatic function. Repeated freeze-thaw cycles should be avoided.[11]
Q4: What are the common methods for DPP3 detection?
A4: Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used method for quantifying DPP3 protein concentration.[3][8]
-
Luminometric Immunoassay (LIA): A highly sensitive sandwich-type immunoassay for detecting DPP3 protein.[1][2]
-
Enzyme Capture Activity (ECA) Assay: This method measures the specific enzymatic activity of DPP3.[1][2]
-
Mass Spectrometry (MS): Used for identification and quantification of DPP3, often requiring specific sample preparation protocols to achieve high sensitivity.[12]
-
Fluorogenic Activity Assays: These assays use a specific fluorogenic substrate that, when cleaved by DPP3, produces a measurable fluorescent signal.[11]
Troubleshooting Guide
This guide addresses common issues encountered during DPP3 detection experiments, particularly with immunoassays like ELISA.
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-Specific Signal | 1. Insufficient washing. | - Increase the number of wash steps and the soaking time between washes. - Ensure complete aspiration of wash buffer from wells.[13] |
| 2. High concentration of detection antibody or HRP conjugate. | - Optimize the concentration of the detection antibody and Streptavidin-HRP by performing a titration experiment.[8][13] | |
| 3. Cross-reactivity or non-specific binding of antibodies. | - Add a blocking agent (e.g., BSA, non-fat dry milk) to the antibody dilution buffer. - Ensure the use of high-quality, specific monoclonal antibodies. | |
| 4. Substrate contamination or over-incubation. | - Store and handle the TMB substrate protected from light. - Strictly adhere to the incubation times specified in the protocol.[8][13] | |
| 5. Matrix effects from the clinical sample. | - Dilute the sample further in the assay's sample diluent. Finding the optimal dilution may require testing a dilution series.[9][14] | |
| Low or No Signal | 1. Inactive or expired reagents. | - Use reagents within their expiration date and store them under the recommended conditions.[8] - Equilibrate all reagents and samples to room temperature before use.[8] |
| 2. Incorrect reagent preparation or omission of a step. | - Double-check all calculations for dilutions. - Carefully review the protocol to ensure all reagents were added in the correct order. | |
| 3. Insufficient incubation time. | - Adhere strictly to the incubation times recommended in the assay protocol.[13] | |
| 4. Low DPP3 concentration in the sample. | - Concentrate the sample if possible, though this may also concentrate interfering substances. - Switch to a more sensitive detection method, such as a luminometric immunoassay (LIA).[1] | |
| 5. Improper sample handling (for activity assays). | - Avoid repeated freeze-thaw cycles of the samples.[11] | |
| Poor Sensitivity / Low Signal-to-Noise Ratio | 1. Suboptimal assay conditions. | - Optimize incubation times and temperatures. - Ensure the microplate reader is set to the correct wavelength (e.g., 450 nm for TMB).[8] |
| 2. Matrix interference suppressing the signal. | - Spike-and-Recovery Test: Add a known amount of DPP3 standard to your sample matrix and compare the measured value to the expected value to quantify interference. An acceptable recovery range is typically 80-120%.[9] - Sample Dilution: Dilute samples to reduce the concentration of interfering components.[9] - Matrix-Matched Calibrators: Prepare standard curves in a matrix that closely resembles your sample (e.g., DPP3-depleted serum) instead of a standard buffer.[10] | |
| 3. Inefficient signal amplification. | - Consider using an assay with a more sensitive detection system, such as chemiluminescence or fluorescence. | |
| High Well-to-Well Variability (High CV%) | 1. Inconsistent pipetting. | - Use calibrated pipettes and practice consistent technique. - Ensure no bubbles are present in the wells before reading the plate.[13] |
| 2. Inadequate plate washing. | - Ensure uniform and thorough washing across all wells. Automated plate washers can improve consistency. | |
| 3. "Edge effects" due to temperature gradients. | - Ensure the plate is incubated in a stable temperature environment. - Avoid stacking plates during incubation. |
Data Presentation: Assay Sensitivity Comparison
The following table summarizes the performance characteristics of different DPP3 detection methods based on available data.
| Assay Type | Method | Sample Type | Limit of Detection (LOD) / Sensitivity | Reference |
| Immunoassay | Luminometric Immunoassay (LIA) | Plasma | Not explicitly stated, but highly specific | [1],[2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Serum, Plasma, Tissue Homogenates | 0.058 ng/mL | [8] | |
| Activity Assay | Enzyme Capture Activity (ECA) Assay | Plasma | Detectable in healthy subjects (Mean: 58.6 U/L) | [1],[5] |
| Fluorogenic Substrate Assay | Purified DPP3 / Samples | Measures enzyme kinetics; sensitivity depends on substrate | [11] |
Experimental Protocols
Protocol 1: High-Sensitivity DPP3 Sandwich ELISA
This protocol provides a general framework. Always refer to the specific instructions provided with your ELISA kit.
1. Reagent Preparation:
- Prepare Wash Buffer: Dilute the concentrated wash buffer (e.g., 25x) to a 1x working solution with distilled water.[8]
- Prepare Standards: Reconstitute the DPP3 standard as instructed. Perform a serial dilution using the sample diluent to create a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0 ng/mL).[8]
- Prepare Samples: Centrifuge clinical samples (e.g., plasma collected with EDTA or citrate) to remove particulates. Dilute samples with sample diluent. A starting dilution of 1:2 or 1:5 is recommended to mitigate matrix effects.[14]
2. Assay Procedure:
- Add 100 µL of prepared standards and samples to the appropriate wells of the antibody-coated microplate.
- Cover the plate and incubate for 80-90 minutes at 37°C.[8]
- Aspirate the liquid from each well.
- Wash the plate 3-4 times with 200-300 µL of 1x Wash Buffer per well, with a 1-2 minute soak time for each wash.[8] Ensure complete removal of buffer after the last wash by inverting the plate and blotting it on a clean paper towel.
- Add 100 µL of diluted Biotinylated Detection Antibody to each well.
- Cover and incubate for 60 minutes at 37°C.
- Repeat the wash step as described above.
- Add 100 µL of Streptavidin-HRP solution to each well.
- Cover and incubate for 30 minutes at 37°C.
- Repeat the wash step as described above.
- Add 90-100 µL of TMB Substrate to each well.
- Incubate for 15-20 minutes at 37°C in the dark.
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm within 5-10 minutes.[14]
3. Data Analysis:
- Subtract the absorbance of the blank from all readings.
- Plot a standard curve of absorbance vs. DPP3 concentration.
- Determine the DPP3 concentration of the samples from the standard curve and multiply by the sample dilution factor.
Protocol 2: Key Steps for Luminometric Immunoassay (LIA) & Enzyme Capture Activity (ECA) Assay
As described by Rehfeld et al., these novel assays offer high specificity.[1][2]
-
Luminometric Immunoassay (LIA):
-
Capture: A monoclonal antibody specific for DPP3 is coated onto a solid phase (e.g., microtiter well).
-
Binding: The plasma sample containing DPP3 is added and incubated, allowing the coated antibody to capture the DPP3.
-
Detection: A second DPP3-specific monoclonal antibody, labeled with a luminescent tag (e.g., acridinium ester), is added.
-
Signal Generation: After washing away unbound reagents, a trigger solution is added to initiate the chemiluminescent reaction, and the light signal is measured in a luminometer. The intensity is proportional to the DPP3 concentration.
-
-
Enzyme Capture Activity (ECA) Assay:
-
Capture: Similar to the LIA, a specific monoclonal antibody captures DPP3 from the sample onto a solid phase.
-
Washing: The plate is washed thoroughly to remove all other plasma components, isolating the captured DPP3.
-
Activity Measurement: A specific fluorogenic substrate for DPP3 is added to the wells.
-
Signal Generation: The enzymatically active, captured DPP3 cleaves the substrate, releasing a fluorophore. The rate of fluorescence increase is measured over time and is directly proportional to the DPP3 activity in the sample.
-
Visualizations
Caption: Logical flowchart for troubleshooting common DPP3 assay issues.
Caption: Experimental workflow for a high-sensitivity DPP3 Sandwich ELISA.
Caption: Simplified role of DPP3 in the Renin-Angiotensin System.
References
- 1. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 10. researchgate.net [researchgate.net]
- 11. DPP3 Activity Assay Kit (PTAK-021) - Creative Biogene [creative-biogene.com]
- 12. youtube.com [youtube.com]
- 13. ethosbiosciences.com [ethosbiosciences.com]
- 14. fn-test.com [fn-test.com]
Technical Support Center: Stability of DPP3 in Frozen Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Dipeptidyl Peptidase 3 (DPP3) in frozen plasma samples for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term studies of DPP3 in plasma?
For long-term preservation of DPP3 in plasma samples, storage at -80°C is strongly recommended. Studies have shown that many protein biomarkers remain stable for years at this temperature.[1][2][3] While some biomarkers have shown stability at -20°C for up to a year, -80°C provides greater assurance of long-term integrity.[4]
Q2: How stable is DPP3 in frozen plasma during long-term storage?
Direct long-term quantitative stability data for DPP3 over several years is not extensively published. However, existing research indicates that DPP3 exhibits good stability under prolonged storage at -80°C.[5] Studies on other plasma proteins and biomarkers have demonstrated stability for up to 20 years at -80°C, suggesting that DPP3 is also likely to be stable for extended periods under these conditions.[1]
Q3: How many freeze-thaw cycles can plasma samples for DPP3 analysis tolerate?
DPP3 in EDTA plasma has been shown to be stable for up to six freeze-thaw cycles. However, as a best practice to maintain sample integrity, it is advisable to minimize the number of freeze-thaw cycles.[6] Aliquoting samples into smaller volumes upon initial processing is recommended to avoid repeated thawing of the entire sample.
Q4: What type of anticoagulant should be used when collecting plasma for DPP3 analysis?
Both EDTA and heparin have been used as anticoagulants for collecting plasma for DPP3 analysis. Ensure the chosen anticoagulant is consistent across all samples in a study to avoid pre-analytical variability.
Q5: What is the acceptable short-term stability of DPP3 in plasma at room temperature or refrigerated conditions?
DPP3 concentration and activity in EDTA plasma have been found to be acceptable for at least 15 days when stored at 22°C (room temperature).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low DPP3 activity or concentration in stored samples. | Sample Degradation: Prolonged storage at temperatures above -80°C or an excessive number of freeze-thaw cycles. | - Ensure all samples have been consistently stored at -80°C. - Review the sample handling history to check the number of freeze-thaw cycles. For future studies, aliquot samples after initial processing. - If improper storage is suspected, the integrity of the samples may be compromised. |
| High variability in DPP3 levels between samples from the same time point. | Inconsistent Sample Handling: Differences in processing times, centrifugation speed, or storage conditions between samples. | - Standardize pre-analytical procedures for all samples. This includes time from collection to centrifugation, centrifugation parameters, and time to freezing. - Ensure all samples are stored under identical conditions. |
| Loss of DPP3 activity after thawing. | Improper Thawing Technique: Slow thawing at room temperature can lead to protein degradation. | - Thaw samples rapidly in a 37°C water bath and immediately place them on ice. - Avoid leaving samples at room temperature for extended periods after thawing. |
| Discrepancy between DPP3 concentration and activity measurements. | Presence of Inhibitors: Endogenous or exogenous substances in the plasma may inhibit DPP3 activity without affecting its concentration as measured by immunoassays. | - Review the sample collection and handling procedures to identify any potential sources of contamination. - Consider performing a spike and recovery experiment to assess for the presence of inhibitors. |
Data on Biomarker Stability
While specific long-term quantitative data for DPP3 is limited, the following tables summarize stability data for other plasma biomarkers, which can provide a general understanding of protein stability in frozen plasma.
Table 1: Long-Term Stability of Various Plasma Biomarkers at -80°C
| Biomarker | Storage Duration | Stability | Reference |
| Aβ40, Aβ42, TTau, NfL | Up to 20 years | Can be reliably measured. | [1] |
| Aβ42, Aβ40, NfL, GFAP | Up to 6 years | Not significantly correlated with storage time. | [7][8] |
| Total tau | Up to 6 years | Negative correlation with storage time. | [7][8] |
| Various proteins | 4-year difference in storage | Minimal effect on the plasma proteome. | [9] |
Table 2: Short-Term and Freeze-Thaw Stability of DPP3
| Condition | Duration | Stability |
| Room Temperature (22°C) | At least 15 days | Acceptable recoveries. |
| Freeze-Thaw Cycles | Up to 6 cycles | No significant alteration in recovery. |
Experimental Protocols
Protocol for Long-Term Stability Assessment of DPP3 in Frozen Plasma
This protocol is a guideline for establishing the long-term stability of DPP3 in your own laboratory.
-
Sample Collection and Processing:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Within 2 hours of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Immediately after centrifugation, pool the plasma from multiple donors to create a homogenous sample stock. This will minimize individual sample variability.
-
Aliquot the pooled plasma into multiple small-volume, screw-cap polypropylene tubes. This is crucial to avoid freeze-thaw cycles of the entire stock.
-
-
Baseline Measurement (Time 0):
-
Thaw a set of aliquots (e.g., n=3-5) and measure the DPP3 concentration and/or activity using a validated assay.
-
The average of these measurements will serve as the baseline (100% stability) value.
-
-
Long-Term Storage:
-
Store the remaining aliquots at -80°C in a monitored freezer.
-
-
Time Point Analysis:
-
At predetermined time intervals (e.g., 6 months, 1 year, 2 years, 5 years, etc.), retrieve a set of aliquots (e.g., n=3-5) from the -80°C storage.
-
Thaw the samples consistently (e.g., rapid thawing in a 37°C water bath followed by immediate placement on ice).
-
Measure the DPP3 concentration and/or activity in the thawed aliquots using the same validated assay and instrument as for the baseline measurement.
-
-
Data Analysis:
-
Calculate the mean DPP3 level at each time point.
-
Express the stability as a percentage of the baseline (Time 0) measurement.
-
Acceptable stability is often defined as being within a certain percentage (e.g., ±20%) of the baseline value.
-
Visualizations
Caption: Workflow for a long-term DPP3 stability study.
Caption: Troubleshooting logic for unexpected DPP3 results.
References
- 1. Effect of Long-Term Storage on the Reliability of Blood Biomarkers for Alzheimer’s Disease and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. online.medunigraz.at [online.medunigraz.at]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects | Semantic Scholar [semanticscholar.org]
- 6. Strong impact on plasma protein profiles by precentrifugation delay but not by repeated freeze-thaw cycles, as analyzed using multiplex proximity extension assays — Olink® [olink.com]
- 7. researchgate.net [researchgate.net]
- 8. Storage time affects the level and diagnostic efficacy of plasma biomarkers for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right fluorogenic substrate for DPP3 activity assays
This technical support center provides guidance on selecting the appropriate fluorogenic substrate for Dipeptidyl Peptidase 3 (DPP3) activity assays and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of a fluorogenic DPP3 activity assay?
A fluorogenic DPP3 activity assay is based on the enzymatic cleavage of a synthetic dipeptide substrate that is conjugated to a fluorophore. In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon cleavage by DPP3, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the DPP3 enzyme activity and can be measured over time using a fluorescence plate reader.
Q2: Which are the most commonly used fluorogenic substrates for DPP3 activity assays?
The two most frequently cited fluorogenic substrates for DPP3 are:
-
Arg-Arg-β-naphthylamide (Arg-Arg-2NA)
-
Z-Arg-Arg-AMC (Carbobenzoxy-Arginyl-Arginyl-7-amino-4-methylcoumarin)
DPP3 exhibits a preference for substrates with Arginine at the P1 and P2 positions.[1]
Q3: What are the optimal excitation and emission wavelengths for these substrates?
The optimal wavelengths depend on the released fluorophore:
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| β-naphthylamine (from Arg-Arg-2NA) | 332 - 340 | 410 - 420 |
| 7-amino-4-methylcoumarin (AMC) (from Z-Arg-Arg-AMC) | 355 - 380 | 440 - 460 |
Q4: What is the optimal pH for a DPP3 activity assay?
DPP3 activity is highly dependent on pH. The optimal pH for human DPP3 activity is in the range of 7.5 to 8.5.[2] It is crucial to maintain a stable pH throughout the experiment using a suitable buffer.
Q5: What is a standard buffer composition for a DPP3 assay?
A commonly used buffer for DPP3 activity assays is 50 mM Tris-HCl containing 100 mM NaCl, with the pH adjusted to 8.0.[3]
Substrate Selection Guide
Choosing the right substrate is critical for the success of your DPP3 activity assay. The selection depends on factors such as the specific DPP3 enzyme being studied (e.g., human, bacterial), the experimental goals (e.g., inhibitor screening, kinetic characterization), and the available instrumentation.
Below is a summary of kinetic parameters for common fluorogenic substrates with DPP3 from different sources. A lower KM value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Enzyme Source | KM (µM) | Vmax (nM/min) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Z-Arg-Arg-AMC | Human (rhDPP3) | 4.89 | 44.84 | Not Reported | Not Reported |
| Z-Arg-Arg-AMC | Leishmania braziliensis (rTF-LbDPP3) | 26.5 | 75.55 | Not Reported | Not Reported |
| Arg-Arg-2NA | Caldithrix abyssi (CaDPP III) | 13.9 ± 1.2 | Not Reported | 0.81 ± 0.04 | 5.8 x 10⁴ |
| Gly-Arg-2NA | Caldithrix abyssi (CaDPP III) | 132.8 ± 11.2 | Not Reported | 7.0 ± 0.3 | 5.3 x 10⁴ |
Data compiled from multiple sources.[1][2]
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., temperature, buffer composition).
Experimental Protocols
General Protocol for a 96-well Plate Fluorogenic DPP3 Activity Assay
This protocol provides a general framework for measuring DPP3 activity. It is recommended to optimize the concentrations of the enzyme and substrate for your specific experimental setup.
Materials:
-
Purified DPP3 enzyme
-
Fluorogenic substrate (e.g., Z-Arg-Arg-AMC or Arg-Arg-2NA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a standard curve using the corresponding free fluorophore (e.g., AMC or β-naphthylamine) in Assay Buffer.
-
-
Enzyme Preparation:
-
Thaw the purified DPP3 enzyme on ice.
-
Dilute the enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined experimentally but a starting point of 5 ng/µl has been suggested in commercial kits.[1]
-
-
Assay Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Include wells with Assay Buffer only as a negative control (no enzyme).
-
Prepare the substrate solution by diluting the stock solution in Assay Buffer to the desired final concentration. The substrate concentration is typically varied when determining kinetic parameters.[2][3]
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values of the wells containing the enzyme.
-
Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀).
-
Convert the fluorescence units to the concentration of the product using the standard curve.
-
Calculate the enzyme activity, typically expressed as moles of product formed per unit of time per amount of enzyme.
-
Visualizations
Caption: Workflow for a fluorogenic DPP3 activity assay.
Caption: Enzymatic reaction of a fluorogenic DPP3 assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal | 1. Inactive enzyme. | - Ensure proper storage of the enzyme (-80°C) and avoid repeated freeze-thaw cycles. - Check the enzyme activity using a positive control. |
| 2. Incorrect substrate concentration. | - Verify the substrate concentration and ensure it is appropriate for the enzyme concentration. | |
| 3. Incorrect buffer pH. | - Prepare fresh buffer and verify the pH is within the optimal range (7.5-8.5). | |
| 4. Incorrect wavelength settings. | - Confirm the excitation and emission wavelengths on the plate reader are correct for the fluorophore being used. | |
| High background fluorescence | 1. Substrate degradation. | - Prepare fresh substrate solution. Some substrates are light-sensitive; protect them from light. |
| 2. Contaminated buffer or reagents. | - Use fresh, high-purity water and reagents to prepare the buffer. | |
| 3. Autofluorescence from the sample or plate. | - Run a blank with all components except the enzyme to determine the background. - Use black microplates to minimize background fluorescence. | |
| Signal decreases over time | 1. Substrate depletion. | - Use a lower enzyme concentration or a higher initial substrate concentration. |
| 2. Enzyme instability. | - Check the stability of the enzyme under the assay conditions (temperature, pH). | |
| 3. Photobleaching. | - Reduce the exposure time or the intensity of the excitation light on the fluorometer. | |
| Inconsistent results between wells | 1. Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting. |
| 2. Temperature variations across the plate. | - Ensure the plate is uniformly heated in the plate reader. | |
| 3. Bubbles in the wells. | - Centrifuge the plate briefly before reading to remove any bubbles. | |
| Assay interference | 1. Presence of chelating agents (e.g., EDTA). | - DPP3 is a zinc-metalloprotease, and its activity can be inhibited by chelating agents. Avoid EDTA in the sample or buffer. |
| 2. Colored or fluorescent compounds in the sample. | - Run appropriate controls to account for the intrinsic color or fluorescence of test compounds. Consider using red-shifted fluorogenic substrates to minimize interference. |
References
- 1. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase 3, a novel protease from Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Cell Culture
Frequently Asked questions (FAQs)
-
Question: My cells are growing slowly. What are the possible causes and solutions?
-
Answer: Slow cell growth can be attributed to several factors. Firstly, ensure your incubator is calibrated correctly for temperature and CO2 levels. Secondly, check the passage number of your cells; high-passage numbers can lead to senescence. It is recommended to keep passage numbers as low as possible.[1] Finally, confirm that you are using the appropriate media and supplements for your specific cell line. Sub-optimal media formulation can significantly impact proliferation.
-
-
Question: I see floating particles in my cell culture flask. Is it contamination?
-
Answer: The presence of floating particles could indicate microbial contamination. Bacterial contamination often presents as small, shimmering particles that move independently of the media's motion, and the media may appear cloudy and change color to yellow due to a drop in pH.[2] Fungal contamination may appear as fuzzy patches or filamentous structures.[2] However, it could also be cellular debris from dead cells. If the particles are irregular in shape and do not increase in number over time, they are likely cell debris.[2] If you suspect contamination, it is best to discard the culture to prevent it from spreading.[1]
-
-
Question: How can I prevent cell line cross-contamination?
-
Answer: Cell line cross-contamination is a significant issue that can invalidate research findings. To prevent it, always work with one cell line at a time in the biological safety cabinet.[3] Use dedicated media and reagents for each cell line and clearly label all flasks and tubes.[3] It is also highly recommended to periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[1]
-
Polymerase Chain Reaction (PCR)
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No PCR Product | Missing reaction component | Check that all components (polymerase, buffer, dNTPs, primers, template) were added. Use a checklist. |
| Inactive polymerase | Use a fresh aliquot of polymerase. | |
| Insufficient template DNA | Increase template amount (e.g., 50-100 ng for genomic DNA). | |
| Incorrect annealing temperature | Optimize the annealing temperature by running a gradient PCR, starting 5°C below the calculated primer Tm.[4] | |
| Weak/Faint Bands | Suboptimal annealing temperature | Perform a temperature gradient PCR to find the optimal annealing temperature. |
| Insufficient number of cycles | Increase the number of PCR cycles to 30-35.[5] | |
| Low primer concentration | Increase primer concentration to 0.2-0.5 µM.[5][6] | |
| Inadequate extension time | Ensure the extension time is sufficient for the length of the target amplicon (typically 1 minute per kb).[5] | |
| Non-Specific Bands | Annealing temperature is too low | Increase the annealing temperature in 2°C increments. |
| High primer concentration | Reduce primer concentration to 0.1-0.2 µM. | |
| Too much template DNA | Reduce the amount of template DNA. | |
| High MgCl2 concentration | Decrease the MgCl2 concentration in 0.5 mM increments. | |
| Smeared Bands | Too much template DNA | Reduce the amount of template DNA.[7] |
| Too many PCR cycles | Reduce the number of cycles to 25-30.[5][7] | |
| Denatured DNA | Ensure the template DNA is of high quality and not degraded. |
Experimental Protocol: Standard PCR
-
Reaction Setup:
-
On ice, prepare a master mix containing nuclease-free water, 10X PCR buffer, dNTPs, forward primer, reverse primer, and Taq DNA polymerase.
-
Aliquot the master mix into individual PCR tubes.
-
Add the DNA template to each tube.
-
Gently mix and centrifuge briefly.
-
-
Thermocycler Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 5°C below the melting temperature (Tm) of the primers for 30-60 seconds.
-
Extension: 72°C for 1 minute per kilobase of the target DNA.
-
Repeat steps 2-4 for 25-35 cycles.[5]
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Western Blotting
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours at room temperature. Use a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Primary antibody concentration too high | Decrease the primary antibody concentration (e.g., from 1:1000 to 1:5000). | |
| Insufficient washing | Increase the number and duration of wash steps (e.g., 3 x 10 minutes with TBST). | |
| Secondary antibody non-specific binding | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Weak or No Signal | Inefficient protein transfer | Confirm transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
| Primary antibody concentration too low | Increase the primary antibody concentration (e.g., from 1:5000 to 1:1000) or incubate overnight at 4°C. | |
| Inactive secondary antibody or substrate | Use fresh secondary antibody and substrate. | |
| Low protein abundance in the sample | Increase the amount of protein loaded onto the gel. | |
| Non-Specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search of the immunogen sequence. |
| Protein degradation | Add protease inhibitors to the lysis buffer. | |
| High antibody concentration | Decrease the primary and secondary antibody concentrations. |
Experimental Protocol: Western Blotting
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer at 95-100°C for 5 minutes.[8]
-
-
Gel Electrophoresis:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD camera-based imager or X-ray film.
-
High-Content Screening (HCS)
Frequently Asked Questions (FAQs)
-
Question: My images are out of focus in some wells. How can I fix this?
-
Answer: Out-of-focus images are a common problem in HCS and can significantly impact data quality.[9] Ensure that the microplate you are using has a flat bottom and is compatible with your imaging system. Check and optimize the autofocus settings on your HCS instrument for your specific plate type and cell line. Poor plate quality can lead to variations in well bottom height, causing focus issues.[9]
-
-
Question: The image analysis software is not segmenting my cells correctly. What can I do?
-
Answer: Inaccurate cell segmentation can lead to erroneous data. Adjust the segmentation parameters in your analysis software, such as object size, intensity thresholds, and background correction.[10] It may be necessary to test different algorithms or pre-processing steps to find the optimal settings for your specific cell type and staining.[10] Using a nuclear stain (like DAPI or Hoechst) can often improve the accuracy of primary object identification.
-
-
Question: I am observing high variability between replicate wells. What are the potential sources of this variability?
-
Answer: High variability can arise from several sources. Inconsistent cell seeding is a common culprit; ensure you have a single-cell suspension and use proper pipetting techniques to distribute cells evenly. Edge effects in the microplate can also contribute to variability; consider avoiding the outer wells or filling them with media only. Finally, ensure consistent incubation times and environmental conditions across the entire plate.
-
Drug Discovery and Development
Frequently Asked Questions (FAQs)
-
Question: How do I develop a robust and reproducible cell-based assay for drug screening?
-
Answer: Developing a reliable assay is crucial for successful drug discovery.[11] Key considerations include selecting a biologically relevant cell line and endpoint, optimizing assay parameters such as cell seeding density and incubation times, and ensuring the assay has a sufficient signal-to-background ratio.[12][13] It's also important to validate the assay for reproducibility and robustness by assessing parameters like the Z'-factor, which should ideally be greater than 0.5 for high-throughput screening.[12]
-
-
Question: What is the purpose of a dose-response curve in drug development?
-
Answer: A dose-response curve is a fundamental tool used to characterize the potency and efficacy of a drug candidate. By testing a range of drug concentrations, you can determine key parameters such as the IC50 (the concentration at which the drug elicits 50% of its maximal inhibitory effect) or EC50 (the concentration for 50% maximal effective response). This information is critical for comparing the potency of different compounds and for selecting lead candidates for further development.
-
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[1][14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Remove the old media from the wells and add 100 µL of media containing the desired concentration of the compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Signaling Pathways & Experimental Workflows
Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.
Caption: PI3K-Akt Signaling Pathway.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. youtube.com [youtube.com]
- 4. neb.com [neb.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Standard PCR Protocol - Creative Biogene [creative-biogene.com]
- 7. youtube.com [youtube.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. bosterbio.com [bosterbio.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: TPPP3 Antibody Performance in Western Blotting
This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results with your TPPP3 antibody in Western blotting experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: No Signal or Weak Signal
Q: I am not seeing any band for TPPP3, or the signal is very weak. What could be the cause?
A: A lack of signal can stem from multiple factors, ranging from sample preparation to antibody concentrations. Consider the following possibilities:
-
Low Protein Expression: TPPP3 expression levels may be low in your chosen cell line or tissue. Ensure you are using a validated positive control. PC-3, HEK-293, and HeLa cell lysates have been reported as positive for TPPP3 expression[1].
-
Insufficient Protein Load: Ensure you are loading an adequate amount of total protein. We recommend starting with 20-40 µg of lysate per lane[2].
-
Inefficient Protein Transfer: Verify that the protein has transferred successfully from the gel to the membrane. You can check this by staining the membrane with Ponceau S after transfer or by checking for the transfer of molecular weight markers. Over-transfer can occur for small proteins like TPPP3 (~19-20 kDa), especially with high voltage or long transfer times[1][2]. Consider using a 0.2 µm pore size membrane for better retention of low molecular weight proteins.
-
Antibody Issues:
-
Concentration: The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal dilution. For some TPPP3 antibodies, a starting dilution of 1:200 to 1:1000 is recommended[1].
-
Activity: Ensure your antibodies have been stored correctly and have not expired. Repeated freeze-thaw cycles can reduce antibody activity.
-
Compatibility: Confirm that your secondary antibody is appropriate for the species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
-
Sub-optimal Incubation: Incubation times for primary or secondary antibodies may be too short[3]. Try extending the primary antibody incubation to overnight at 4°C.
-
Detection Reagent Issues: Your ECL substrate may be expired or inactive. Prepare it fresh and ensure it is handled according to the manufacturer's instructions[4].
Problem 2: High Background
Q: My Western blot has a very high background, making it difficult to see my specific TPPP3 band. How can I reduce the background?
A: High background can obscure your target protein and is often related to non-specific antibody binding. Here are some common causes and solutions:
-
Insufficient Blocking: Blocking is critical to prevent non-specific antibody binding.
-
Ensure you block for at least 1 hour at room temperature.
-
The choice of blocking agent can be important. While non-fat dry milk is common, it may be incompatible with certain antibodies. You can try switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer.
-
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody is a frequent cause of high background[5]. Try reducing the concentration of one or both antibodies.
-
Inadequate Washing: Washing steps are crucial for removing unbound antibodies.
-
Increase the number or duration of your washes. We recommend at least three washes of 5-10 minutes each with TBST after primary and secondary antibody incubations[2].
-
Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.
-
-
Contamination: Contaminated buffers or equipment can lead to a speckled or blotchy background. Always use freshly prepared buffers and clean equipment[4].
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high background. Keep the membrane moist throughout the procedure[5].
Problem 3: Non-Specific Bands Observed
Q: I see my expected TPPP3 band, but there are other, non-specific bands. What can I do?
A: The presence of multiple bands can be due to several factors. It's worth noting that for some TPPP3 antibodies, non-specific bands between 40 and 60 kDa have been occasionally observed[1].
-
Primary Antibody Concentration: A high concentration of the primary antibody can lead to binding to proteins other than the target[4]. Try increasing the antibody dilution.
-
Antibody Specificity: The primary antibody may not be entirely specific under your experimental conditions. Ensure the antibody has been validated for Western blotting. Running a negative control (e.g., using cells with TPPP3 knocked down via siRNA) can confirm the specificity of your target band[1].
-
Protein Degradation: If the extra bands are at a lower molecular weight, your protein sample may be degrading. Always use fresh samples and keep them on ice with protease inhibitors.
-
Secondary Antibody Issues: To check if the secondary antibody is the source of non-specific binding, incubate a blot with only the secondary antibody (no primary). If bands appear, the secondary antibody is binding non-specifically[4].
Problem 4: TPPP3 Band at an Unexpected Molecular Weight
Q: The band I am detecting is not at the expected ~19-20 kDa for TPPP3. Why might this be?
A: While the calculated molecular weight of TPPP3 is ~19 kDa, several factors can cause it to migrate differently on an SDS-PAGE gel[1].
-
Post-Translational Modifications (PTMs): TPPP3 can undergo PTMs, such as lactylation, which can alter its molecular weight and charge, affecting its migration in the gel[6][7].
-
Splice Variants: Multiple transcript variants of TPPP3 exist, which could potentially result in proteins of different sizes[8].
-
Recombinant vs. Endogenous Protein: If you are comparing your results to a recombinant TPPP3, be aware that tags (like a His-tag) will increase the protein's size. For example, a His-tagged recombinant TPPP3 has a molecular mass of ~21.4 kDa[9][10].
-
Experimental Conditions: Gel percentage, running conditions, and the specific molecular weight markers used can all slightly influence the apparent molecular weight.
Quantitative Data Summary
The following table provides recommended starting points for key quantitative parameters in your TPPP3 Western blotting protocol. Optimization is highly recommended for best results.
| Parameter | Recommended Range/Value | Notes |
| Protein Load | 20 - 40 µg total lysate per lane | Adjust based on TPPP3 expression level in your sample type[2]. |
| SDS-PAGE Gel | 12-15% polyacrylamide gel | A higher percentage gel provides better resolution for low molecular weight proteins like TPPP3 (~19-20 kDa)[1]. |
| Primary Antibody Dilution | 1:200 - 1:1000 (start with 1:500) | This is a general starting range. Always refer to the antibody datasheet and optimize for your specific conditions[1]. |
| Primary Antibody Incubation | 1.5 hours at Room Temperature (RT) or Overnight (O/N) at 4°C | Overnight incubation at 4°C is often recommended to increase signal intensity[1]. |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | Refer to the manufacturer's datasheet. A higher dilution can help reduce background. |
| Blocking Time | 1 hour at Room Temperature | Ensure the membrane is fully submerged in blocking buffer[4]. |
| Wash Steps | 3 x 5-10 minutes in TBST | Perform after both primary and secondary antibody incubations. Insufficient washing can lead to high background[2]. |
Detailed Experimental Protocol: Western Blotting for TPPP3
This protocol provides a general framework. Please adapt it based on your specific reagents and equipment.
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Keep samples on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg) and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load your samples and a molecular weight marker onto a 12-15% polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer is often recommended[2].
-
Perform the transfer as per your system's guidelines (e.g., 100V for 60-90 minutes).
-
After transfer, you may briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Wash with TBST to remove the stain.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the TPPP3 primary antibody in blocking buffer to the desired concentration (e.g., 1:500).
-
Incubate the membrane with the primary antibody solution for 1.5 hours at room temperature or overnight at 4°C with gentle agitation[1].
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:10000).
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes. Do not let the membrane dry.
-
Capture the signal using a digital imager or X-ray film.
-
Visualizations
Western Blotting Workflow
Caption: A flowchart illustrating the major steps of the Western blotting experimental workflow.
Troubleshooting Decision Tree for TPPP3 Western Blot
References
- 1. TPPP3 antibody (15057-1-AP) | Proteintech [ptglab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. TPPP3 - tubulin polymerization promoting protein family member 3 Gene | MedChemExpress [medchemexpress.eu]
- 9. mybiosource.com [mybiosource.com]
- 10. TPPP3 Human - Novatein Biosciences [novateinbio.com]
Technical Support Center: TPPP3 siRNA Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing siRNA to study Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3), with a special focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is TPPP3 and what is its primary function?
A1: Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) is a protein that regulates microtubule dynamics and possesses microtubule bundling activity.[1][2] It is involved in various cellular processes and has been implicated in the progression of several diseases, including different types of cancer.[3] The role of TPPP3 can be complex; it may act as an oncogene in some cancers like non-small-cell lung cancer (NSCLC) and colorectal cancer, while potentially functioning as a tumor suppressor in others, such as nasopharyngeal carcinoma.[4][5][6][7]
Q2: What are siRNA off-target effects and why are they a concern?
A2: Off-target effects occur when an siRNA molecule, intended to silence a specific gene (the "on-target"), inadvertently silences other, unintended genes.[8][9] This is a significant concern because it can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the knockdown of the target gene when it is actually caused by the silencing of an off-target gene.[9][10] These effects often arise from partial sequence complementarity between the siRNA and unintended mRNA transcripts, particularly in the "seed region" of the siRNA.[10][11]
Q3: How can I design a TPPP3-specific siRNA to minimize off-target effects from the start?
A3: Designing a high-quality siRNA is the first line of defense against off-target effects. Several principles should be followed:
-
Use Prediction Tools: Employ bioinformatics tools that predict siRNA efficacy and potential off-target binding.[12][13] Some tools can screen siRNA candidates against entire genome databases to identify potential unintended matches.
-
Target Unique Sequences: Select target sequences within the TPPP3 mRNA that have minimal homology to other known genes.
-
Avoid miRNA Seed Sequences: Design siRNAs to avoid sequences that mimic the seed regions of known microRNAs (miRNAs), as this can reduce miRNA-like off-target effects.[10]
Q4: What are the essential controls for any TPPP3 siRNA experiment?
Q5: How do I properly validate the on-target knockdown of TPPP3?
A5: Validation should always be performed at the mRNA level first, followed by the protein level.
TPPP3 Signaling Pathways
TPPP3 has been shown to influence several key signaling pathways involved in cell proliferation, apoptosis, and metastasis. In many cancer types, TPPP3 knockdown has been observed to decrease the phosphorylation of AKT and STAT3.[4][18] In breast cancer, TPPP3 silencing can downregulate the NF-κB/COX2 pathway.[3][18] Furthermore, in NSCLC, TPPP3 may promote metastasis through the STAT3/Twist1 pathway.[19]
References
- 1. TPPP3 | Abcam [abcam.com]
- 2. Stable knockdown of TPPP3 by RNA interference in Lewis lung carcinoma cell inhibits tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease[v1] | Preprints.org [preprints.org]
- 4. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 inhibits cell proliferation and invasion in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin polymerization promoting protein family member 3 (TPPP3) overexpression inhibits cell proliferation and invasion in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin polymerization promoting protein family member 3 (TPPP3) overexpression inhibits cell proliferation and invasion in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noise-amidst-the-silence-off-target-effects-of-sirnas - Ask this paper | Bohrium [bohrium.com]
- 9. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Controls for RNAi Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 18. mdpi.com [mdpi.com]
- 19. karger.com [karger.com]
improving yield and purity of recombinant TPPP3 protein
Welcome to the technical support center for the production of recombinant Tubulin Polymerization Promoting Protein 3 (TPPP3). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the yield and purity of recombinant TPPP3.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression system for recombinant human TPPP3?
A1: Recombinant human TPPP3 is commonly produced in Escherichia coli (E. coli). This system is favored for its rapid growth, high-yield potential, and cost-effectiveness. The protein is often expressed with an N-terminal polyhistidine (His) tag to facilitate purification.[1][2]
Q2: What is the expected molecular weight of His-tagged human TPPP3?
A2: The full-length human TPPP3 protein (176 amino acids) has a predicted molecular weight of approximately 19.9 kDa. With an N-terminal 6xHis-tag and linker, the total molecular weight is around 21.4 kDa.[1][2]
Q3: What are the common challenges in producing recombinant TPPP3?
A3: Researchers may encounter several challenges, including:
-
Low expression levels: The codon usage of the human TPPP3 gene may not be optimal for E. coli, leading to inefficient translation.
-
Inclusion body formation: Overexpression of TPPP3 can lead to the formation of insoluble protein aggregates known as inclusion bodies.
-
Protein aggregation during purification: TPPP3 may be prone to aggregation, especially at high concentrations or in suboptimal buffer conditions.
-
Low purity: Contamination with host cell proteins is a common issue that requires optimization of the purification protocol.
Q4: Which affinity tag is recommended for TPPP3 purification?
A4: An N-terminal 6xHis-tag is a common and effective choice for the purification of recombinant TPPP3.[1][2] This tag allows for efficient capture of the protein using Immobilized Metal Affinity Chromatography (IMAC).
Q5: What are the suggested storage conditions for purified TPPP3?
A5: For short-term storage (2-4 weeks), the purified protein can be kept at 4°C. For long-term storage, it is recommended to store the protein frozen at -20°C or -80°C. To prevent degradation and aggregation during freeze-thaw cycles, a carrier protein (such as 0.1% BSA or HSA) can be added, and the protein solution should be aliquoted.[1][2] A typical storage buffer is 20mM Tris-HCl (pH 8.0), 0.15M NaCl, 1mM DTT, and 10% glycerol.[1][2]
Troubleshooting Guides
Issue 1: Low or No Expression of TPPP3
| Potential Cause | Recommended Solution |
| Codon Bias | Synthesize a TPPP3 gene with codons optimized for E. coli expression. |
| Inefficient Induction | Optimize the IPTG concentration (try a range from 0.1 mM to 1 mM). |
| Optimize the induction temperature and time (e.g., lower temperature like 18-25°C for a longer duration of 16-24 hours, or 37°C for 3-4 hours). | |
| Plasmid Instability | Ensure the correct antibiotic is used at the appropriate concentration in all culture media. |
| Toxicity of TPPP3 to E. coli | Use a lower induction temperature and IPTG concentration to reduce the expression rate. Consider using a different E. coli expression strain, such as one with tighter control of basal expression (e.g., BL21(AI) or Rosetta(DE3)). |
Issue 2: TPPP3 is Expressed in Inclusion Bodies
| Potential Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C and reduce the IPTG concentration to 0.1-0.4 mM. This slows down protein synthesis, allowing more time for proper folding. |
| Suboptimal Culture Conditions | Ensure adequate aeration of the culture by using a flask with a volume at least four times that of the culture and maintaining vigorous shaking. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding. |
| Inherent Protein Properties | If optimizing expression conditions fails, proceed with inclusion body purification followed by a refolding protocol. |
Issue 3: Protein Aggregation During or After Purification
| Potential Cause | Recommended Solution |
| High Protein Concentration | Perform purification steps at 4°C to reduce aggregation. Concentrate the protein in stages, and if aggregation is observed, dilute the sample. |
| Suboptimal Buffer Conditions | Screen different buffer conditions (pH, salt concentration). A common final buffer for TPPP3 is 20mM Tris-HCl (pH 8.0), 0.15M NaCl, 1mM DTT, and 10% glycerol.[1][2] |
| Add stabilizing agents to the buffers, such as 5-10% glycerol, 0.1-0.5 M L-arginine, or non-detergent sulfobetaines (NDSBs). | |
| Disulfide Bond Formation | Maintain a reducing environment by including 1-5 mM DTT or TCEP in all purification buffers. |
| Imidazole in Elution Buffer | Remove imidazole immediately after elution using dialysis or a desalting column. |
Issue 4: Low Purity of Final TPPP3 Sample
| Potential Cause | Recommended Solution |
| Non-specific Binding to IMAC Resin | Increase the imidazole concentration in the lysis and wash buffers (e.g., 20-40 mM) to reduce the binding of host proteins with endogenous histidines. |
| Perform a gradient elution of imidazole (e.g., 50-500 mM) instead of a single step elution to better separate the target protein from contaminants. | |
| Co-purification of Host Proteins | Add a secondary purification step after IMAC, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). SEC is effective at removing aggregates and smaller contaminants. |
| DNA/RNA Contamination | Treat the cell lysate with DNase I and RNase A prior to clarification to reduce viscosity and remove nucleic acids that can interact with the protein. |
| Protease Degradation | Add a protease inhibitor cocktail to the lysis buffer and keep the sample at 4°C throughout the purification process. |
Experimental Protocols
Protocol 1: Expression of His-tagged TPPP3 in E. coli
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a pET-based vector containing the codon-optimized human TPPP3 gene with an N-terminal 6xHis-tag. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Harvesting: Incubate for 16-18 hours at 20°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol 2: Purification of Soluble His-tagged TPPP3
-
Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1x protease inhibitor cocktail).
-
Sonication: Lyse the cells on ice using a sonicator (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
IMAC - Binding: Equilibrate a 5 mL Ni-NTA column with Lysis Buffer. Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
IMAC - Wash: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 30 mM imidazole, 10% glycerol, 1 mM TCEP).
-
IMAC - Elution: Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP). Collect 1 mL fractions.
-
Buffer Exchange: Analyze the elution fractions by SDS-PAGE. Pool the fractions containing pure TPPP3 and perform buffer exchange into the final Storage Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
-
Concentration and Storage: Concentrate the protein to the desired concentration using a centrifugal filter unit. Determine the final concentration using a spectrophotometer. Aliquot and store at -80°C.
Protocol 3: Purification of TPPP3 from Inclusion Bodies
-
Inclusion Body Isolation: Resuspend the cell pellet in Lysis Buffer and sonicate as described above. Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the pellet twice with Lysis Buffer containing 1% Triton X-100, followed by a wash with Lysis Buffer without detergent.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M urea, 5 mM DTT). Stir for 1 hour at room temperature. Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.
-
Refolding by Dialysis: Transfer the solubilized protein to a dialysis bag. Perform stepwise dialysis against Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT) with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, 0 M), with each step lasting at least 4 hours at 4°C.
-
Final Purification: After dialysis, centrifuge the refolded protein solution at 20,000 x g for 30 minutes to remove any precipitated protein. Purify the soluble, refolded protein using IMAC as described in Protocol 2 (using urea-free buffers).
Quantitative Data Summary
The following table provides estimated yields and purity at different stages of TPPP3 purification. Actual results may vary depending on the specific experimental conditions.
| Purification Stage | Total Protein (mg/L culture) | TPPP3 (mg/L culture) | Purity (%) |
| Clarified Lysate | 1000 - 1500 | 50 - 100 | 5 - 10 |
| IMAC Elution | 15 - 30 | 10 - 25 | > 90 |
| Size-Exclusion Chromatography | 10 - 20 | 8 - 18 | > 95 |
Visualizations
Caption: Experimental workflow for recombinant TPPP3 expression and purification.
Caption: Key signaling pathways and interactions involving TPPP3.
References
Technical Support Center: TPPP3 Immunofluorescence Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining in Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in immunofluorescence?
High background staining in immunofluorescence can originate from several sources. The most common causes include non-specific binding of primary or secondary antibodies, insufficient blocking, problems with sample fixation and permeabilization, and endogenous autofluorescence of the tissue or cells.[1][2][3][4] Each of these factors can contribute to a poor signal-to-noise ratio, making it difficult to interpret the results.
Q2: How can I validate my TPPP3 primary antibody for immunofluorescence?
Proper antibody validation is crucial for obtaining specific staining. If possible, confirm the antibody's specificity by Western blot to ensure it recognizes a band at the expected molecular weight for TPPP3 (approximately 19-20 kDa).[5][6] For immunofluorescence, include a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. Additionally, using cells with known TPPP3 knockout or knockdown can serve as an excellent negative control to confirm signal specificity.
Q3: What are the optimal fixation and permeabilization conditions for TPPP3 staining?
Optimal fixation and permeabilization can depend on the cell or tissue type. A common starting point is fixation with 4% paraformaldehyde (PFA) followed by permeabilization with a detergent like 0.1-0.5% Triton X-100 in PBS.[7] However, over-fixation can mask the epitope, while insufficient permeabilization can prevent the antibody from reaching the target protein.[4] It is advisable to test a range of fixation and permeabilization times to find the optimal conditions for your specific sample.
Q4: How do I choose the right blocking solution?
The choice of blocking solution is critical for preventing non-specific antibody binding.[8][9] A common and effective blocking agent is 1-5% Bovine Serum Albumin (BSA) in PBS.[7] Alternatively, normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary) can be used, typically at a concentration of 5-10%.[10] The blocking step should be performed for at least 1 hour at room temperature.
Troubleshooting Guide: High Background Staining
This guide provides a systematic approach to identifying and resolving common issues leading to high background in TPPP3 immunofluorescence staining.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:100, 1:250, 1:500).[1][3][4] |
| Secondary antibody is binding non-specifically. | Run a control without the primary antibody. If background staining persists, the secondary antibody is likely the cause.[3] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. Also, ensure the secondary antibody is diluted appropriately. | |
| Insufficient blocking. | Increase the blocking incubation time to 1-2 hours at room temperature or try a different blocking agent (e.g., switch from BSA to normal serum or vice versa).[1][2] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. Use a gentle wash buffer like PBS or PBS with a low concentration of Tween-20 (0.05%).[1] | |
| Autofluorescence. | Examine an unstained sample under the microscope to check for endogenous fluorescence.[2][4] If present, consider using a commercial autofluorescence quenching reagent or photobleaching the sample before staining. Using fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum) can also help minimize issues with autofluorescence, which is often more prominent in the green spectrum. | |
| Fixation issues. | Old or improperly prepared fixatives can cause autofluorescence.[2] Prepare fresh fixative solutions. If using paraformaldehyde, ensure it is fully dissolved. Avoid glutaraldehyde-based fixatives, as they are known to increase autofluorescence.[4] |
Experimental Protocols
General Immunofluorescence Protocol for TPPP3 Staining
-
Cell Culture and Preparation: Grow cells on sterile glass coverslips until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 60 minutes.
-
Primary Antibody Incubation: Dilute the TPPP3 primary antibody in the blocking solution and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining: (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells two times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Quantitative Data Summary
| Parameter | Recommended Starting Range | Notes |
| Primary Antibody Dilution | 1:100 - 1:1000 | Optimal dilution must be determined experimentally. |
| Secondary Antibody Dilution | 1:200 - 1:2000 | Refer to the manufacturer's datasheet. |
| Blocking Solution | 1-5% BSA or 5-10% Normal Serum | The choice of blocking agent may need optimization. |
| Incubation Time (Primary) | 1 hour at RT or overnight at 4°C | Overnight incubation at 4°C is often recommended for weaker targets. |
| Incubation Time (Secondary) | 1-2 hours at RT | Protect from light to prevent photobleaching. |
Visualizations
Caption: Workflow for troubleshooting high background in immunofluorescence.
Caption: Functional interactions of the TPPP3 protein.
References
- 1. string-db.org [string-db.org]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. TPPP3 tubulin polymerization promoting protein family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: TPPP3 Expression Control in Functional Assays
Welcome to the technical support center for controlling Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) expression levels in functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the modulation of TPPP3.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling TPPP3 expression in T-cells and CAR T-cells?
A1: The three main strategies for modulating TPPP3 expression are:
-
Gene Knockdown: Utilizing RNA interference (RNAi) with small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade TPPP3 mRNA.
-
Gene Knockout: Employing CRISPR-Cas9 technology to permanently disable the TPPP3 gene.
-
Gene Overexpression: Introducing a TPPP3-encoding transgene using lentiviral vectors.
Q2: What is the role of TPPP3 in T-cells?
A2: TPPP3 is involved in microtubule dynamics and has been implicated in various cellular processes. In the context of immune cells, TPPP3 expression has been correlated with the infiltration of CD8+ T-cells, B-cells, and dendritic cells in certain cancers.[1][2] Its modulation can impact T-cell proliferation, apoptosis, and signaling pathways such as STAT3 and Wnt/β-catenin.[2]
Q3: How can I verify the successful modulation of TPPP3 expression?
A3: Verification should be performed at both the mRNA and protein levels.
-
mRNA level: Quantitative real-time PCR (qRT-PCR) is the standard method to quantify TPPP3 mRNA levels.
-
Protein level: Western blotting is commonly used to assess the amount of TPPP3 protein. Flow cytometry can be an alternative if a reliable antibody is available.
Q4: Are there inducible systems available for TPPP3 expression?
A4: Yes, doxycycline-inducible systems (Tet-On) can be delivered via lentiviral vectors.[3] This allows for temporal control of TPPP3 expression, which can be crucial for studying its effects at specific stages of T-cell activation or differentiation.[3]
Troubleshooting Guides
TPPP3 Knockdown (siRNA/shRNA)
| Problem | Possible Cause | Recommendation |
| Low Knockdown Efficiency | Suboptimal siRNA/shRNA concentration. | Titrate the siRNA concentration (typically 5-100 nM) to find the optimal balance between knockdown and toxicity.[4] |
| Inefficient transfection reagent or protocol. | Optimize the transfection protocol for your specific T-cell type (e.g., primary T-cells vs. cell lines). Consider electroporation (Nucleofection) for primary T-cells.[5] | |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before transfection.[4] | |
| Incorrect timing of analysis. | Assess mRNA levels 24-48 hours post-transfection and protein levels 48-72 hours post-transfection, as protein turnover can be slow.[4] | |
| High Cell Toxicity/Death | Transfection reagent toxicity. | Use a lower concentration of the transfection reagent or try a different, less toxic reagent. |
| High siRNA concentration. | Reduce the siRNA concentration. | |
| Off-target effects. | Use a pool of multiple siRNAs targeting different regions of the TPPP3 mRNA and include a non-targeting siRNA control.[4] | |
| Inconsistent Results | Variation in cell density at transfection. | Maintain a consistent cell density (e.g., 70% confluency) for all experiments.[4] |
| Instability of siRNA. | Prepare fresh dilutions of siRNA for each experiment and use an RNase-free work environment.[4] |
TPPP3 Overexpression (Lentivirus)
| Problem | Possible Cause | Recommendation |
| Low Transduction Efficiency | Low viral titer. | Concentrate the lentiviral supernatant. |
| Inappropriate Multiplicity of Infection (MOI). | Perform an MOI titration to determine the optimal virus-to-cell ratio for your target cells. | |
| Presence of serum inhibitors. | Transduce in serum-free or reduced-serum media. | |
| Cell type is difficult to transduce. | Use a transduction enhancer like Polybrene. For sensitive cells, consider spinoculation.[6] | |
| Low or No TPPP3 Expression | Promoter silencing. | Use a promoter that is active in T-cells, such as EF1a or PGK. |
| Issues with the lentiviral construct. | Verify the integrity of the TPPP3 expression cassette by sequencing. | |
| Cell Toxicity | High viral dose. | Reduce the MOI. |
| Toxicity of the TPPP3 protein at high levels. | Consider using an inducible expression system to control the level and timing of TPPP3 expression.[3] |
TPPP3 Knockout (CRISPR-Cas9)
| Problem | Possible Cause | Recommendation |
| Low Knockout Efficiency | Inefficient gRNA. | Design and test multiple gRNAs targeting different exons of the TPPP3 gene. |
| Inefficient delivery of CRISPR components. | For primary T-cells, electroporation of Cas9 ribonucleoproteins (RNPs) is highly effective.[7][8] | |
| Cells are not actively dividing. | Ensure T-cells are activated (e.g., with anti-CD3/CD28 beads) before electroporation, as NHEJ-mediated repair is more active in dividing cells.[9] | |
| High Cell Death | Electroporation-induced toxicity. | Optimize electroporation parameters (voltage, pulse width, number of pulses) for your specific T-cell type and electroporation system.[5] |
| Toxicity from Cas9 protein or gRNA. | Use high-purity Cas9 protein and modified synthetic gRNAs to reduce toxicity.[9] | |
| Off-Target Effects | Poorly designed gRNA. | Use gRNA design tools that predict and minimize off-target effects. |
| High concentration of Cas9/gRNA. | Titrate the amount of RNP complex to the lowest effective concentration. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of TPPP3 in Primary T-Cells
This protocol is adapted for the nucleofection of primary human T-cells.
Materials:
-
Primary human T-cells
-
T-cell activation beads (e.g., Dynabeads™ Human T-Activator CD3/CD28)
-
siRNA targeting TPPP3 (and non-targeting control)
-
Nucleofection kit for primary T-cells (e.g., Amaxa™ P3 Primary Cell 4D-Nucleofector™ X Kit)
-
Complete T-cell culture medium
Procedure:
-
T-cell Activation: Activate T-cells with anti-CD3/CD28 beads for 48-72 hours according to the manufacturer's protocol.[9]
-
Preparation of Cells:
-
Harvest activated T-cells and count them.
-
For each nucleofection sample, you will need 2 x 10^6 cells.
-
Centrifuge the required number of cells at 90 x g for 10 minutes.
-
Resuspend the cell pellet in 100 µL of the appropriate nucleofection solution.
-
-
Nucleofection:
-
Add the TPPP3-targeting siRNA (or non-targeting control) to the cell suspension.
-
Transfer the mixture to a nucleofection cuvette.
-
Place the cuvette in the nucleofector and apply the optimized pulse program for primary T-cells.
-
Immediately add 500 µL of pre-warmed complete culture medium to the cuvette and gently transfer the cells to a culture plate.
-
-
Post-Nucleofection Culture:
-
Incubate the cells at 37°C and 5% CO2.
-
Change the medium after 24 hours to remove any residual transfection reagent.
-
-
Analysis:
-
Harvest cells at 48 hours for qRT-PCR analysis of TPPP3 mRNA levels.
-
Harvest cells at 72 hours for Western blot analysis of TPPP3 protein levels.
-
Protocol 2: Lentiviral Overexpression of TPPP3 in CAR T-Cells
Materials:
-
Lentiviral vector encoding TPPP3 (and a control vector, e.g., expressing GFP)
-
Lentiviral packaging and envelope plasmids
-
HEK293T cells for virus production
-
CAR T-cells
-
Transduction enhancer (e.g., Polybrene)
-
Complete T-cell culture medium
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the TPPP3 lentiviral vector and packaging/envelope plasmids using a suitable transfection reagent.
-
Collect the viral supernatant at 48 and 72 hours post-transfection.
-
(Optional but recommended) Concentrate the viral supernatant.
-
-
CAR T-Cell Transduction:
-
Plate CAR T-cells at a density of 1 x 10^6 cells/mL in complete medium.
-
Add the lentiviral supernatant at the desired MOI.
-
Add Polybrene to a final concentration of 4-8 µg/mL.
-
Incubate for 24 hours.
-
-
Post-Transduction:
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
Expand the cells for an additional 3-5 days.
-
-
Analysis:
-
If the lentiviral vector contains a fluorescent marker, transduction efficiency can be assessed by flow cytometry.
-
Confirm TPPP3 overexpression by qRT-PCR and Western blot.
-
Signaling Pathways and Experimental Workflows
TPPP3 Signaling Pathways
// Signaling Nodes STAT3 [label="STAT3\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Twist1 [label="Twist1", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-kB", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX2", fillcolor="#FBBC05", fontcolor="#202124"]; beta_catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt [label="Wnt Signaling", fillcolor="#FBBC05", fontcolor="#202124"];
// Functional Outcomes Proliferation [label="Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion/\nMetastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections TPPP3_over -> STAT3 [label="Promotes", color="#4285F4"]; STAT3 -> Twist1 [color="#4285F4"]; Twist1 -> Invasion [color="#4285F4"];
TPPP3_over -> NFkB [label="Promotes", color="#4285F4"]; NFkB -> COX2 [color="#4285F4"]; COX2 -> Proliferation [color="#4285F4"];
TPPP3_over -> Wnt [label="Modulates", style=dashed, color="#4285F4"]; Wnt -> beta_catenin [color="#4285F4"];
TPPP3_under -> STAT3 [label="Inhibits", color="#EA4335", style=dashed]; TPPP3_under -> Proliferation [label="Decreases", color="#EA4335"]; TPPP3_under -> Apoptosis [label="Increases", color="#34A853"]; } END_DOT Caption: TPPP3 signaling pathways in various cell types.
Experimental Workflow for TPPP3 Knockdown and Functional Analysis
// Start start [label="Isolate Primary T-cells\nor Culture T-cell Line", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Main Path activate [label="Activate T-cells\n(e.g., anti-CD3/CD28)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transfect [label="Transfect with\nTPPP3 siRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Culture for 48-72h", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Verification Branch verify [label="Verify Knockdown", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; qpcr [label="qRT-PCR\n(mRNA)", fillcolor="#FBBC05", fontcolor="#202124"]; western [label="Western Blot\n(Protein)", fillcolor="#FBBC05", fontcolor="#202124"];
// Functional Assays Branch assays [label="Functional Assays", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; proliferation_assay [label="Proliferation Assay\n(e.g., CFSE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cytotoxicity_assay [label="Cytotoxicity Assay\n(for CAR T-cells)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cytokine_assay [label="Cytokine Release Assay\n(e.g., ELISA, Luminex)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> activate; activate -> transfect; transfect -> culture; culture -> verify; culture -> assays;
verify -> qpcr [label="mRNA"]; verify -> western [label="Protein"];
assays -> proliferation_assay; assays -> cytotoxicity_assay; assays -> cytokine_assay; } END_DOT Caption: Workflow for TPPP3 knockdown and subsequent functional analysis.
This technical support center provides a comprehensive overview and practical guidance for controlling TPPP3 expression in your functional assays. For further details, please refer to the cited literature.
References
- 1. TPPP3 Associated with Prognosis and Immune Infiltrates in Head and Neck Squamous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 5. The two hit hypothesis: an improved method for siRNA-mediated gene silencing in stimulated primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Ribonucleoprotein Transfection for CRISPR/Cas9-Mediated Gene Knockout in Primary T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribonucleoprotein Transfection for CRISPR/Cas9‐Mediated Gene Knockout in Primary T Cells | Semantic Scholar [semanticscholar.org]
- 9. thermofisher.com [thermofisher.com]
challenges in studying TPPP3-microtubule interactions in live cells
Welcome to the technical support center for researchers studying Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) and its interactions with the microtubule network in live cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established function of TPPP3 in relation to microtubules?
A1: TPPP3 is a microtubule-associated protein (MAP) that plays a modulatory role in microtubule organization.[1][2] Functional studies have shown that TPPP3 binds to, stabilizes, and bundles microtubules.[3][4][5] Like its homolog TPPP1, it promotes tubulin polymerization and enhances the acetylation of the microtubule network, which is a marker for microtubule stability.[1]
Q2: What are the primary challenges when studying TPPP3-microtubule dynamics in live cells?
A2: The main challenges stem from the dynamic nature of the microtubule cytoskeleton and the potential for experimental tools to introduce artifacts. Key issues include:
-
Overexpression Artifacts: High levels of exogenous TPPP3 can lead to excessive microtubule bundling or the formation of non-physiological protein aggregates.[6]
-
Fluorescent Tag Interference: The size and properties of fluorescent protein tags (e.g., EGFP, mCherry) can potentially interfere with TPPP3's normal localization, binding affinity, or function.[7][8]
-
Phototoxicity: The light required to excite fluorescent proteins can be toxic to cells, leading to altered cell behavior or death, thereby compromising the experiment's validity.[9][10]
-
Temporal and Spatial Resolution: Capturing the rapid dynamics of microtubule polymerization and the transient binding of TPPP3 requires high-resolution imaging systems and careful optimization of acquisition parameters.
Q3: My fluorescently-tagged TPPP3 is not localizing to microtubules. What are the common causes?
A3: Several factors could cause poor co-localization:
-
Low Expression Levels: The concentration of tagged TPPP3 may be too low to detect a clear signal on the microtubules over the diffuse cytoplasmic pool.
-
Interference from the Tag: The fluorescent tag might be sterically hindering the microtubule-binding domain of TPPP3. Try moving the tag to the opposite terminus (N- vs. C-terminus) or adding a flexible linker sequence between TPPP3 and the tag.
-
Cell Type Specificity: TPPP3 expression and function can be cell-type dependent.[3][4] The cellular environment in your chosen cell line (e.g., presence of other binding partners, post-translational modifications) may influence its localization.
-
Cell Health: Unhealthy cells can exhibit aberrant protein localization. Ensure your cells are in optimal condition during transfection and imaging.
Q4: Can TPPP3 interact with proteins other than tubulin?
A4: Yes. TPPP3 has been shown to interact with other proteins, which can influence its localization and function. For instance, TPPP3 can form homo-dimers and also hetero-dimerize with TPPP1.[1] It has also been identified as an interacting partner of β-catenin, which could influence its localization and function away from the microtubule network.[3] These alternative interactions might explain a diffuse cytoplasmic signal even when microtubule binding is expected.
Troubleshooting Guides
Guide 1: Overexpression Leads to Aggregation or Excessive Bundling
Problem: Upon transfection with a TPPP3 construct, you observe bright, punctate aggregates in the cytoplasm or unnaturally thick microtubule cables, rather than clear decoration of the microtubule lattice.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Protein Level | 1. Reduce the amount of plasmid DNA used for transfection. 2. Use a weaker, inducible promoter (e.g., Tet-On) to control expression levels. 3. Image cells at an earlier time point post-transfection (e.g., 12-18 hours instead of 24-48 hours). | High concentrations of TPPP3 can force non-physiological interactions, leading to aggregation or hyper-stabilization of microtubules.[6] Titrating the expression to near-endogenous levels is crucial. |
| Inadequate Protein Folding | 1. Lower the cell culture temperature to 30-33°C for a few hours before imaging. 2. Include a different, smaller fluorescent tag in your construct design. | Lower temperatures can sometimes assist in the proper folding of overexpressed proteins. Large tags like GFP can sometimes misfold and drive aggregation. |
| Fixation Artifact (if applicable) | If observing this in fixed cells, switch to a microtubule-stabilizing fixation protocol (e.g., cytoskeleton buffer with glutaraldehyde and Triton X-100) instead of a methanol-based one. | Methanol fixation can dehydrate cells and cause protein aggregation artifacts. |
Guide 2: Signal is Too Dim or Photobleaches Rapidly
Problem: The fluorescent signal from your tagged TPPP3 is weak, requiring high laser power, which in turn leads to rapid photobleaching and phototoxicity.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Quantum Yield / Photostability | 1. Switch to a brighter, more photostable fluorescent protein (see Table 1). 2. Consider using tandem-dimer or tandem-trimer versions of fluorescent proteins for brighter constructs. | Different fluorescent proteins have vastly different photophysical properties. Choosing a modern, engineered fluorophore can significantly improve signal-to-noise. |
| Sub-optimal Imaging Conditions | 1. Use the lowest laser power that provides a detectable signal. 2. Increase detector gain/sensitivity instead of laser power. 3. Use a more sensitive detector (e.g., a GaAsP or sCMOS detector). 4. Reduce exposure time and increase frame averaging if necessary. | Minimizing the total light exposure on the sample is the most effective way to reduce photobleaching and phototoxicity.[9][10] |
| Environmental Factors | 1. Use an anti-fade agent in your imaging medium. 2. Ensure the imaging chamber is properly sealed to prevent evaporation and pH changes. | Oxidative stress can accelerate photobleaching. Specialized imaging media can help mitigate these effects. |
Data & Methodologies
Quantitative Data Summary
Table 1: Comparison of Common Fluorescent Proteins for TPPP3 Tagging
This table provides a general comparison. Optimal choice may vary based on the specific microscope setup and cell line.
| Fluorescent Protein | Relative Brightness | Relative Photostability | Quaternary Structure | Pros for TPPP3 Studies | Cons for TPPP3 Studies |
| EGFP | 1.00 | Moderate | Monomer | Widely used, well-characterized.[1] | Can form weak dimers at high concentrations, potentially causing artifacts. |
| mEGFP | 1.15 | Moderate | Strict Monomer | Improved monomeric behavior reduces aggregation risk. | Slightly less photostable than newer FPs. |
| mCherry | 0.35 | High | Monomer | Good for multi-color imaging with blue/green probes. High photostability. | Lower quantum yield requires more excitation light, increasing phototoxicity risk. |
| mNeonGreen | 3.00 | Moderate | Monomer | Extremely bright, allowing for lower laser power. | Can be less stable in some fusion contexts. |
| mScarlet-I | 3.90 | High | Monomer | Very bright red FP with good photostability. | Newer protein, may have less characterization in diverse fusion constructs. |
Experimental Protocols
Protocol 1: Transfection of HeLa Cells with EGFP-TPPP3 for Live-Cell Imaging
-
Cell Plating: 24 hours prior to transfection, plate HeLa cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of transfection.
-
Transfection Reagent Preparation: In Tube A, dilute 1.0-1.5 µg of your EGFP-TPPP3 plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM). In Tube B, dilute 3-4 µL of a lipid-based transfection reagent (e.g., Turbofect, Lipofectamine 3000) into 100 µL of serum-free medium.[1]
-
Complex Formation: Add the diluted DNA from Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow DNA-lipid complexes to form.
-
Transfection: Add the 200 µL complex mixture dropwise to the cells in the imaging dish. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 18-24 hours. Expression levels should be sufficient for imaging while minimizing overexpression artifacts.
-
Medium Exchange: Before imaging, gently replace the transfection medium with pre-warmed live-cell imaging medium (e.g., FluoroBrite DMEM supplemented with serum and L-glutamine) to reduce background fluorescence.
Protocol 2: Live-Cell Confocal Microscopy of EGFP-TPPP3
-
Microscope Setup: Turn on the confocal microscope, laser lines (e.g., 488 nm for EGFP), and environmental chamber. Set the chamber to 37°C and 5% CO₂. Allow the system to equilibrate for at least 30 minutes.
-
Sample Placement: Place the imaging dish onto the microscope stage and bring the cells into focus using a high numerical aperture oil-immersion objective (e.g., 60x or 100x, NA > 1.4).
-
Locate Transfected Cells: Using the eyepieces and low-intensity fluorescence illumination, find a cell expressing a low-to-moderate level of EGFP-TPPP3, where the microtubule network is visible and not dominated by aggregates.
-
Imaging Parameter Optimization:
-
Laser Power: Set the 488 nm laser to the lowest possible power (e.g., 0.5-2.0%) that gives a usable signal.
-
Detector: Set the detector range to capture the EGFP emission (e.g., 500-550 nm). Adjust the detector gain to achieve good signal without saturating the pixels corresponding to microtubules.
-
Pinhole: Set the pinhole to 1 Airy Unit for optimal confocality.
-
Scan Speed & Resolution: Start with a pixel size of ~100 nm (e.g., 512x512 pixels with appropriate zoom) and a fast scan speed to minimize phototoxicity during focusing. For final image acquisition, you may increase the resolution (e.g., 1024x1024) and use line averaging (e.g., 2-4x) to improve the signal-to-noise ratio.
-
-
Time-Lapse Acquisition: For dynamic studies, set up a time-lapse experiment. Acquire images every 5-30 seconds, depending on the process you want to observe. Use the minimum number of Z-slices necessary to cover the cell volume to reduce light exposure.
Visual Guides & Workflows
Caption: General experimental workflow for studying TPPP3-microtubule interactions.
Caption: Troubleshooting flowchart for poor TPPP3-microtubule co-localization.
Caption: Simplified interaction map of TPPP3 in a cellular context.
References
- 1. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease [mdpi.com]
- 5. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. condensates.com [condensates.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Live-cell techniques—Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating DPP3 as a Prognostic Biomarker in Heart Failure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dipeptidyl Peptidase 3 (DPP3) with established cardiac biomarkers, N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponin T (hs-cTnT), for the prognosis of heart failure. The information presented is supported by experimental data to aid in the evaluation of DPP3 as a potential therapeutic target and diagnostic tool.
Executive Summary
Dipeptidyl Peptidase 3 (DPP3) is an intracellular enzyme that, when released into circulation, demonstrates significant prognostic value in patients with heart failure. Elevated levels of circulating DPP3 (cDPP3) are associated with increased disease severity and mortality. DPP3's mechanism of action involves the degradation of angiotensin II, a key peptide in the Renin-Angiotensin-Aldosterone System (RAAS), thereby influencing cardiovascular function. This guide provides a head-to-head comparison of DPP3 with the current gold-standard biomarkers, NT-proBNP and hs-cTnT, summarizing their performance based on available clinical data.
Biomarker Performance Comparison
The following tables summarize the prognostic performance of DPP3, NT-proBNP, and hs-cTnT in patients with heart failure and related cardiovascular conditions. It is important to note that direct head-to-head comparisons in the same patient cohort are limited, and the data presented is synthesized from various studies.
| Biomarker | Condition | Patient Cohort Size | Prognostic Endpoint | Key Findings | Reference |
| DPP3 | Worsening Heart Failure | 2156 | Mortality, Death or HF Hospitalization | Associated with mortality and the combined endpoint in univariable analysis; association not significant after adjustment for confounders. Higher DPP3 was linked to higher renin and aldosterone levels. | [1][2] |
| DPP3 | Acute Coronary Syndromes | 4787 | 30-day and 1-year Mortality | Independent predictor of mortality. Persistently elevated levels were associated with a 13.4-fold increased 30-day mortality risk. | [3][4] |
| NT-proBNP | Acute Heart Failure | 1499 | In-hospital and post-discharge mortality | A strong independent predictor of in-hospital and post-discharge outcomes. | [5] |
| hs-cTnT | Chronic Heart Failure | 876 | All-cause and cardiovascular mortality | An independent predictor of mortality, showing better performance in identifying decedents compared to a sensitive-contemporary cTnI assay. | [6] |
| hs-cTnT vs. NT-proBNP | Elderly inpatients without acute cardiovascular events | 715 | All-cause mortality | hs-cTnT was a better predictor of mortality than NT-proBNP (AUC 0.712 vs. 0.585). | [7] |
Table 1: Prognostic Performance of DPP3, NT-proBNP, and hs-cTnT in Heart Failure and Related Conditions.
| Biomarker | Prognostic Cut-off Value | Sensitivity | Specificity | Area Under the Curve (AUC) | Hazard Ratio (HR) | Reference |
| DPP3 | >40.4 ng/mL | - | - | - | HR for 28-day mortality associated with changes in cDPP3 levels. | [8] |
| NT-proBNP | >4382 ng/L (in-hospital mortality) | - | - | - | - | [5] |
| hs-cTnT | >0.016 ng/mL | 65.9% | 71.2% | 0.743 | 7.22 (for highest vs. lowest tertile) | [7] |
| NT-proBNP | >386.15 pg/mL | 68.9% | 64.5% | 0.700 | 4.13 (for highest vs. lowest tertile) | [7] |
Table 2: Prognostic Accuracy of DPP3, NT-proBNP, and hs-cTnT. (Note: Direct comparative data for DPP3 sensitivity, specificity, and AUC in a head-to-head study with NT-proBNP and hs-cTnT in heart failure is limited).
Signaling Pathway and Experimental Workflow
DPP3 and the Renin-Angiotensin-Aldosterone System (RAAS)
DPP3 plays a crucial role in the RAAS pathway by degrading angiotensin II. In heart failure, the RAAS is often overactivated, leading to vasoconstriction, sodium and water retention, and cardiac remodeling. By cleaving angiotensin II, DPP3 can counteract these detrimental effects. However, in states of severe cellular injury and high DPP3 release, the rapid degradation of angiotensin II may lead to profound hypotension and organ dysfunction.
Experimental Workflow for Biomarker Analysis
The general workflow for validating a prognostic biomarker in a heart failure cohort involves sample collection, biomarker measurement, and statistical analysis to determine its association with clinical outcomes.
Experimental Protocols
DPP3 Luminometric Immunoassay (LIA)
This protocol is based on the methodology described for the quantification of DPP3 in human plasma samples.[9][10][11]
Principle: A sandwich-type immunoassay where DPP3 in the sample is captured by a specific monoclonal antibody coated on a microtiter plate. A second, labeled antibody is then added to form a sandwich complex, and the resulting signal is proportional to the concentration of DPP3.
Materials:
-
Microtiter plates coated with monoclonal anti-DPP3 antibody
-
DPP3 calibrators and controls
-
Assay buffer
-
Biotinylated anti-DPP3 detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
Luminogenic substrate (e.g., luminol-based)
-
Wash buffer
-
Stop solution
-
Microplate reader with luminescence detection
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the DPP3 calibrators to generate a standard curve.
-
Sample Incubation: Pipette 20 µL of calibrators, controls, and patient plasma samples into the wells of the antibody-coated microtiter plate.
-
Assay Buffer Addition: Add 200 µL of assay buffer to each well.
-
Incubation: Incubate the plate for 2 hours at 22°C with shaking (600 rpm).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add the biotinylated anti-DPP3 detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Signal Generation: Add the luminogenic substrate to each well.
-
Measurement: Immediately measure the luminescence signal in a microplate reader.
-
Calculation: Calculate the DPP3 concentration in the samples by interpolating their signals on the standard curve.
NT-proBNP and hs-cTnT Electrochemoluminescence Immunoassay (ECLIA)
Principle: These assays are typically performed on automated clinical chemistry analyzers (e.g., Roche Cobas). The principle is a sandwich immunoassay where the analyte is captured between two specific antibodies, one of which is biotinylated and the other labeled with a ruthenium complex. In the presence of a voltage, the ruthenium complex emits light, and the intensity is proportional to the analyte concentration.
Procedure: The assays are fully automated. Patient samples (serum or plasma) are loaded onto the analyzer, and all incubation, washing, and measurement steps are performed by the instrument according to the manufacturer's instructions.
Conclusion
DPP3 is a promising prognostic biomarker in heart failure, providing information related to the activation of the RAAS and the severity of the disease. While it shows a strong association with adverse outcomes, particularly in acute settings, more direct head-to-head comparative studies with NT-proBNP and hs-cTnT in well-defined heart failure cohorts are needed to fully establish its incremental prognostic value. The development of a standardized and widely available DPP3 assay will be crucial for its integration into clinical practice and for its potential use in guiding therapy, possibly with DPP3-neutralizing agents. Researchers and drug development professionals should consider the distinct pathophysiological information provided by DPP3 in conjunction with established markers of myocardial stretch (NT-proBNP) and injury (hs-cTnT) to achieve a more comprehensive risk stratification of heart failure patients.
References
- 1. Dipeptidyl peptidase 3, a marker of the antagonist pathway of the renin-angiotensin-aldosterone system in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Head-to-head comparison of high-sensitivity troponin T and sensitive-contemporary troponin I regarding heart failure risk stratification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparison of Prognostic Value of the Levels of ProBNP and Troponin T in Patients with Acute Coronary Syndrome (ACS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of the renin–angiotensin system in the pathophysiology of coronary heart disease and heart failure: Diagnostic biomarkers and therapy with drugs and natural products [frontiersin.org]
- 7. Assessing hs-Troponin T and NT-proBNP in Acute Heart Failure and Cardiorenal Syndrome: Diagnostic, Prognostic, and Functional Interrelationships | Acta Marisiensis - Seria Medica [ojs.actamedicamarisiensis.ro]
- 8. Comparison of prognostic values of high-sensitivity cardiac troponin T and N-terminal prohormone brain natriuretic peptide to assess mortality in elderly inpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipeptidyl Peptidase 3 and 4 Substrate Specificities
For researchers, scientists, and drug development professionals, a clear understanding of the substrate specificities of dipeptidyl peptidase 3 (DPP3) and dipeptidyl peptidase 4 (DPP4) is crucial for targeted therapeutic development. This guide provides a detailed comparison of the enzymatic properties of DPP3 and DPP4, supported by experimental data, to elucidate their distinct and overlapping roles in physiological and pathological processes.
Dipeptidyl peptidase 3 (DPP3) and dipeptidyl peptidase 4 (DPP4) are both members of the dipeptidyl peptidase family, but they exhibit significant differences in their structure, mechanism of action, and substrate preferences. While DPP4 is a well-characterized serine peptidase with a primary role in incretin hormone regulation, DPP3 is a zinc-dependent metallopeptidase implicated in various cellular processes, including the Keap1-Nrf2 antioxidant response and the renin-angiotensin system.
Distinguishing Substrate Preferences
The substrate specificity of these enzymes is a key differentiator. DPP4 preferentially cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of its substrates, where Xaa can be any amino acid. This specificity is critical for its role in inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
In contrast, DPP3 is a more promiscuous enzyme, cleaving dipeptides from the N-terminus of a broader range of peptides, typically four to ten amino acids in length. Its preferred substrates include bioactive peptides such as angiotensin II and enkephalins, suggesting its involvement in blood pressure regulation and pain modulation.
Data Presentation: A Head-to-Head Comparison of Kinetic Parameters
To provide a quantitative comparison of their substrate specificities, the following table summarizes the kinetic parameters (Km, kcat, and kcat/Km) of human DPP3 and DPP4 for various substrates, as reported in the literature.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DPP3 | Angiotensin II | ~12 | 5.5 | 4.58 x 10⁵ |
| Angiotensin-(3-7) | ~3 | 17.9 | 5.97 x 10⁶ | |
| Arg₂-ß-naphthylamide | 70 | 70 | 1.00 x 10⁶ | |
| Endomorphin-1 | 0.8 | 0.07 | 8.75 x 10⁴ | |
| DPP4 | GLP-1 (7-36) amide | - | - | - |
| GIP (1-42) | - | - | - | |
| Gly-Pro-p-nitroanilide | ~500 | - | - | |
| Endomorphin-1 | 3.86 | 0.27 | 7.00 x 10⁴ |
Note: The kinetic parameters can vary depending on the experimental conditions. Data presented here is compiled from various sources for comparative purposes.
Signaling Pathways: Distinct Regulatory Roles
The divergent substrate specificities of DPP3 and DPP4 translate into their involvement in distinct signaling pathways.
DPP3 has been shown to modulate the Keap1-Nrf2 antioxidant response pathway, a critical cellular defense mechanism against oxidative stress. Additionally, by degrading angiotensin II, DPP3 plays a role in the renin-angiotensin system, which is central to blood pressure regulation.
DPP4 is a key regulator of the incretin signaling pathway. By inactivating GLP-1 and GIP, DPP4 modulates glucose-dependent insulin secretion, making it a prime target for type 2 diabetes therapies.
Experimental Protocols: Measuring Enzymatic Activity
The determination of DPP3 and DPP4 activity and their substrate specificity relies on robust enzymatic assays.
DPP3 Activity Assay
A common method for measuring DPP3 activity involves a fluorometric assay using a synthetic substrate such as Arg-Arg-β-naphthylamide (Arg₂-βNA) or Arg-Arg-7-amido-4-methylcoumarin (RR-AMC).
Protocol:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the DPP3 enzyme, and the fluorogenic substrate.
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the DPP3 activity.
-
For kinetic studies, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax.
DPP4 Activity Assay
Similarly, DPP4 activity is often measured using a fluorogenic or chromogenic substrate, with Gly-Pro-7-amido-4-methylcoumarin (GP-AMC) or Gly-Pro-p-nitroanilide (GP-pNA) being common choices.
Protocol:
-
Set up a reaction containing DPP4, the substrate (e.g., GP-AMC), and a suitable buffer (e.g., Tris-HCl).
-
Incubate at a specific temperature (e.g., 37°C).
-
Measure the rate of product formation by monitoring the change in fluorescence or absorbance over time.
-
To determine kinetic parameters, perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics.
Conclusion
Dipeptidyl Peptidase 3 (DPP3) Activity in Sepsis: A Comparative Guide for Researchers
An objective analysis of circulating Dipeptidyl Peptidase 3 (cDPP3) as a prognostic biomarker and potential therapeutic target in diverse septic patient populations, supported by experimental data.
Circulating dipeptidyl peptidase 3 (cDPP3) is emerging as a critical biomarker in the management of sepsis, offering valuable prognostic information beyond traditional markers. This guide provides a comprehensive comparison of DPP3 activity across different patient populations with sepsis, details the experimental protocols for its measurement, and illustrates its mechanism of action.
I. DPP3 Activity in Sepsis: A Comparative Analysis
DPP3 is a cytosolic enzyme that is released into the bloodstream upon cell death.[1][2] In the context of sepsis, elevated levels of circulating DPP3 are strongly associated with disease severity and poor outcomes.[3][4] The primary mechanism of DPP3's detrimental effect is the degradation of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS) responsible for maintaining cardiovascular stability.[1][2][4] The resulting depletion of angiotensin II leads to profound cardiovascular depression, hemodynamic instability, and subsequent organ failure.[1][2]
Comparison of cDPP3 Levels in Sepsis Patient Populations
The following tables summarize quantitative data on cDPP3 concentrations from key studies in different septic patient populations.
| Patient Population | Study | N | Median cDPP3 (ng/mL) [IQR] | Key Findings |
| Severe Sepsis | AdrenOSS-1 | 289 | 23.2 [15.2–35.1] | Significantly lower cDPP3 levels compared to septic shock patients. |
| Septic Shock | AdrenOSS-1 | 292 | 29.1 [18.0–48.2] | Higher cDPP3 levels are associated with increased disease severity. |
| All Sepsis (Severe Sepsis + Septic Shock) | AdrenOSS-1 | 581 | 26.5 [16.2–40.4] | cDPP3 levels are a strong predictor of 28-day mortality. |
| Septic Shock (Post-hoc analysis) | AdrenOSS-2 | 298 | 22.8 [14.6; 39.8] | A cutoff of >50 ng/mL was associated with a 28-day mortality rate of 51.0% vs. 20.5% in those with lower levels. |
Data from the AdrenOSS-1 and AdrenOSS-2 studies provide robust evidence for the prognostic value of cDPP3 in sepsis. Higher admission levels of cDPP3 are consistently associated with a greater need for organ support, including vasopressors, mechanical ventilation, and renal replacement therapy, as well as increased mortality.[4][5][6]
Comparison with Other Biomarkers
Studies have suggested that cDPP3 may offer superior prognostic information for short-term outcomes in sepsis compared to established biomarkers like lactate and procalcitonin (PCT).[1][2]
II. Experimental Protocols
Accurate and reproducible measurement of cDPP3 is crucial for its clinical application. The following section details the methodology for a widely used point-of-care immunoassay.
Nexus IB10 sphingotest® DPP3
This rapid point-of-care test provides quantitative determination of DPP3 concentration in human EDTA whole blood and plasma.
-
Principle: The assay combines immunochemistry with microfluidics and centrifugal force. A whole blood sample is applied to a disc, where centrifugation separates plasma. The plasma then rehydrates freeze-dried immunoconjugates, and the mixture flows through a channel where the amount of DPP3 is quantitatively measured via an optical signal.[3]
-
Sample Type: EDTA whole blood or plasma.[3]
-
Time to Result: 22 minutes.[3]
-
Instrumentation: Nexus IB10 Analyzer.[3]
-
Limit of Detection (LoD): 5 ng/mL.[3]
-
Limit of Quantitation (LoQ): 5 ng/mL.[3]
Other laboratory-based methods, such as a sandwich-type luminometric immunoassay (LIA) and an enzyme capture activity assay (ECA), have also been developed for the specific quantification of DPP3 protein and its activity in plasma.
III. Signaling Pathways and Experimental Workflows
To visualize the role of DPP3 in sepsis and the workflow for its measurement, the following diagrams are provided.
IV. Conclusion and Future Directions
Circulating DPP3 is a highly promising biomarker for risk stratification and prognostication in patients with sepsis. Its ability to provide rapid and accurate information on the severity of cardiovascular dysfunction can aid clinicians in making timely and informed treatment decisions. While current data strongly supports its utility in severe sepsis and septic shock, further research is warranted to fully elucidate its role in more specific patient populations, such as pediatric patients and those with sepsis from different sources of infection or with various comorbidities. The potential for DPP3 as a therapeutic target, with the development of neutralizing antibodies, represents an exciting frontier in the personalized management of sepsis.[4]
References
- 1. Monitoring circulating dipeptidyl peptidase 3 (DPP3) predicts improvement of organ failure and survival in sepsis: a prospective observational multinational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New diagnostic tool for the management of patients with sepsis: Dipeptidyl Peptidase 3 (DPP3) - sphingotec.com [sphingotec.com]
- 3. scilit.com [scilit.com]
- 4. Circulating dipeptidyl peptidase 3 and bio-adrenomedullin levels are associated with impaired outcomes in critically ill COVID-19 patients: a prospective international multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shock Index Values and Trends in Pediatric Sepsis [ouci.dntb.gov.ua]
- 6. View of The Role of Procalcitonin in Differentiating Between Gram-Negative and Gram-Positive Sepsis [chronpmr.com]
Unveiling the Prognostic Power of DPP3: A Comparative Guide for Researchers
For Immediate Release
A deep dive into the correlation between Dipeptidyl Peptidase 3 (DPP3) plasma concentration and disease severity reveals its potential as a critical biomarker in managing critically ill patients. This guide offers an objective comparison of DPP3's performance against standard severity scores, supported by experimental data, for researchers, scientists, and drug development professionals.
Elevated plasma concentrations of Dipeptidyl Peptidase 3 (DPP3), a cytosolic enzyme released upon cell death, are increasingly recognized as a key indicator of disease severity and poor outcomes in a variety of critical illnesses, including sepsis and cardiogenic shock.[1][2][3] This guide synthesizes findings from major studies to provide a comprehensive overview of DPP3's prognostic capabilities, methodologies for its measurement, and its role in relevant signaling pathways.
DPP3 Plasma Concentration and Disease Severity: A Quantitative Comparison
Recent large-scale studies, such as the AdrenOSS-1 and FROG-ICU cohorts, have provided robust quantitative data on the correlation between circulating DPP3 (cDPP3) levels and established disease severity scoring systems like the Sequential Organ Failure Assessment (SOFA) and the Acute Physiology and Chronic Health Evaluation II (APACHE II).
| Patient Cohort | Key Findings | DPP3 Concentration (Median [IQR]) | Correlation with Severity Scores | Associated Outcomes | Reference |
| Sepsis & Septic Shock (AdrenOSS-1 Study) | High cDPP3 levels on ICU admission are strongly associated with 28-day mortality and the severity of organ dysfunction. | 26.5 [16.2–40.4] ng/mL | Positively correlated with SOFA and APACHE II scores. | Increased need for vasopressors, renal replacement therapy, and mechanical ventilation. Higher 28-day mortality. | [1][2] |
| Mixed ICU Population (FROG-ICU Cohort) | Admission cDPP3 is an independent predictor of 30-day mortality, particularly in sepsis and cardiac arrest subgroups. | 19 [13–33] ng/mL (Overall); 44 [29–69] ng/mL (Cardiac Arrest) | Independent of SAPS-3 score in predicting mortality. | Increased risk of acute kidney injury (AKI) and 30-day mortality. | [3][4] |
| Cardiogenic Shock | Elevated cDPP3 levels are associated with in-hospital cardiogenic shock and increased short- and long-term mortality in patients with acute coronary syndromes. | - | Associated with higher risk scores (e.g., ORBI). | Increased 30-day and 1-year mortality. | [5] |
The Pathophysiological Role of DPP3 in Critical Illness
Circulating DPP3 is not merely a passive biomarker of cell death; it actively contributes to the pathophysiology of critical illness. Its primary mechanism of action involves the degradation of key cardiovascular mediators, most notably angiotensin II.[4][5] Angiotensin II is a crucial component of the Renin-Angiotensin-Aldosterone System (RAAS), responsible for maintaining blood pressure and cardiovascular homeostasis. By cleaving and inactivating angiotensin II, elevated cDPP3 levels can lead to vasodilation, reduced cardiac contractility, and profound hypotension, thereby exacerbating shock states and contributing to organ failure.[4]
Experimental Protocols
Accurate and reproducible measurement of cDPP3 is crucial for its clinical application. The most widely used method in recent clinical studies is a sandwich-type immunoluminometric assay.
Principle of the Assay:
This assay typically involves two monoclonal antibodies that bind to different epitopes on the DPP3 molecule. One antibody is biotinylated for immobilization on a streptavidin-coated solid phase (e.g., microtiter plate), and the other is labeled with a chemiluminescent marker for detection. The light intensity generated is proportional to the concentration of DPP3 in the sample.
Generalized Protocol for cDPP3 Measurement:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at a specified force and temperature (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Assay Procedure (based on immunoluminometric method):
-
Prepare calibrators and controls.
-
Pipette patient plasma samples, calibrators, and controls into the wells of the streptavidin-coated microtiter plate.
-
Add the biotinylated anti-DPP3 antibody and the chemiluminescent-labeled anti-DPP3 antibody.
-
Incubate the plate to allow the formation of the sandwich complex (DPP3 captured between the two antibodies).
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution to initiate the chemiluminescent reaction.
-
Measure the light emission using a luminometer.
-
-
Data Analysis:
-
Generate a calibration curve using the signals from the calibrators.
-
Determine the cDPP3 concentration of the patient samples by interpolating their signal on the calibration curve.
-
Conclusion and Future Directions
The evidence strongly supports the correlation between elevated cDPP3 plasma concentration and disease severity in critically ill patients. Its ability to provide prognostic information beyond established scoring systems makes it a promising tool for early risk stratification and patient management.[4] Furthermore, the direct involvement of DPP3 in the pathophysiology of shock opens up the exciting possibility of it being not just a biomarker, but also a therapeutic target. Future research will likely focus on the clinical utility of DPP3-guided therapeutic interventions.
References
- 1. Monitoring circulating dipeptidyl peptidase 3 (DPP3) predicts improvement of organ failure and survival in sepsis: a prospective observational multinational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring circulating dipeptidyl peptidase 3 (DPP3) predicts improvement of organ failure and survival in sepsis: a prospective observational multinational study | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. Circulating dipeptidyl peptidase 3 on intensive care unit admission is a predictor of organ dysfunction and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase 3 plasma levels predict cardiogenic shock and mortality in acute coronary syndromes. [boris-portal.unibe.ch]
Procizumab: A Specific Antibody for Validating Dipeptidyl Peptidase 3 (DPP3) Function
A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the function of dipeptidyl peptidase 3 (DPP3) is of growing importance, particularly in critical illnesses like sepsis and cardiogenic shock. Procizumab, a humanized monoclonal antibody, has emerged as a highly specific tool to investigate and validate the role of circulating DPP3. This guide provides a comprehensive comparison of Procizumab with other methods used to study DPP3 function, supported by available experimental data and detailed protocols.
Circulating DPP3 is increasingly recognized as a key player in the degradation of bioactive peptides, such as angiotensin II, which are crucial for maintaining cardiovascular homeostasis.[1][2] Elevated levels of circulating DPP3 have been associated with poor outcomes in septic and cardiogenic shock, making it a compelling therapeutic target and a subject of intense research.[3][4] Procizumab specifically targets and neutralizes the enzymatic activity of circulating DPP3, offering a powerful means to elucidate its pathophysiological roles.[1][2]
Performance Comparison: Procizumab vs. Alternative DPP3 Inhibitors
The validation of DPP3 function often relies on the use of specific inhibitors. While small molecules have been identified, Procizumab offers distinct advantages in terms of specificity and in vivo applicability.
| Inhibitor/Method | Type | Mechanism of Action | Reported Potency (IC50/Ki) | Specificity | Key Advantages | Key Limitations |
| Procizumab | Humanized Monoclonal Antibody | Binds to a conserved, surface-exposed loop near the active site of DPP3, sterically hindering substrate binding and inhibiting enzymatic activity.[5] | Not publicly available in specific numerical values (Kd, IC50, or Ki). Described as a potent inhibitor. | Highly specific for DPP3. Does not interfere with intracellular DPP3.[6] | High specificity, suitable for in vivo studies, long half-life in circulation compared to small molecules.[6] | High cost, limited cell permeability (acts on circulating DPP3). |
| Aprotinin | Polypeptide (Serine Protease Inhibitor) | Competitive inhibitor of various serine proteases. | Ki: 11.7 µM for human DPP3. | Broad-spectrum serine protease inhibitor, not specific to DPP3. | Readily available. | Lack of specificity can lead to off-target effects. |
| Leupeptin | Microbial Aldehyde | Reversible competitive inhibitor of cysteine and serine proteases. | IC50: ~0.06 µM for rat DPP3; much lower potency for human DPP3 (59% inhibition at 100 µM).[4] | Broad-spectrum inhibitor of serine and cysteine proteases.[4] | Potent against some proteases. | Low potency and specificity for human DPP3, potential for off-target effects. |
| Fluostatins | Natural Compounds | Inhibit DPP3 activity. | Fluostatin A IC50: 1.4 µM; Ki: 14.2 µM.[3] | Shows some selectivity for DPP3 over DPP I, II, and IV.[3] | Natural product with some reported selectivity. | Mixed-type inhibition, moderate potency. |
| Enzyme Capture Activity Assay (ECA) | Immuno-enzymatic Assay | Immobilizes DPP3 using a specific antibody, followed by a wash step and measurement of enzymatic activity. | N/A | Highly specific for DPP3 activity. | High specificity, removes interfering substances from plasma. | Measures activity but does not directly inhibit it in a biological system. |
| Soluble Activity Assay (SAA) | Fluorogenic Substrate Assay | Measures the cleavage of a fluorogenic substrate (e.g., Arg-Arg-β-naphthylamide) by DPP3. | N/A | Not specific for DPP3; other aminopeptidases can cleave the substrate. | Simple and rapid. | Lack of specificity. |
Experimental Protocols
In Vitro DPP3 Inhibition Assay using Procizumab
This protocol is designed to determine the inhibitory effect of Procizumab on DPP3 activity in vitro.
Materials:
-
Recombinant human DPP3
-
Procizumab
-
DPP3 substrate (e.g., Arg-Arg-β-naphthylamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of recombinant human DPP3 in assay buffer.
-
Prepare serial dilutions of Procizumab in assay buffer.
-
In the wells of the 96-well plate, add 20 µL of the DPP3 solution.
-
Add 20 µL of the Procizumab dilutions or assay buffer (for control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for antibody-enzyme binding.
-
Prepare the DPP3 substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding 60 µL of the substrate solution to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Calculate the rate of reaction for each Procizumab concentration and determine the IC50 value.
In Vivo Validation of DPP3 Function in a Sepsis Model using Procizumab
This protocol describes the use of Procizumab to validate the role of circulating DPP3 in a rat model of sepsis induced by cecal ligation and puncture (CLP).[5][7]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for CLP procedure
-
Procizumab (1 mg/mL solution)
-
Phosphate-buffered saline (PBS) as control
-
Equipment for monitoring blood pressure and cardiac function (e.g., echocardiography)
-
Blood collection supplies
Procedure:
-
Induce sepsis in rats using the CLP model. This involves anesthetizing the rat, making a midline laparotomy, ligating the cecum, and puncturing it with a needle to induce polymicrobial peritonitis.
-
After a set period post-CLP (e.g., 6 hours) to allow for the development of sepsis, administer a bolus of Procizumab (e.g., 1 mg/kg) or PBS via intravenous injection.[7]
-
Monitor key physiological parameters, including mean arterial pressure, heart rate, and cardiac output (via echocardiography), at baseline and at regular intervals after treatment.
-
Collect blood samples at baseline and at specified time points post-treatment to measure plasma DPP3 activity and levels of relevant biomarkers (e.g., angiotensin II).[5]
-
At the end of the experiment, euthanize the animals and collect tissues for further analysis (e.g., assessment of organ damage).
-
Compare the physiological and biochemical outcomes between the Procizumab-treated and control groups to determine the effect of DPP3 inhibition.
Visualizing the Role of Procizumab in DPP3-Mediated Pathology
The following diagrams illustrate the signaling pathway involving DPP3 and the experimental workflow for its validation using Procizumab.
Caption: DPP3 signaling pathway in sepsis and the inhibitory action of Procizumab.
Caption: Experimental workflow for validating DPP3 function using Procizumab in a sepsis model.
Conclusion
Procizumab stands out as a superior tool for the specific validation of circulating DPP3's function, particularly in complex in vivo models of diseases like sepsis and cardiogenic shock. Its high specificity circumvents the off-target effects associated with many small molecule inhibitors. While quantitative data on its binding affinity and inhibitory potency are not yet widely published, preclinical and ongoing clinical studies strongly support its efficacy and specificity.[1][5][6][7][8][9][10][11][12] The provided experimental protocols offer a framework for researchers to utilize Procizumab to further unravel the critical roles of DPP3 in health and disease.
References
- 1. 4TEEN4 Pharmaceuticals reports first results on Procizumab, a novel therapeutic anti-DPP3 antibody for treatment of acute myocardial depression - BioSpace [biospace.com]
- 2. Quantitative profiling of protease specificity | PLOS Computational Biology [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of circulating dipeptidyl-peptidase 3 restores cardiac function in a sepsis-induced model in rats: A proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting high circulating dipeptidyl peptidase 3 in circulatory failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of circulating dipeptidyl-peptidase 3 restores cardiac function in a sepsis-induced model in rats: A proof of concept study | PLOS One [journals.plos.org]
- 8. [PDF] Inhibition of circulating dipeptidyl-peptidase 3 by procizumab in experimental septic shock reduces catecholamine exposure and myocardial injury | Semantic Scholar [semanticscholar.org]
- 9. Inhibition of circulating dipeptidyl-peptidase 3 by procizumab in experimental septic shock reduces catecholamine exposure and myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of circulating dipeptidyl-peptidase 3 by procizumab in experimental septic shock reduces catecholamine exposure and myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
DPP3 Activity as a Novel Biomarker for Bone Fragility: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Dipeptidyl Peptidase 3 (DPP3) activity as an emerging biomarker for bone fragility in postmenopausal women against the current standard bone turnover markers (BTMs), C-terminal telopeptide of type I collagen (CTX-I) and N-terminal propeptide of type I procollagen (P1NP). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of osteoporosis diagnostics and treatment monitoring.
Executive Summary
Recent research has highlighted the potential of serum DPP3 activity as a novel indicator of bone health. A significant reduction in DPP3 activity has been observed in postmenopausal women with severe osteoporosis compared to healthy controls. Furthermore, DPP3 activity shows a negative correlation with established markers of bone resorption (CTX-I) and formation (P1NP). Mechanistically, DPP3 is implicated in the Keap1-Nrf2 antioxidant pathway, which plays a crucial role in regulating osteoclast activity and protecting against oxidative stress-induced bone loss. While promising, DPP3 is an investigational biomarker, and its diagnostic and prognostic performance has not been directly compared to the well-established BTMs in large-scale studies. This guide offers a detailed overview of the current data, experimental methodologies, and the underlying signaling pathway to facilitate further research and evaluation of DPP3 in the context of bone fragility.
Data Presentation: DPP3 vs. Standard Bone Turnover Markers
The following tables summarize the key quantitative data comparing DPP3 activity with CTX-I and P1NP in postmenopausal women.
Table 1: Comparison of Serum Biomarker Levels in Postmenopausal Women with Severe Osteoporosis and Healthy Controls
| Biomarker | Patients with Severe Osteoporosis (Mean ± SD) | Healthy Controls (Mean ± SD) | p-value | Reference |
| DPP3 Activity (nmol/mg/min) | 0.791 ± 0.232 | 1.195 ± 0.338 | < 0.001 | [1][2] |
| CTX-I (ng/mL) | 0.370 ± 0.180 | Not Reported in Comparative Study | - | [2] |
| P1NP (ng/mL) | 50.51 ± 24.57 | Not Reported in Comparative Study | - | [2] |
Table 2: Correlation of DPP3 Activity with Standard Bone Turnover Markers in Postmenopausal Women with Osteoporosis
| Correlation | Correlation Coefficient (r) | p-value | Reference |
| DPP3 Activity vs. CTX-I | -0.29 | 0.012 | [1][2] |
| DPP3 Activity vs. P1NP | -0.2572 | 0.033 | [1][2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
DPP3-Keap1-Nrf2 Signaling Pathway in Bone Homeostasis
Experimental Workflow for Comparative Biomarker Analysis
Experimental Protocols
Measurement of Serum DPP3 Activity (Fluorogenic Assay)
This protocol is based on the methodology described for measuring DPP3 activity in serum.
a. Principle: The assay measures the enzymatic activity of DPP3 through the cleavage of a specific fluorogenic substrate, Arg-Arg-β-naphthylamide. The release of fluorescent β-naphthylamine is proportional to the DPP3 activity in the sample.
b. Materials:
-
Fluorometer capable of excitation at 340 nm and emission at 410 nm
-
96-well black microtiter plates
-
DPP3 assay buffer (e.g., Tris-HCl based buffer at optimal pH)
-
Fluorogenic substrate: Arg-Arg-β-naphthylamide
-
Serum samples
-
Protein concentration determination kit (e.g., BCA assay)
c. Procedure:
-
Sample Preparation: Thaw serum samples on ice. Determine the total protein concentration of each serum sample.
-
Reaction Setup: In a 96-well black microtiter plate, add a standardized amount of serum protein to each well.
-
Substrate Addition: Add the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation at 340 nm and emission at 410 nm.
-
Calculation: Calculate DPP3 activity, typically expressed as nanomoles of product formed per milligram of protein per minute (nmol/mg/min), by comparing the fluorescence of the samples to a standard curve of β-naphthylamine.
Measurement of Serum CTX-I (ELISA/ECLIA)
This protocol outlines a general procedure for the quantification of serum CTX-I.
a. Principle: CTX-I levels are measured using a sandwich enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence immunoassay (ECLIA). These assays utilize two monoclonal antibodies specific for the β-isomer of the C-terminal telopeptide of type I collagen.
b. Materials:
-
ELISA or ECLIA plate reader
-
CTX-I immunoassay kit (containing capture antibodies, detection antibodies, substrate, and standards)
-
Serum samples (fasting, morning collection is recommended)
-
Wash buffer
c. Procedure (General Steps):
-
Sample and Standard Preparation: Prepare a series of standards and dilute serum samples according to the kit instructions.
-
Coating: Add standards and samples to the wells of the microplate pre-coated with a capture antibody.
-
Incubation: Incubate the plate to allow CTX-I to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody: Add a biotinylated detection antibody and incubate.
-
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) and incubate.
-
Washing: Wash the plate again.
-
Substrate Reaction: Add the substrate solution and incubate to allow for color or signal development.
-
Measurement: Measure the absorbance or luminescence using the appropriate plate reader.
-
Calculation: Determine the CTX-I concentration in the samples by interpolating from the standard curve.
Measurement of Serum P1NP (ECLIA)
This protocol provides a general outline for the measurement of total P1NP in serum.
a. Principle: The assay is a sandwich immunoassay, typically an ECLIA, for the in vitro quantitative determination of total P1NP. It uses a biotinylated monoclonal antibody and a monoclonal antibody labeled with a ruthenium complex that react to form a sandwich complex.
b. Materials:
-
ECLIA analyzer (e.g., Roche Cobas)
-
P1NP immunoassay kit (containing reagents, standards, and controls)
-
Serum samples (fasting is not strictly required)
c. Procedure (Automated Analyzer):
-
Sample Loading: Place serum samples, calibrators, and controls onto the automated analyzer.
-
Incubation: The analyzer automatically performs the following steps:
-
Incubation of the sample with the biotinylated monoclonal P1NP-specific antibody and a monoclonal P1NP-specific antibody labeled with a ruthenium complex.
-
Addition of streptavidin-coated magnetic microparticles. The complex binds to the solid phase via interaction of biotin and streptavidin.
-
-
Measurement: The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode. Unbound substances are removed. Application of a voltage to the electrode then induces chemiluminescent emission which is measured by a photomultiplier.
-
Calculation: Results are determined via a calibration curve that is instrument-specifically generated by 2-point calibration and a master curve provided via the reagent barcode.
Conclusion
DPP3 activity presents a promising and mechanistically distinct biomarker for bone fragility in postmenopausal women. Its link to oxidative stress provides a different perspective on bone health compared to the traditional BTMs that reflect the rates of bone formation and resorption. The data currently available demonstrates a clear association between lower DPP3 activity and severe osteoporosis. However, further research is imperative to establish its clinical utility. Head-to-head studies comparing the diagnostic and prognostic performance of DPP3 with CTX-I and P1NP, including sensitivity, specificity, and fracture risk prediction, are needed to fully elucidate its potential role in the management of postmenopausal osteoporosis. This guide serves as a foundational resource for researchers aiming to contribute to this exciting area of investigation.
References
A Comparative Guide to ERK Inhibitors: Performance and Validation in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. This guide provides an objective comparison of the performance of several prominent ERK inhibitors, supported by experimental data, to aid researchers in selecting the optimal compounds for their studies.
Comparative Efficacy of ERK Inhibitors
The in vitro efficacy of ERK inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) for both ERK1/2 kinase activity and cell viability in various cancer cell lines. The following table summarizes the IC50 values for four well-characterized ERK inhibitors—Ulixertinib, Ravoxertinib, SCH772984, and VX-11e—in different cancer cell lines.
| Cell Line | Inhibitor | ERK IC50 (nM) | Viability IC50 (nM) |
| SH-SY5Y | SCH772984 | 75 | 24 |
| Ulixertinib | 86 | 180 | |
| Ravoxertinib | 97 | 467 | |
| HCT-116 | Ulixertinib | 32 | 36 |
| VX-11e | 39 | 12 | |
| H1299 | PD0325901 (MEKi) | - | 8-22 |
| U937 | SCH772984 | - | 1700 |
| Ulixertinib | - | 4500 | |
| VX-11e | - | 5700 |
Data Interpretation: The data, sourced from a comparative study, indicates that the potency of ERK inhibitors can be cell-type specific.[1] For instance, in SH-SY5Y cells, SCH772984 shows a lower IC50 for both ERK inhibition and cell viability compared to ulixertinib and ravoxertinib.[1] In HCT-116 cells, VX-11e is a more potent inhibitor of cell viability than ulixertinib, despite having a slightly higher ERK IC50.[1] It is also noteworthy that U937 cells demonstrate significantly lower sensitivity to all tested ERK inhibitors.[1]
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.
Western Blot Analysis of ERK Phosphorylation
This protocol details the steps to measure the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates, a direct measure of ERK inhibitor efficacy.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with ERK inhibitors at various concentrations for the specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
To measure total ERK, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Quantify band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK inhibition.
Cell Viability Assay (CCK-8 Assay)
This colorimetric assay is used to determine the effect of ERK inhibitors on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
2. Drug Treatment:
-
Prepare serial dilutions of the ERK inhibitors.
-
Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
4. Addition of CCK-8 Reagent:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
5. Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Calculate the cell viability as a percentage of the control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for comparing ERK inhibitors.
Caption: The ERK Signaling Pathway Cascade.
Caption: Experimental Workflow for Comparing ERK Inhibitors.
References
Validating TPPP3 as a Therapeutic Target in Non-Small-Cell Lung Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) as a therapeutic target in non-small-cell lung carcinoma (NSCLC) against established and emerging treatment modalities. Experimental data is presented to objectively evaluate its potential, alongside detailed protocols for key validation assays.
Executive Summary
Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) is emerging as a promising therapeutic target in non-small-cell lung carcinoma (NSCLC). Preclinical evidence robustly demonstrates that TPPP3 is significantly upregulated in NSCLC tissues and cell lines, with elevated expression correlating with adverse clinicopathological features, including larger tumor size, lymph node metastasis, advanced clinical stage, and diminished overall survival.[1][2][3][4] Functional studies reveal that suppression of TPPP3 through RNA interference markedly inhibits cancer cell proliferation, triggers apoptosis, and instigates cell cycle arrest.[3][5] In vivo models have corroborated these findings, showing that TPPP3 knockdown significantly curtails tumor growth.[3][6] The oncogenic activity of TPPP3 in NSCLC is primarily mediated through the STAT3/Twist1 and Akt/STAT3 signaling pathways.[1][7] While direct comparative clinical trials are yet to be conducted, preclinical data suggests that targeting TPPP3 could offer a viable therapeutic strategy, particularly for patient populations who are ineligible for or have developed resistance to current targeted therapies.
Performance Comparison: TPPP3 Inhibition vs. Standard-of-Care and Alternative Therapies
To contextualize the therapeutic potential of targeting TPPP3, this section compares preclinical efficacy data of TPPP3 knockdown with standard-of-care treatments for NSCLC, including targeted therapy (Osimertinib) and chemotherapy (Cisplatin). It is important to note that the following data is collated from separate studies and direct head-to-head comparisons may vary under different experimental conditions.
Table 1: In Vitro Efficacy - Inhibition of Cell Viability (IC50)
| Target/Drug | NSCLC Cell Line(s) | IC50 | Reference(s) |
| TPPP3 (siRNA) | A549, H1229 | Not explicitly defined in terms of IC50, but significant reduction in viability observed. | [3][5] |
| Osimertinib | PC9 (EGFR ex19del), H1975 (L858R/T790M) | 8-17 nM, 5-11 nM | [8] |
| Cisplatin | A549 | ~5 µM | [9] |
| Cisplatin | H526 (SCLC) | Resistance induced with pretreatment | [10] |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models
| Treatment | NSCLC Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| shTPPP3 | H1299 xenograft | Lentiviral transduction | Significant reduction in tumor volume and weight | [3] |
| Osimertinib | PC9, H1975 xenografts | 5 mg/kg/day, gavage | Dose-dependent, significant tumor shrinkage | [8][11] |
| ATNM-400 | NCI-H1975 xenograft | 40 µCi/kg (2 doses) | 75% | [12] |
| Osimertinib | NCI-H1975 xenograft | 2 cycles | 40% | [12] |
| Cisplatin | A549 xenograft | 1 mg/kg | 54% | [9] |
Signaling Pathways and Experimental Workflows
TPPP3-Mediated Oncogenic Signaling in NSCLC
TPPP3 exerts its pro-tumorigenic effects in NSCLC primarily through the activation of the STAT3 signaling pathway, which subsequently upregulates Twist1, a key transcription factor in epithelial-mesenchymal transition (EMT) and metastasis. TPPP3 also influences the Akt pathway, further promoting cell survival and proliferation.
Experimental Workflow for Validating TPPP3 as a Therapeutic Target
The validation of TPPP3 as a therapeutic target involves a multi-step process, from initial knockdown in cell lines to in vivo tumor growth assessment.
Detailed Experimental Protocols
Lentiviral-mediated shRNA Knockdown of TPPP3 in NSCLC Cells
This protocol describes the stable knockdown of TPPP3 in NSCLC cell lines (e.g., A549, H1299) using a lentiviral vector expressing a short hairpin RNA (shRNA) targeting TPPP3.
Materials:
-
HEK293T cells
-
NSCLC cell lines (A549, H1299)
-
Lentiviral shRNA vector targeting TPPP3 (and a non-targeting scramble control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and RPMI-1640 media
-
Fetal Bovine Serum (FBS)
-
Polybrene
-
Puromycin
-
6-well plates and 10 cm dishes
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect HEK293T cells with the TPPP3-shRNA (or scramble) vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: Change the medium 12-18 hours post-transfection.
-
Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral supernatant can be stored at -80°C.
-
-
Transduction of NSCLC Cells:
-
Day 1: Seed NSCLC cells in 6-well plates to be 50-60% confluent on the day of transduction.
-
Day 2: Remove the culture medium and add fresh medium containing Polybrene (final concentration 8 µg/mL). Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.
-
Day 3: Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Stable Cell Lines:
-
Day 4 onwards: Begin selection by adding Puromycin to the culture medium at a pre-determined optimal concentration for each cell line.
-
Continue selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the puromycin-resistant cells to establish a stable TPPP3-knockdown cell line.
-
-
Confirmation of Knockdown:
-
Confirm the reduction of TPPP3 expression at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Western Blot Analysis for TPPP3 Expression
This protocol details the detection and quantification of TPPP3 protein levels in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-TPPP3
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TPPP3 antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the TPPP3 signal to the β-actin loading control.
Cell Viability/Proliferation (CCK-8) Assay
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
TPPP3-knockdown and control NSCLC cells
-
Cell Counting Kit-8 (CCK-8) solution
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24, 48, 72, and 96 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against time to generate cell growth curves.
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive capabilities of cancer cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS
-
Crystal violet stain
Procedure:
-
For the invasion assay, coat the top of the Transwell insert membrane with diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend TPPP3-knockdown and control cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the stained cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the effect of TPPP3 knockdown on tumor growth in an immunodeficient mouse model.
Materials:
-
4-6 week old female BALB/c nude mice
-
TPPP3-knockdown and control NSCLC cells (e.g., H1299)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 5 x 10^6 TPPP3-knockdown or control cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor volume every 3-4 days using calipers (Volume = (length × width^2) / 2).
-
After a predetermined period (e.g., 4-6 weeks), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Immunohistochemistry (IHC) for TPPP3 and Ki67
This protocol outlines the detection of TPPP3 and the proliferation marker Ki67 in paraffin-embedded NSCLC tissue sections.
Materials:
-
Paraffin-embedded NSCLC tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Blocking serum
-
Primary antibodies: anti-TPPP3, anti-Ki67
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen substrate
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Peroxidase Blocking: Incubate sections in hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-TPPP3 or anti-Ki67) overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex. Visualize the signal using DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Microscopic Analysis: Examine the stained sections under a microscope to assess the expression and localization of TPPP3 and Ki67.
Conclusion
The presented data strongly support the validation of TPPP3 as a bona fide therapeutic target in NSCLC. Its overexpression is a clear indicator of poor prognosis, and its targeted knockdown effectively curtails malignant phenotypes in preclinical models. While the preclinical efficacy of TPPP3 inhibition appears promising, further investigation is warranted, including the development of small molecule inhibitors and direct comparative studies against current standard-of-care therapies. The detailed protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of targeting TPPP3 in NSCLC and to develop novel anti-cancer strategies.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TPPP3, a Good Prognostic Indicator, Suppresses Cell Proliferation and Migration in OSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TPPP3 Promotes Cell Proliferation, Invasion and Tumor Metastasis via STAT3/ Twist1 Pathway in Non-Small-Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Actinium Pharmaceuticals : ATNM-400, a first-in-class Actinium-225 antibody radioconjugate, has superior anti-tumor activity compared to approved drugs (Osimertinib, Dato-DXd, and Amivantamab) in EGFR-mutant lung cancer preclinical models – AACR-NCI-EORTC International Conference on Molecular Targets | MarketScreener [marketscreener.com]
comparing the functions of TPPP1 and TPPP3 in microtubule organization
For Researchers, Scientists, and Drug Development Professionals
The Tubulin Polymerization Promoting Protein (TPPP) family, particularly TPPP1 and TPPP3, plays a crucial role in the dynamic organization of the microtubule cytoskeleton. While sharing structural homology and a common function in promoting microtubule stability, these two proteins exhibit distinct regulatory mechanisms and are implicated in different pathological processes. This guide provides an objective comparison of TPPP1 and TPPP3, supported by experimental data, to aid researchers in understanding their nuanced roles and to inform drug development strategies targeting the microtubule network.
Functional Comparison of TPPP1 and TPPP3
TPPP1 and TPPP3 are both microtubule-associated proteins (MAPs) that directly influence microtubule dynamics. Their primary functions include promoting the polymerization of tubulin into microtubules and bundling existing microtubules, thereby enhancing the stability of the microtubule network.[1][2] A key structural difference is the presence of a flexible N-terminal extension in TPPP1, which is absent in TPPP3.[1] This structural divergence contributes to their differential involvement in various cellular processes and diseases.
While both proteins enhance microtubule acetylation to a similar degree, their potency in promoting tubulin polymerization differs.[1] Experimental evidence suggests that a significantly higher concentration of TPPP3 is required to achieve a comparable level of tubulin polymerization to that of TPPP1, indicating that TPPP1 is a more potent promoter of microtubule assembly.[1][3]
Their roles in disease are notably distinct. TPPP1 is well-documented for its involvement in synucleinopathies, such as Parkinson's disease, where it promotes the aggregation of alpha-synuclein.[4] In contrast, TPPP3 does not share this property and has even been shown to counteract the TPPP1-induced aggregation of alpha-synuclein.[1] In the context of cancer, TPPP1 often functions as a tumor suppressor by inhibiting cell proliferation, whereas TPPP3's role is more complex, frequently being associated with promoting cell proliferation and migration in several cancers.[1][5]
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the biochemical and cellular functions of TPPP1 and TPPP3.
| Parameter | TPPP1 | TPPP3 | Reference |
| Tubulin Binding Affinity (Kd) | 0.32 ± 0.03 µM | 1.0 ± 0.1 µM | [1] |
| Tubulin Polymerization Potency | High | Moderate (requires ~3-fold higher concentration for similar effect as TPPP1) | [1][3] |
| Microtubule Acetylation | Induces acetylation | Induces acetylation to a similar extent as TPPP1 | [1] |
Table 1: Comparison of Biochemical Activities of TPPP1 and TPPP3.
| Cellular Process | TPPP1 | TPPP3 | Reference |
| Cell Proliferation | Generally inhibitory | Often promotes proliferation | [1][5] |
| α-Synuclein Aggregation | Promotes | Does not promote; can be inhibitory | [1][4] |
Table 2: Comparison of Cellular Functions of TPPP1 and TPPP3.
Signaling Pathways
The regulation of TPPP1 and TPPP3 and their effects on microtubule organization are governed by distinct signaling pathways.
TPPP1 Signaling
TPPP1's activity is modulated by phosphorylation through Rho-associated coiled-coil kinase (ROCK) and Cyclin-dependent kinase 1 (Cdk1).[6][7] Phosphorylation by ROCK inhibits the interaction of TPPP1 with Histone deacetylase 6 (HDAC6), a major tubulin deacetylase.[5] This inhibition leads to increased microtubule acetylation and stability. Cdk1-mediated phosphorylation, on the other hand, directly inhibits the microtubule polymerizing activity of TPPP1.[6]
TPPP1 Signaling Pathway
TPPP3 Signaling
TPPP3 has been shown to interact with β-catenin and is implicated in the Wnt/β-catenin signaling pathway, which can influence cytoskeletal dynamics.[1] Additionally, in some cancers, TPPP3 expression is linked to the STAT3/Twist1 signaling axis, which is involved in cell migration and epithelial-mesenchymal transition, processes that rely on microtubule reorganization.[8] The precise molecular cascade linking these pathways to TPPP3's direct effect on microtubules is an area of ongoing investigation.
TPPP3 Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of TPPP1 and TPPP3 are provided below.
In Vitro Tubulin Polymerization Assay (Turbidimetry)
This assay measures the rate and extent of microtubule polymerization by monitoring the change in turbidity of a tubulin solution over time.
Workflow:
Tubulin Polymerization Assay Workflow
Methodology:
-
Reagents:
-
Purified tubulin (>99% pure)
-
Recombinant TPPP1 or TPPP3
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (1 mM final concentration)
-
-
Procedure:
-
On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in polymerization buffer.
-
Add the desired concentration of TPPP1 or TPPP3 to the reaction mixture. A control reaction without any TPPP should also be prepared.
-
Add GTP to initiate polymerization.
-
Immediately transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitor the increase in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Plot absorbance versus time to obtain the polymerization curve. The initial lag phase, the maximum rate of polymerization (Vmax), and the plateau phase can be determined from this curve.
-
Microtubule Co-sedimentation Assay
This assay is used to determine the binding of TPPP1 and TPPP3 to microtubules.
Workflow:
Microtubule Co-sedimentation Assay Workflow
Methodology:
-
Reagents:
-
Purified tubulin
-
Recombinant TPPP1 or TPPP3
-
Polymerization buffer with GTP and a stabilizing agent (e.g., taxol)
-
Cushion buffer (e.g., polymerization buffer with 60% glycerol)
-
Wash buffer (e.g., polymerization buffer)
-
-
Procedure:
-
Polymerize tubulin into microtubules in the presence of GTP and taxol at 37°C.
-
Incubate the pre-formed microtubules with varying concentrations of TPPP1 or TPPP3 at 37°C for 30 minutes.
-
Layer the reaction mixture onto a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) at 37°C for 30 minutes to pellet the microtubules and any associated proteins.
-
Carefully collect the supernatant. Wash the pellet with wash buffer.
-
Resuspend the pellet in a sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies against TPPP1 or TPPP3. The amount of TPPP protein in the pellet fraction corresponds to the amount bound to microtubules.
-
Immunofluorescence Microscopy
This technique is used to visualize the localization and effect of TPPP1 and TPPP3 on the microtubule network within cells.
Workflow:
Immunofluorescence Workflow
Methodology:
-
Reagents:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-TPPP1, mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
Mounting medium with DAPI
-
-
Procedure:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.
-
Visualize the microtubule network and the localization of TPPP1/TPPP3 using a fluorescence or confocal microscope.
-
Conclusion
TPPP1 and TPPP3, while both contributing to microtubule stability, exhibit significant differences in their potency, regulatory pathways, and pathological associations. TPPP1 is a more potent inducer of tubulin polymerization and is directly implicated in the pathology of neurodegenerative diseases. TPPP3, although less potent in microtubule assembly, plays distinct roles in development and cancer, often through different signaling cascades. A thorough understanding of these differences is paramount for the development of targeted therapies aimed at modulating the microtubule cytoskeleton in various disease contexts. Further research is warranted to fully elucidate the intricate molecular mechanisms that govern the specific functions of these two important microtubule-associated proteins.
References
- 1. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization promoting protein 1 (TPPP1): A DNA-damage induced microtubule regulatory gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin Polymerization Promoting Protein 1 (Tppp1) Phosphorylation by Rho-associated Coiled-coil Kinase (Rock) and Cyclin-dependent Kinase 1 (Cdk1) Inhibits Microtubule Dynamics to Increase Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin polymerization promoting protein 1 (Tppp1) phosphorylation by Rho-associated coiled-coil kinase (rock) and cyclin-dependent kinase 1 (Cdk1) inhibits microtubule dynamics to increase cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
Differential Expression of TPPP3 in Various Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential expression of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) across various cancer types. It aims to be an objective resource, presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in research and drug development efforts.
TPPP3 Expression Across Different Cancers: A Summary
TPPP3, a microtubule-associated protein, has been implicated in the progression of several cancers. However, its expression and role appear to be context-dependent, with studies reporting both up- and downregulation in different tumor types. This section summarizes the quantitative data on TPPP3 expression in non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and liver cancer.
| Cancer Type | Regulation | Fold Change (Tumor vs. Normal) | p-value | Sample Size | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Not explicitly stated, but significantly higher in tumor tissues. | < 0.01 | 76 pairs of NSCLC and adjacent normal tissues | [1] |
| Breast Cancer | Upregulated | Significantly elevated in invasive ductal breast carcinoma. | < 0.001 (Oncomine database analysis) | 54 clinical breast cancer tissues | [2][3] |
| Colorectal Cancer (CRC) | Upregulated | Markedly higher in tumor tissues. | < 0.01 | 96 pairs of CRC and adjacent non-tumorous tissues | [4] |
| Liver Cancer (Hepatocellular Carcinoma) | Upregulated | ~80-fold increase in TPPP3 mRNA in HepG2 cells under fluidic shear stress. | Not Stated | Cell line study | [5] |
| Nasopharyngeal Carcinoma (NPC) | Downregulated | Significantly lower in NPC tissues compared to normal nasopharyngeal tissues. | Not Stated | Analysis of GEO datasets GSE12452, GSE53819, GSE61218 | [2] |
Note: The differential expression of TPPP3 can be complex and may vary depending on the specific cancer subtype and the experimental methods used. For instance, while some studies report TPPP3 upregulation in NSCLC, analysis of The Cancer Genome Atlas (TCGA) data has shown decreased expression in lung adenocarcinoma (LUAD).[6] This highlights the need for further research to clarify the precise role of TPPP3 in different cancer contexts.
Key Signaling Pathways Involving TPPP3
TPPP3 has been shown to modulate key signaling pathways involved in cancer progression, including the STAT3/Twist1 and NF-κB/COX2 pathways.
TPPP3-STAT3/Twist1 Signaling Pathway in NSCLC
In non-small cell lung cancer, TPPP3 is suggested to promote tumor progression through the activation of the STAT3/Twist1 signaling pathway.[1] TPPP3-mediated activation of STAT3 is thought to be a critical event. Activated STAT3 can then translocate to the nucleus and induce the expression of target genes, including Twist1, a key transcription factor involved in epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.
Caption: TPPP3-mediated activation of the STAT3/Twist1 pathway in NSCLC.
TPPP3-NF-κB/COX2 Signaling Pathway in Breast Cancer
In breast cancer, TPPP3 has been implicated in the activation of the NF-κB/COX2 signaling pathway.[3] TPPP3 may promote the nuclear translocation of the NF-κB p65 subunit. In the nucleus, p65 can induce the transcription of target genes, including cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and has been linked to cancer progression.
Caption: TPPP3 influencing the NF-κB/COX2 signaling pathway in breast cancer.
Experimental Protocols
This section provides an overview of the key experimental protocols used to assess TPPP3 expression in cancer.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the messenger RNA (mRNA) expression levels of TPPP3.
Caption: A simplified workflow for qRT-PCR analysis of TPPP3 expression.
Primers:
-
TPPP3 Forward Primer: 5′-GGCAAGAGATGAATGGCAAGA-3′[2]
-
TPPP3 Reverse Primer: 5′-CATAGTTGATGACCCGAGCAGA-3′[2]
-
Housekeeping Gene (e.g., GAPDH) Forward Primer: 5′-TGACTTCAACAGCGACACCCA-3′[2]
-
Housekeeping Gene (e.g., GAPDH) Reverse Primer: 5′-CACCCTGTTGCTGTAGCCAAA-3′[2]
Protocol Outline:
-
RNA Extraction: Isolate total RNA from cancer tissues or cell lines using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and the specified primers for TPPP3 and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of TPPP3 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Western Blotting
Western blotting is employed to detect and quantify the TPPP3 protein.
Protocol Outline:
-
Cell Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TPPP3 (e.g., rabbit polyclonal, dilution 1:500-1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG, dilution 1:10000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of TPPP3 protein in tissue sections.
Protocol Outline:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections and rehydrate through a series of graded ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against TPPP3 (e.g., rabbit polyclonal, dilution 1:50-1:200) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Scoring: Evaluate the staining intensity and the percentage of positive cells to generate an IHC score.
Conclusion
The differential expression of TPPP3 in various cancers suggests its potential as a biomarker and a therapeutic target. However, its role is complex and appears to be cancer-type specific. Upregulation of TPPP3 is frequently associated with a poor prognosis in cancers like NSCLC, breast, and colorectal cancer, where it promotes cell proliferation and invasion through pathways such as STAT3/Twist1 and NF-κB/COX2. Conversely, in some cancers like nasopharyngeal carcinoma, TPPP3 is downregulated, suggesting a potential tumor-suppressive role.
This guide provides a foundational understanding of TPPP3's differential expression and its mechanistic involvement in cancer. Further research is warranted to fully elucidate its multifaceted roles and to validate its potential for clinical applications in diagnostics and targeted therapies. The provided experimental protocols offer a starting point for researchers to investigate TPPP3 in their specific cancer models of interest.
References
- 1. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin polymerization promoting protein family member 3 (TPPP3) overexpression inhibits cell proliferation and invasion in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silence of TPPP3 suppresses cell proliferation, invasion and migration via inactivating NF-κB/COX2 signal pathway in breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 inhibits cell proliferation and invasion in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TPPP3 Associated with Prognosis and Immune Infiltrates in Head and Neck Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
TPPP3 vs. TPPP1 Interaction with Alpha-Synuclein: A Comparative Guide for Neurodegeneration Research
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between proteins implicated in neurodegenerative diseases is paramount. This guide provides a detailed comparison of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) and Tubulin Polymerization Promoting Protein 1 (TPPP1) in their association with alpha-synuclein, a key protein in the pathology of Parkinson's disease and other synucleinopathies.
While both TPPP1 and TPPP3 are members of the same protein family and are involved in microtubule organization, their interactions with alpha-synuclein and subsequent roles in neurodegeneration are strikingly different. TPPP1 has been identified as a factor that promotes the aggregation of alpha-synuclein, a pathological hallmark of Parkinson's disease. In contrast, emerging evidence suggests that TPPP3 does not share this pro-aggregating function and may, in fact, play a protective role by interfering with the TPPP1-alpha-synuclein pathological complex. This guide will delve into the experimental data supporting these distinct roles, providing detailed methodologies and quantitative comparisons to inform future research and therapeutic strategies.
Data Presentation: Quantitative Comparison of TPPP1 and TPPP3
The following tables summarize the key quantitative differences in the interactions of TPPP1 and TPPP3 with alpha-synuclein and their effects on its aggregation.
| Parameter | TPPP1 | TPPP3 | Reference |
| Binding Affinity to Alpha-Synuclein (in vitro) | Binds with high affinity | Virtually no binding | [1] |
| Effect on Alpha-Synuclein Aggregation | Promotes aggregation | Does not promote aggregation; may inhibit TPPP1-induced aggregation | [1] |
| Colocalization with Alpha-Synuclein in Pathological Inclusions | Co-localizes and co-enriches with alpha-synuclein in Lewy bodies | Not typically found in Lewy bodies | [2] |
| Parameter | TPPP1 | TPPP3 | Reference |
| Microtubule Bundling Activity | Promotes microtubule bundling | Promotes microtubule bundling | [3] |
| Tubulin Polymerization Promotion | Promotes tubulin polymerization | Promotes tubulin polymerization | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the TPPP1/3-alpha-synuclein interaction are provided below.
Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interaction
This protocol is adapted for determining the interaction between TPPP1/TPPP3 and alpha-synuclein in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against TPPP1 or TPPP3 for immunoprecipitation
-
Antibody against alpha-synuclein for western blotting
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and western blotting apparatus
-
Appropriate primary and secondary antibodies for detection
Procedure:
-
Culture and transfect mammalian cells (e.g., HEK293T or SH-SY5Y) to express tagged versions of the proteins of interest (e.g., FLAG-TPPP1/3 and HA-alpha-synuclein).
-
Lyse the cells on ice using lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-TPPP1 or anti-TPPP3) overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with a neutralization buffer (e.g., Tris-HCl, pH 8.5).
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against alpha-synuclein to detect co-immunoprecipitation.
Förster Resonance Energy Transfer (FRET) Microscopy for In-Vivo Interaction
FRET microscopy can be used to visualize and quantify the proximity of TPPP1/3 and alpha-synuclein in living cells.
Materials:
-
Mammalian expression vectors for fluorescently tagged proteins (e.g., TPPP1-CFP and alpha-synuclein-YFP; TPPP3-CFP and alpha-synuclein-YFP)
-
Cell culture reagents and glass-bottom dishes
-
Confocal microscope equipped with lasers for exciting the donor (CFP) and acceptor (YFP) fluorophores and detectors for their respective emissions.
-
Image analysis software capable of FRET calculations (e.g., acceptor photobleaching or sensitized emission).
Procedure:
-
Co-transfect mammalian cells with plasmids encoding the donor- and acceptor-tagged proteins.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Image the cells using a confocal microscope.
-
Acceptor Photobleaching Method:
-
Acquire a pre-bleach image of both donor and acceptor fluorescence.
-
Select a region of interest (ROI) and photobleach the acceptor fluorophore (YFP) using a high-intensity laser line.
-
Acquire a post-bleach image of the donor fluorescence.
-
An increase in donor fluorescence intensity in the bleached region indicates FRET.
-
-
Sensitized Emission Method:
-
Acquire images of the donor, acceptor, and a FRET channel (donor excitation, acceptor emission).
-
Correct for spectral bleed-through from the donor and direct excitation of the acceptor.
-
Calculate the corrected FRET efficiency.
-
-
Quantify the FRET efficiency as a measure of the interaction between the two proteins.[4][5]
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This assay is used to monitor the kinetics of alpha-synuclein fibril formation in the presence or absence of TPPP1 or TPPP3.[6][7]
Materials:
-
Recombinant human alpha-synuclein monomer
-
Recombinant TPPP1 and TPPP3
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Shaking incubator set to 37°C
Procedure:
-
Prepare solutions of alpha-synuclein monomer (e.g., 50-100 µM) in aggregation buffer.
-
Add TPPP1 or TPPP3 to the alpha-synuclein solution at desired molar ratios (e.g., 1:1, 1:0.5). Include a control with alpha-synuclein alone.
-
Add ThT to each well to a final concentration of 10-25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity against time to generate aggregation curves. An increase in fluorescence indicates the formation of amyloid-like fibrils.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows described in this guide.
Caption: Proposed signaling pathways of TPPP1 and TPPP3 in relation to alpha-synuclein aggregation and neurodegeneration.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.
References
- 1. Modulatory Role of TPPP3 in Microtubule Organization and Its Impact on Alpha-Synuclein Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Co-Transmission of Alpha-Synuclein and TPPP/p25 Inhibits Their Proteolytic Degradation in Human Cell Models [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 7. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
validating the role of TPPP3 in promoting axon regeneration in vivo
A deep dive into the in vivo role of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) reveals its significant potential in promoting axon regeneration, positioning it as a compelling candidate for therapeutic strategies in nerve injury. This guide provides an objective comparison of TPPP3's performance with other established pro-regenerative molecules, supported by experimental data from in vivo studies.
For researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of TPPP3's function, its underlying signaling pathways, and a detailed look at the experimental protocols used to validate its efficacy.
TPPP3 Outperforms Control in Promoting Axon Regeneration and Neuronal Survival
Recent studies have demonstrated that overexpression of TPPP3 significantly enhances neurite outgrowth and promotes axon regeneration in a rodent optic nerve crush (ONC) model, a well-established in vivo model for studying central nervous system (CNS) axon regeneration.[1][2][3] Furthermore, TPPP3 overexpression has been shown to improve the survival of retinal ganglion cells (RGCs) following injury.[1][2][3]
While direct head-to-head quantitative comparisons in the same study are limited, a comparative analysis of data from studies using similar ONC models highlights TPPP3's promising position alongside other known pro-regenerative factors.
Table 1: Comparison of Axon Regeneration Promoting Factors in the Optic Nerve Crush Model
| Treatment | Key Quantitative Finding | Animal Model | Timepoint | Source |
| TPPP3 Overexpression | ~20% increase in RGC neurite outgrowth in vitro. Significantly improved RGC survival in vivo. | Mouse | 2 weeks post-ONC | [1] |
| Control (AAV2-control) | Baseline RGC survival and minimal axon regeneration. | Mouse | 2 weeks post-ONC | [1] |
| Oncomodulin (Ocm) + cAMP + PTEN deletion (gene therapy) | 500-800 axons at the end of the optic nerve, with many crossing the optic chiasm. | Mouse | Up to 8 weeks post-ONC | [4] |
| PTEN and SOCS3 Co-deletion | >10-fold increase in regenerating axons at 2mm distal to the lesion site compared to single gene deletion. | Mouse | 4 weeks post-ONC | [5][6] |
| Ciliary Neurotrophic Factor (CNTF) gene transfer | Significant increase in the number of regenerating axons up to 4mm from the lesion site. | Mouse | 8 weeks post-ONC | [7] |
Note: The data presented is a synthesis from multiple studies and should be interpreted with caution due to potential variations in experimental protocols.
Unraveling the Mechanism: The TPPP3 Signaling Pathway
The pro-regenerative effects of TPPP3 are believed to be mediated through its influence on microtubule dynamics and its interaction with key signaling pathways. Bulk RNA sequencing has revealed that TPPP3 overexpression upregulates genes associated with axon regeneration, such as Bone Morphogenetic Protein 4 (BMP4), and modulates neuroinflammatory pathways.[2][3]
The interaction with the BMP signaling pathway is particularly noteworthy, as BMPs are known to activate pro-regenerative transcription programs in neurons.[3] TPPP3 may also play a role in microtubule stabilization, which is crucial for the structural integrity of growing axons.
Below is a diagram illustrating the proposed signaling pathway for TPPP3 in promoting axon regeneration.
Caption: Proposed TPPP3 signaling pathway in axon regeneration.
Experimental Validation: The Optic Nerve Crush Model
The in vivo efficacy of TPPP3 and other pro-regenerative molecules is predominantly evaluated using the optic nerve crush (ONC) model in rodents. This model provides a reproducible method to study traumatic optic neuropathy and assess the potential of therapeutic interventions to promote axon regeneration and neuronal survival.
The following diagram outlines the typical experimental workflow for validating a pro-regenerative factor using the ONC model.
Caption: Experimental workflow for the optic nerve crush model.
Detailed Experimental Protocols
1. Intravitreal Injection of AAV2:
-
Adult mice are anesthetized.
-
A small puncture is made in the sclera near the cornea using a 30-gauge needle.
-
A Hamilton syringe with a 33-gauge blunt needle is inserted through the puncture into the vitreous humor.
-
1-2 µL of AAV2 vector (e.g., AAV2-TPPP3-OE or AAV2-control) is slowly injected.[8]
2. Optic Nerve Crush (ONC) Surgery:
-
Two weeks after AAV injection, mice are re-anesthetized.
-
An incision is made in the conjunctiva to expose the optic nerve.
-
The optic nerve is carefully crushed for 3-5 seconds using fine forceps, approximately 1-2 mm behind the optic globe, taking care to avoid the ophthalmic artery.[8]
3. Anterograde Tracing of Regenerating Axons:
-
Two days before the experimental endpoint (typically 2 weeks post-ONC), regenerating axons are labeled.
-
1-2 µL of Cholera Toxin Subunit B (CTB) conjugated to a fluorescent marker (e.g., CTB-555) is injected intravitreally.[8]
4. Tissue Collection and Processing:
-
Mice are euthanized, and the eyes and optic nerves are collected.
-
For RGC survival analysis, retinas are dissected, flat-mounted, and immunostained for RGC-specific markers (e.g., RBPMS).
-
For axon regeneration analysis, optic nerves are dissected, and longitudinal sections are prepared.[9]
5. Quantification of Axon Regeneration and RGC Survival:
-
RGC Survival: The number of surviving RGCs is counted in the flat-mounted retinas using fluorescence microscopy.[1]
-
Axon Regeneration: The number of CTB-labeled axons is counted at various distances (e.g., 0.5 mm, 1 mm, 2 mm) from the crush site in the longitudinal sections of the optic nerve.[8][9]
Conclusion
The validation of TPPP3's role in promoting axon regeneration in vivo marks a significant step forward in the search for effective therapies for nerve injury. Its ability to enhance both axon outgrowth and neuronal survival, coupled with its influence on key regenerative signaling pathways, makes it a highly attractive target for further investigation and drug development. While more direct comparative studies are needed to definitively rank its efficacy against other pro-regenerative factors, the existing evidence strongly supports its potential to be a key component of future combination therapies for CNS repair.
References
- 1. glaucoma.org [glaucoma.org]
- 2. researchgate.net [researchgate.net]
- 3. Tppp3 Gene Boosts Optic Nerve Healing in Mammals, Study Finds | Conexiant [conexiant.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Sustained axon regeneration induced by co-deletion of PTEN and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonis.us [axonis.us]
- 7. schafferlab.berkeley.edu [schafferlab.berkeley.edu]
- 8. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [bio-protocol.org]
- 9. Tppp3 is a novel molecule for retinal ganglion cell identification and optic nerve regeneration | springermedizin.de [springermedizin.de]
comparing TPPP3 signaling pathways in different cancer cell lines
A Comparative Guide to TPPP3 Signaling in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Tubulin Polymerization Promoting Protein 3 (TPPP3), a member of the TPPP family, plays a crucial and remarkably divergent role in the progression of various human cancers. Initially recognized for its function in microtubule dynamics, TPPP3 is now understood to be a significant modulator of key oncogenic signaling pathways. However, its mechanism of action is highly context-dependent, varying significantly across different cancer types. This guide provides a comparative analysis of TPPP3 signaling pathways in several major cancer cell lines, supported by experimental data and detailed methodologies to aid in research and therapeutic development.
Comparative Analysis of TPPP3 Signaling Pathways
The function of TPPP3 can be broadly categorized as either oncogenic or tumor-suppressive, depending on the cellular environment. In many cancers, such as non-small-cell lung, colorectal, and breast cancer, elevated TPPP3 expression is linked to enhanced proliferation, invasion, and metastasis. Conversely, in cancers like nasopharyngeal carcinoma, TPPP3 appears to act as a tumor suppressor.
Non-Small-Cell Lung Carcinoma (NSCLC) and Colorectal Cancer (CRC)
In both NSCLC and CRC, TPPP3 functions as a potent oncogene by activating the STAT3/Twist1 signaling axis.[1]
-
Signaling Pathway: TPPP3 promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705.[1][2] Activated p-STAT3 then translocates to the nucleus and transcriptionally upregulates Twist1, a key transcription factor for epithelial-mesenchymal transition (EMT).[2] This cascade also involves the phosphorylation of Akt, further contributing to cell survival and proliferation.[3] Downstream of Twist1, an increase in the expression of c-Myc, CyclinD1, and matrix metalloproteinases (MMPs) is observed, while the epithelial marker E-cadherin is suppressed.[1] In CRC specifically, TPPP3 knockdown leads to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein Bax.[4]
-
Cellular Outcomes: The activation of this pathway results in enhanced cell proliferation, migration, invasion, and tumor metastasis.[1][2] High TPPP3 expression in patient tissues correlates with more advanced tumor stages and poorer overall survival.[1][3]
Breast Cancer
In breast cancer cell lines such as MCF-7 and T47D, TPPP3 drives malignancy through the NF-κB/COX2 pathway.[4]
-
Signaling Pathway: TPPP3 silencing has been shown to significantly downregulate the expression of NF-κB p65 and Cyclooxygenase-2 (COX-2).[4] This indicates that TPPP3 may facilitate the nuclear translocation of p65, a key step in NF-κB activation, which in turn promotes the expression of its target gene, COX-2.
-
Cellular Outcomes: This pathway activation leads to increased cell proliferation, invasion, and migration. The silencing of TPPP3 also reduces the expression of MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during metastasis.[4]
Glioblastoma (GBM)
In glioblastoma, TPPP3 expression increases with tumor grade and promotes an EMT-like phenotype by modulating the Snail pathway.[2][4][5][6]
-
Signaling Pathway: TPPP3 positively regulates the expression of Snail1, another master regulator of EMT.[5][6] Overexpression of TPPP3 leads to decreased levels of the epithelial marker E-cadherin and increased levels of mesenchymal markers like N-cadherin and Vimentin.[2][4]
-
Cellular Outcomes: This signaling results in enhanced migration, invasion, and proliferation of glioblastoma cells, contributing to the aggressive nature of this cancer.[5][6]
Nasopharyngeal Carcinoma (NPC)
In stark contrast to the cancers above, TPPP3 expression is significantly lower in NPC tissues compared to normal tissues, and its presence is associated with a better prognosis.[2][7]
-
Signaling Pathway: The precise upstream regulators and downstream effectors of TPPP3 in NPC are less defined. However, functional studies show that TPPP3 overexpression leads to the diminished expression of MMP-2 and MMP-9.[7] Gene set enrichment analysis suggests TPPP3 may be involved in regulating the B cell receptor signaling pathway, cell cycle, and DNA replication.
-
Cellular Outcomes: Overexpression of TPPP3 in NPC cell lines (e.g., 5-8F, HONE1) inhibits cell proliferation and invasion, suggesting a tumor-suppressive role.[7]
Quantitative Data Summary
The following table summarizes the observed effects of TPPP3 modulation across different cancer cell lines.
| Cancer Type | Cell Line(s) | TPPP3 Modulation | Key Pathway | Downstream Molecular Changes | Cellular Phenotype |
| NSCLC | A549, H1299, 95-C, SPC-A1 | Overexpression / Knockdown | STAT3/Twist1, Akt | ↑ p-STAT3, p-Akt, Twist1, c-Myc, CyclinD1, MMPs↓ E-cadherin | ↑ Proliferation, Invasion, Metastasis[1][3] |
| Colorectal Cancer | LOVO, SW620 | Knockdown | STAT3 | ↓ p-STAT3, BCL-2, VEGF↑ Bax | ↓ Proliferation, Migration, Invasion, Angiogenesis[4] |
| Breast Cancer | MCF-7, T47D | Silencing | NF-κB/COX2 | ↓ NF-κB p65, COX-2, MMP-2, MMP-9 | ↓ Proliferation, Invasion, Migration[4] |
| Glioblastoma | U87, U373, KNS42 | Overexpression / Knockdown | Snail1 | ↑ Snail1, N-cadherin, Vimentin↓ E-cadherin | ↑ Proliferation, Invasion, Migration[5][6][8] |
| Nasopharyngeal Carcinoma | 5-8F, HONE1 | Overexpression | Unknown | ↓ MMP-2, MMP-9 | ↓ Proliferation, Invasion[7] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for key experiments used to elucidate TPPP3 signaling pathways.
Experimental Workflow Overview
A typical workflow for investigating TPPP3 signaling involves modulating its expression in cancer cell lines and then assessing the functional and molecular consequences.
Western Blot for Protein Expression and Phosphorylation
This protocol is used to detect and quantify TPPP3 and key phosphorylated signaling proteins like p-STAT3.[9][10][11][12][13]
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer at 95°C for 5 minutes. Separate 20-40 µg of protein on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-TPPP3, anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH).
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to determine if TPPP3 physically interacts with other proteins (e.g., components of the STAT3 signaling complex).[14][15][16][17][18]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the "bait" primary antibody (e.g., anti-TPPP3) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins ("prey") by Western Blot using an antibody against the suspected interacting protein.
Luciferase Reporter Assay for Promoter Activity
This assay can quantify how TPPP3 affects the transcriptional activity of downstream targets like Twist1.[19]
-
Plasmid Construction: Clone the promoter region of the target gene (e.g., Twist1) upstream of a luciferase reporter gene in a suitable vector.
-
Co-transfection: Co-transfect cancer cells with:
-
The promoter-luciferase reporter plasmid.
-
A plasmid to modulate TPPP3 expression (e.g., TPPP3 overexpression or shRNA vector).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Incubation: Culture the cells for 24-48 hours to allow for plasmid expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase assay system to sequentially measure the activity of both the experimental (Firefly) and control (Renilla) luciferases in a luminometer.
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity. Compare the normalized activity in TPPP3-modulated cells to that in control cells to determine the effect on promoter activity.
Transwell Cell Migration and Invasion Assay
This assay measures the effect of TPPP3 on the migratory and invasive potential of cancer cells.[20][21][22][23][24]
-
Cell Preparation: Culture cells with modulated TPPP3 expression and serum-starve them for several hours.
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
For invasion assays , coat the top of the insert membrane with a layer of Matrigel (or a similar basement membrane matrix). For migration assays , no coating is needed.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the bottom well.
-
-
Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-48 hours, allowing cells to migrate/invade through the membrane toward the chemoattractant.
-
Analysis:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the bottom of the membrane with crystal violet.
-
Count the stained cells in several microscopic fields to quantify migration/invasion.
-
References
- 1. karger.com [karger.com]
- 2. Diverse Roles of Tubulin Polymerization Promoting Protein 3 (TPPP3) in Human Health and Disease[v1] | Preprints.org [preprints.org]
- 3. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TPPP3 promote epithelial-mesenchymal transition via Snail1 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TPPP3 Associated with Prognosis and Immune Infiltrates in Head and Neck Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Corning Transwell Cell Migration Assay Ultimate Guide [corning.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
A Comparative Guide to Mouse Models for Validating the Role of TPPP3 in Tumor Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mouse models for validating the role of Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) in tumor progression. While xenograft models currently represent the primary in vivo system for studying TPPP3's function in cancer, this document also explores the potential applications and comparative advantages of genetically engineered mouse models, such as knockout and transgenic systems. Experimental data from published studies are presented, along with detailed methodologies for key experiments, to assist researchers in selecting the most appropriate models for their specific research questions.
TPPP3: An Emerging Player in Oncology
Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) is gaining recognition as a significant factor in the initiation and progression of several human cancers. Studies have implicated TPPP3 in critical cellular processes such as cell proliferation, invasion, and metastasis[1]. Its dysregulation has been observed in various malignancies, including non-small-cell lung cancer (NSCLC), colorectal cancer, and breast cancer, often correlating with poorer patient outcomes[1][2]. TPPP3 is understood to exert its influence through modulation of key signaling pathways, notably the PI3K/AKT and STAT3 pathways, which are central to tumor growth and survival[1][2].
In Vivo Validation: A Critical Step in TPPP3 Research
To translate in vitro findings into a more physiologically relevant context, in vivo validation using animal models is indispensable. Mouse models, in particular, offer a powerful platform to study the complex interactions between TPPP3, the tumor microenvironment, and the host organism. This guide focuses on the practical application and comparative assessment of different mouse models for investigating the oncogenic role of TPPP3.
Comparison of Mouse Models for TPPP3 Validation
Currently, the most extensively documented mouse models for studying TPPP3's role in cancer are xenograft models utilizing human cancer cell lines with modulated TPPP3 expression. To date, published literature does not describe the generation or characterization of TPPP3 knockout or transgenic mouse models specifically for cancer research. Therefore, this guide will detail the established xenograft models and provide a prospective comparison with hypothetical TPPP3 knockout and transgenic models based on the known advantages and disadvantages of these systems in cancer research[3].
Data Presentation: Quantitative Analysis of TPPP3 Function In Vivo
The following table summarizes quantitative data from a key study that utilized a xenograft model to validate the role of TPPP3 in NSCLC progression.
| Mouse Model | Cell Line | TPPP3 Modulation | Key Findings | Quantitative Data | Reference |
| Xenograft | H1299 (Human NSCLC) | shRNA-mediated knockdown | Inhibition of tumor growth | - Tumor Volume: Significant reduction in the shTPPP3 group compared to the control group after 5 weeks.- Tumor Weight: Significantly reduced in the shTPPP3 group.- Ki67 Expression: Markedly attenuated in the shTPPP3 group, indicating reduced proliferation. | [4][5] |
Detailed Experimental Protocols
Subcutaneous Xenograft Model with TPPP3 Knockdown
This protocol is based on methodologies described in studies investigating the role of TPPP3 in non-small-cell lung cancer[4].
Objective: To assess the effect of TPPP3 knockdown on the tumorigenicity of human NSCLC cells in immunodeficient mice.
Materials:
-
Human NSCLC cell line (e.g., H1299)
-
Lentiviral vectors encoding shRNA targeting TPPP3 (shTPPP3) and a scramble control (SCR)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
-
Reagents for immunohistochemistry (e.g., anti-Ki67 antibody)
Procedure:
-
Cell Line Transduction: Transduce H1299 cells with lentiviral particles carrying either shTPPP3 or SCR constructs. Select for stable cell lines using an appropriate antibiotic (e.g., puromycin).
-
Cell Preparation for Injection: Harvest the stable shTPPP3 and SCR H1299 cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneous Injection: Anesthetize the nude mice. Subcutaneously inject 100 µL of the cell suspension into the dorsal flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 3-5 days using calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Endpoint and Tissue Collection: At a predetermined endpoint (e.g., 35 days post-injection or when tumors reach a specific size), euthanize the mice. Surgically excise the tumors, weigh them, and photograph them.
-
Immunohistochemistry: Fix a portion of the tumor tissue in formalin and embed it in paraffin. Perform immunohistochemical staining for Ki67 to assess cell proliferation.
Prospective Comparison with Genetically Engineered Mouse Models
While not yet described for TPPP3, genetically engineered mouse models (GEMMs), such as knockout and transgenic mice, offer unique advantages for cancer research.
TPPP3 Knockout (KO) Mouse Model (Hypothetical)
A TPPP3 knockout mouse, potentially a conditional knockout using the CRISPR-Cas9 system, would allow for the tissue-specific and temporally controlled deletion of the Tppp3 gene[6][7][8].
Potential Advantages over Xenograft Models:
-
Intact Immune System: Allows for the study of interactions between TPPP3-deficient tumor cells and the host immune system.
-
Spontaneous Tumorigenesis: Can be used to investigate the role of TPPP3 loss in the initiation and progression of tumors in a more natural context.
-
Tumor Microenvironment: Provides a more physiologically relevant tumor microenvironment compared to that in immunodeficient mice.
Potential Disadvantages:
-
Developmental Lethality: Germline knockout of TPPP3 could be embryonically lethal, necessitating the use of conditional knockout strategies.
-
Time and Cost: Generation and characterization of knockout mouse lines are time-consuming and expensive.
TPPP3 Transgenic (Tg) Mouse Model (Hypothetical)
A transgenic mouse model could be designed to overexpress TPPP3 in specific tissues, mimicking the TPPP3 upregulation observed in some human cancers[3].
Potential Advantages over Xenograft Models:
-
Modeling Tumor Initiation: Can be used to determine if TPPP3 overexpression is sufficient to initiate tumor formation.
-
Preclinical Drug Testing: Provides a model for testing therapies that target TPPP3 or its downstream pathways in the context of a fully immunocompetent host.
Potential Disadvantages:
-
Artificial Expression: The level and pattern of transgene expression may not perfectly replicate the endogenous expression in human tumors.
-
Tumor Latency and Penetrance: The development of tumors may be stochastic and occur over a long period.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: TPPP3 modulates key oncogenic signaling pathways.
Caption: Experimental workflow for the TPPP3 xenograft model.
Caption: Logical comparison of mouse models for TPPP3 validation.
Conclusion
The validation of TPPP3's role in tumor progression is an active area of cancer research. While subcutaneous xenograft models using human cancer cell lines with modulated TPPP3 expression are currently the gold standard for in vivo studies, the future development of TPPP3-specific knockout and transgenic mouse models holds great promise for a more comprehensive understanding of its function in a physiologically relevant context. This guide provides a framework for researchers to understand the currently available models and to consider the potential of next-generation models for advancing our knowledge of TPPP3 as a therapeutic target in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Transgenic Mouse Models in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of Tubulin Polymerization Promoting Protein Family Member 3 Suppresses Proliferation and Induces Apoptosis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 knockin mice for genome editing and cancer modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the TPPP3 Gene and Protein
This guide provides a comprehensive comparison of the Tubulin Polymerization Promoting Protein Family Member 3 (TPPP3) gene and protein sequences across various species, tailored for researchers, scientists, and drug development professionals. We present quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of TPPP3's conservation, divergence, and functional pathways.
Data Presentation: Quantitative Comparison of TPPP3 Orthologs
The following table summarizes the key quantitative data for TPPP3 orthologs in Homo sapiens (human), Mus musculus (mouse), Rattus norvegicus (rat), and Danio rerio (zebrafish). Drosophila melanogaster (fruit fly) does not possess a direct TPPP3 ortholog; instead, it has a single TPPP homolog, known as Ringer (CG4893), which is homologous to the entire vertebrate TPPP family.
| Species | Gene Symbol | NCBI Gene ID | UniProtKB Accession | Protein Length (Amino Acids) | Sequence Identity to Human TPPP3 (%) |
| Homo sapiens | TPPP3 | 51673[1] | Q9BW30[2] | 176 | 100% |
| Mus musculus | Tppp3 | 67971 | Q1JPR8 | 176 | 93.8% |
| Rattus norvegicus | Tppp3 | 290940 | Q5PPN5 | 176 | 93.2% |
| Danio rerio | tppp3 | 559490 | A5D6Y9 | 179 | 67.2% |
Note on Drosophila melanogaster : The fruit fly genome contains a single gene, Ringer (CG4893), which is a homolog to the vertebrate TPPP family. Due to the significant evolutionary distance and the absence of a direct one-to-one ortholog of TPPP3, a direct percentage identity is not as informative as for the vertebrate species.
Phylogenetic Analysis
The evolutionary relationship of TPPP3 across the selected vertebrate species was inferred using multiple sequence alignment of the protein sequences followed by the construction of a phylogenetic tree. The branch lengths are proportional to the amount of evolutionary change.
Caption: Phylogenetic tree of TPPP3 orthologs.
Experimental Protocols
Detailed methodologies for key experiments investigating TPPP3 function are provided below.
Co-Immunoprecipitation (Co-IP) for TPPP3-β-catenin Interaction
This protocol outlines the steps to verify the physical interaction between TPPP3 and β-catenin, a key component of the Wnt signaling pathway.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-TPPP3 antibody
-
Anti-β-catenin antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Culture and harvest cells expressing both TPPP3 and β-catenin. Lyse the cells in cold lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Immunoprecipitation: Incubate the cell lysate with an anti-TPPP3 antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Neutralize the eluted samples and analyze them by SDS-PAGE and Western blotting using an anti-β-catenin antibody to detect the co-immunoprecipitated protein.
Caption: Co-Immunoprecipitation workflow.
siRNA-mediated Knockdown of TPPP3 and Western Blot Analysis of the NF-κB/COX-2 Pathway
Materials:
-
TPPP3-specific siRNA and control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM reduced-serum medium
-
Cell culture medium and plates
-
Reagents for Western blotting, including antibodies against TPPP3, NF-κB p65, and COX-2
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and grow to 60-80% confluency.
-
siRNA Transfection:
-
For each well, dilute TPPP3 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 24-48 hours.
-
-
Protein Extraction: Lyse the cells and quantify protein concentration.
-
Western Blot Analysis: Perform Western blotting on the cell lysates to assess the knockdown efficiency of TPPP3 and the expression levels of NF-κB p65 and COX-2.
Caption: siRNA knockdown and Western blot workflow.
Signaling Pathway Involvement
TPPP3 has been implicated in several critical signaling pathways, including the Wnt/β-catenin and NF-κB/COX-2 pathways.
TPPP3 in the Wnt/β-catenin Signaling Pathway
TPPP3 has been shown to interact with β-catenin, a central component of the Wnt signaling pathway.[8][9] This interaction is crucial for processes such as embryo implantation. The following diagram illustrates the proposed role of TPPP3 in this pathway.
Caption: TPPP3's role in the Wnt/β-catenin pathway.
TPPP3 in the NF-κB/COX-2 Signaling Pathway
In certain cancers, silencing of TPPP3 has been shown to inactivate the NF-κB/COX-2 signaling pathway, leading to suppressed cell proliferation, invasion, and migration. This suggests TPPP3 may be a positive regulator of this pathway.
Caption: TPPP3's involvement in the NF-κB/COX-2 pathway.
References
- 1. TPPP3 tubulin polymerization promoting protein family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Triphenylphosphine Oxide (TPPO)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Triphenylphosphine oxide (TPPO), a common byproduct in many organic reactions, requires careful management due to its potential environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of TPPO, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Key Properties of Triphenylphosphine Oxide for Disposal Consideration
To facilitate a clear understanding of the hazards associated with Triphenylphosphine Oxide, the following table summarizes its key characteristics.
| Property | Data |
| GHS Hazard Statements | H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects.[1] |
| Biodegradability | Not readily biodegradable (0% after 28 days).[1] |
| Bioaccumulation Potential | Bioaccumulation is not expected (log Pow: 2.8).[1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1][2] |
| Environmental Impact | Discharge into the environment must be avoided.[1] |
Step-by-Step Disposal Protocol for Triphenylphosphine Oxide
Adherence to a standardized disposal protocol is crucial for the safe management of TPPO waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling TPPO waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Do not mix TPPO waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.[1]
-
Keep TPPO waste in its original container if possible, or in a clearly labeled, compatible secondary container.[1]
3. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Triphenylphosphine Oxide".
-
Include the date of waste generation.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste stream.
6. Documentation:
-
Maintain a record of the amount of TPPO waste generated and the date of its disposal.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical flow of operations and the key relationships in the safe handling of Triphenylphosphine Oxide.
Caption: A workflow diagram illustrating the step-by-step procedure for the proper disposal of TPPO.
References
Navigating the Safe Handling of TPP3 in the Laboratory
In the dynamic environment of research and drug development, the precise identification and safe handling of chemical reagents are paramount. The term "TPP3" is not a standard chemical identifier and may refer to different compounds, creating potential ambiguity. In a laboratory context, "TPP" is a common abbreviation for two distinct organophosphorus compounds: Triphenylphosphine and Triphenyl phosphate . This guide provides comprehensive safety protocols for both substances to ensure the well-being of researchers and the integrity of experimental work.
Given the potential for confusion, it is critical to verify the exact chemical identity from the container's label and Safety Data Sheet (SDS) before proceeding with any handling procedures.
Section 1: Personal Protective Equipment (PPE) for Triphenylphosphine
Triphenylphosphine (CAS No. 603-35-0) is a common reagent in organic synthesis. It is a white, crystalline solid that can cause serious eye damage, skin sensitization, and is harmful if swallowed.[1][2][3] Prolonged or repeated exposure may cause damage to the nervous system.[1][4]
Recommended PPE for Triphenylphosphine
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374. | To prevent skin contact and potential allergic reactions.[1][2][4] |
| Eye and Face Protection | Safety goggles with side protection or a face shield. | To protect against dust particles and prevent serious eye damage.[1][2][4] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[2][4] |
| Respiratory Protection | NIOSH-approved particulate filter respirator. | Required when handling the powder outside of a fume hood or when dust is generated.[4][5] |
Experimental Protocol: Donning and Doffing PPE
A meticulous approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for the respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Gown/Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.
-
Hand Hygiene: Wash hands.
-
Eye Protection: Remove goggles.
-
Respiratory Protection (if required): Remove the respirator.
-
Hand Hygiene: Wash hands again thoroughly.
Section 2: Personal Protective Equipment (PPE) for Triphenyl Phosphate
Triphenyl phosphate (CAS No. 115-86-6) is a white, crystalline solid commonly used as a plasticizer and flame retardant.[6][7][8] It can be harmful in contact with skin and may cause skin irritation.[9]
Recommended PPE for Triphenyl Phosphate
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To protect against skin contact and potential irritation.[10] |
| Eye and Face Protection | Safety glasses. | To prevent eye contact with dust particles.[10][11] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[10] |
| Respiratory Protection | Particulate filter respirator. | Recommended when working with the powder in a way that may generate dust.[11] |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Both Triphenylphosphine and Triphenyl phosphate should be handled in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4][12] Keep containers tightly closed.[9]
-
Hygiene: Do not eat, drink, or smoke when using these products. Wash hands thoroughly after handling.[1][13]
Spill Management
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation. Moisten slightly to prevent dusting if necessary.[4][11]
-
Collect: Place the material into a suitable, labeled container for disposal.[4][11]
-
Clean: Clean the spill area thoroughly.
Disposal Plan
-
Waste Chemical: Dispose of unwanted Triphenylphosphine or Triphenyl phosphate as hazardous waste according to local, state, and federal regulations. Do not allow the product to enter drains.[14]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling either Triphenylphosphine or Triphenyl phosphate.
Caption: Logical workflow for PPE selection based on chemical identification.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ICSC 0700 - TRIPHENYLPHOSPHINE [inchem.org]
- 5. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 7. TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 8. Triphenyl phosphate (TPP) | CAS 115-86-6 | Connect Chemicals [connectchemicals.com]
- 9. agilent.com [agilent.com]
- 10. innospk.com [innospk.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. sdfine.com [sdfine.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
